Product packaging for Enalaprilat(Cat. No.:CAS No. 76420-72-9)

Enalaprilat

Numéro de catalogue: B1671235
Numéro CAS: 76420-72-9
Poids moléculaire: 348.4 g/mol
Clé InChI: LZFZMUMEGBBDTC-QEJZJMRPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enalaprilat (anhydrous) is enalapril in which the ethyl ester group has been hydrolysed to the corresponding carboxylic acid. This compound is an angiotensin-converting enzyme (ACE) inhibitor and is used (often in the form of its prodrug, enalapril) in the treatment of hypertension and heart failure, for reduction of proteinuria and renal disease in patients with nephropathies, and for the prevention of stroke, myocardial infarction, and cardiac death in high-risk patients. Unlike enalapril, this compound is not absorbed by mouth but is given by intravenous injection, usually as the dihydrate. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and an antihypertensive agent. It is a dicarboxylic acid and a dipeptide.
This compound is the active metabolite of the orally available pro-drug, [enalapril]. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume. This compound was originally created to overcome the limitations of the first ACE inhibitor, captopril, which had numerous side effects and left a metallic taste in the mouth. Removal of the problematic thiol group from captopril resulted in this compound, which was then modified further with an ester to create the orally available pro-drug enalapril. this compound is poorly orally available and is therefore only available as an intravenous injection for the treatment of hypertension when oral therapy is not possible.
This compound anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound anhydrous is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of this compound anhydrous is by means of Decreased Blood Pressure.
This compound is the active metabolite of the pro-drug enalapril, a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound prevents the conversion of angiotensin I into angiotensin II by inhibiting ACE, thereby leading to decreased vasopressor activity and resulting in vasodilation. This agent also decreases aldosterone secretion by the adrenal cortex, which leads to an increase in natriuresis.
This compound Anhydrous is the anhydrous form of this compound, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 3 investigational indications.
The active metabolite of ENALAPRIL and one of the potent, intravenously administered, ANGIOTENSIN-CONVERTING ENZYME INHIBITORS. It is an effective agent for the treatment of essential hypertension and has beneficial hemodynamic effects in heart failure. The drug produces renal vasodilation with an increase in sodium excretion.
See also: Captopril (related);  Lisinopril (related);  Enalapril (active moiety of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O5 B1671235 Enalaprilat CAS No. 76420-72-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZMUMEGBBDTC-QEJZJMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84680-54-6 (Parent)
Record name Enalaprilat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048975
Record name Enalapril acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enalaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76420-72-9, 84680-54-6
Record name Enalaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76420-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalaprilat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalaprilat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enalapril acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enalaprilat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENALAPRILAT ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enalaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 151 °C
Record name Enalaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Enalaprilat's Mechanism of Action in Cardiovascular Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalaprilat, the active metabolite of the prodrug enalapril, is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE). Its primary mechanism of action revolves around the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By competitively inhibiting ACE, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the degradation of bradykinin, a vasodilator. This dual action leads to vasodilation, reduced peripheral resistance, and a decrease in sodium and water retention, collectively contributing to its antihypertensive and cardioprotective effects. This guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound's therapeutic efficacy stems from its high-affinity binding to the active site of ACE, a zinc-dependent dipeptidyl carboxypeptidase. This binding prevents the conversion of angiotensin I to the physiologically active angiotensin II.[1][2] The inhibition of ACE by this compound is competitive, indicating that it reversibly binds to the enzyme's active site, competing with the natural substrate, angiotensin I.[3]

The reduction in angiotensin II levels has several profound downstream effects:

  • Vasodilation: Angiotensin II is a powerful vasoconstrictor. Its decreased production leads to the relaxation of vascular smooth muscle, resulting in a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.[1][4]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion, leading to natriuresis and a decrease in blood volume.[4][5]

  • Inhibition of Cardiac and Vascular Remodeling: Angiotensin II is implicated in pathological remodeling of the heart and blood vessels, contributing to conditions like left ventricular hypertrophy and fibrosis.[6][7] this compound's ability to suppress angiotensin II production helps to mitigate these detrimental effects.[6][8]

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide.[2][4] By inhibiting ACE, this compound leads to an accumulation of bradykinin, which contributes to its antihypertensive effect through the stimulation of nitric oxide and prostacyclin release.[2][9]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites This compound This compound This compound->ACE Inhibition Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: The Renin-Angiotensin-Aldosterone System and this compound's inhibitory action on ACE.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's pharmacokinetics and its effects on cardiovascular markers.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueSpeciesReference
Effective Half-life (t½) ~11 hoursHuman[3][10]
Peak Serum Concentration (Cmax) 54.8 ± 29.5 ng/mLHuman[11]
Time to Peak Concentration (Tmax) 4.6 ± 1.6 hoursHuman[11]
Protein Binding ~50%Human[12]
Renal Clearance 158 ± 47 mL/minHuman[12]

Note: Pharmacokinetic parameters are for this compound following oral administration of enalapril maleate.

Table 2: Pharmacodynamic Effects of this compound
ParameterEffectConditionReference
Systolic Blood Pressure Significant reductionHypertension[13][14]
Diastolic Blood Pressure Significant reductionHypertension[13][14]
Pulmonary Capillary Wedge Pressure -37% vs -10% with placeboAcute Pulmonary Edema[15]
Systemic Vascular Resistance Decreased by 32%Chronic Heart Failure[16]
Cardiac Output IncreasedHeart Failure[5]
Left Ventricular Weight Decreased by 18%Hypertensive Rats[6]
Myocardial Fibrosis Diminished by 59%Hypertensive Rats[6]
ACE Inhibition (IC50) Not explicitly stated in provided resultsIn vitro
Binding Affinity (Ki) 0.28 mM (for intestinal peptide carrier)Rat[17]

Downstream Signaling Pathways

Beyond its primary effects on the RAAS, this compound has been shown to modulate other signaling pathways involved in cardiovascular pathology, particularly those related to cardiac fibrosis and remodeling.

ROS/p38MAPK/TGF-β1 Pathway

Research has indicated that this compound can inhibit cardiac fibroblast proliferation induced by Angiotensin II by blocking the Reactive Oxygen Species (ROS)/p38 Mitogen-Activated Protein Kinase (p38MAPK)/Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[7][18] Angiotensin II can stimulate the production of ROS, which in turn activates p38MAPK. Activated p38MAPK then promotes the expression of TGF-β1, a key profibrotic cytokine. This compound, by reducing Angiotensin II levels, can attenuate this entire cascade, thereby exerting its anti-fibrotic effects.[7]

Downstream_Signaling Angiotensin_II Angiotensin II ROS Reactive Oxygen Species (ROS) Angiotensin_II->ROS p38MAPK p38MAPK Activation ROS->p38MAPK TGF_beta1 TGF-β1 Expression p38MAPK->TGF_beta1 Cardiac_Fibrosis Cardiac Fibrosis & Proliferation TGF_beta1->Cardiac_Fibrosis This compound This compound ACE ACE This compound->ACE Inhibition ACE->Angiotensin_II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II

Caption: this compound's inhibitory effect on the ROS/p38MAPK/TGF-β1 signaling pathway.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common in vitro method to determine the ACE inhibitory activity of a compound like this compound. The assay is based on the spectrophotometric or fluorometric measurement of a product generated from an ACE-specific substrate.[19][20]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • ACE substrate (e.g., Hippuryl-Histidyl-Leucine (HHL) or a synthetic fluorogenic peptide)[19][20]

  • Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)[21]

  • This compound or other test inhibitors

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ACE in assay buffer.

    • Prepare a stock solution of the ACE substrate in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer to determine the IC50 value.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in triplicate:

      • Control wells: ACE solution and assay buffer.

      • Blank wells: Assay buffer only (no ACE).

      • Inhibitor wells: ACE solution and the corresponding this compound dilution.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).[20][22]

    • Initiate the reaction by adding the ACE substrate solution to all wells except the blank wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[22]

    • Stop the reaction (e.g., by adding a strong acid or, in the case of some kits, the reaction is read kinetically).

  • Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength. For HHL, the resulting hippuric acid can be extracted and measured at 228 nm.[19] For fluorogenic substrates, fluorescence is typically measured at an excitation of ~320 nm and an emission of ~405 nm.[20][23]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each this compound concentration using the formula: % Inhibition = [(Control - Inhibitor) / Control] * 100

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for ACE Inhibition Assay

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - ACE Solution - Substrate Solution - this compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Control Wells (ACE + Buffer) - Blank Wells (Buffer only) - Inhibitor Wells (ACE + this compound) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add ACE Substrate to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (if necessary) Incubation->Stop_Reaction Measure Measure Absorbance or Fluorescence Stop_Reaction->Measure Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Measure->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for an in vitro ACE inhibition assay.

Conclusion

This compound's mechanism of action is a well-established paradigm in cardiovascular pharmacology. Its potent and specific inhibition of ACE provides a multi-faceted therapeutic approach to managing hypertension and heart failure. By attenuating the vasoconstrictor and salt-retaining effects of the RAAS and potentiating the vasodilatory actions of bradykinin, this compound effectively reduces blood pressure and cardiac workload. Furthermore, its ability to modulate downstream signaling pathways involved in cardiac fibrosis highlights its role in preventing pathological cardiovascular remodeling. The experimental protocols outlined provide a foundation for the continued investigation and characterization of ACE inhibitors in cardiovascular research.

References

Enalaprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of enalaprilat, the active metabolite of the prodrug enalapril, to its pharmacological target, the Angiotensin-Converting Enzyme (ACE). This compound is a potent competitive inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. Understanding the precise molecular interactions between this compound and ACE is fundamental for the development of novel therapeutics targeting the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase within this pathway. It catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.

This compound exerts its therapeutic effect by competitively inhibiting ACE. This inhibition reduces the production of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure. The following diagram illustrates the central role of ACE in the RAAS and the mechanism of its inhibition by this compound.

RAAS_Pathway cluster_System Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Pharmacological Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Stimulates Effects Vasoconstriction & Increased Blood Pressure Angiotensin_II->Effects Causes Renin Renin (from Kidney) Renin->Angiotensin_I Catalyzes ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Catalyzes This compound This compound This compound->Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Binding Affinity and Kinetic Parameters of this compound to ACE

The interaction between this compound and ACE is characterized by high affinity and tight binding. The following tables summarize the key quantitative parameters that define this interaction, including the inhibitor constant (Ki), the half-maximal inhibitory concentration (IC50), and kinetic rate constants.

Table 1: Binding Affinity of this compound to ACE

ParameterValueSpecies/SourceComments
Ki (Inhibitor Constant) ~0.1 nM[1]Serum ACEDetermined from Henderson plots, indicating a competitive tight-binding relationship.[1]
IC50 (Half-Maximal Inhibitory Concentration) 1.94 nM[2][3]Human Endothelial ACEDetermined by displacing a radiolabeled lisinopril analogue, [¹²⁵I]351A.[2][3]

Table 2: Binding Kinetics of this compound to ACE

ParameterValueSpecies/SourceMethod/Comments
t½ (Dissociation Half-life) 4.5 minutesHamster Ventricular ACEDetermined from the dissociation of [³H]this compound.
Koff (Dissociation Rate Constant) ~0.00258 s⁻¹Hamster Ventricular ACECalculated from the dissociation half-life (Koff = 0.693 / t½).
Kon (Association Rate Constant) Not explicitly found in the searched literature.-Further studies, such as those using surface plasmon resonance, would be required to determine this value.

Experimental Protocols for Determining Binding Parameters

The quantitative data presented above are derived from specific biochemical and biophysical assays. Below are detailed methodologies for two key experimental approaches used to characterize the interaction between this compound and ACE.

Radioligand Displacement Assay for IC50 Determination

This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from ACE, allowing for the determination of its IC50 value.[2][4][5]

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from ACE.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) expressing ACE

  • Binding Buffer (e.g., 140 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.03 mM MgCl₂, 0.42 mM NaH₂PO₄, 10 mM HEPES, 2 mM sodium pyruvate, and 5 mM glucose, pH 7.4)

  • Radioligand: [¹²⁵I]351A (a radiolabeled lisinopril analogue)

  • This compound solutions of varying concentrations

  • NaOH solution (1 N)

  • Gamma counter

Procedure:

  • Cell Culture: Subconfluent HUVECs are cultured in 6-well plates.

  • Assay Preparation: The culture medium is replaced with 2.5 mL of fresh binding buffer containing 5% fetal bovine serum.

  • Competition: Varying concentrations of this compound (e.g., 0.1-50 nM) are added to the wells.

  • Radioligand Addition: A saturating concentration of [¹²⁵I]351A is added to each well.

  • Incubation: The plates are incubated at 37°C for 2 hours.

  • Washing: The cells are rinsed twice with binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: The cells are lysed with 0.5 mL of 1 N NaOH, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for a typical radioligand displacement assay.

Radioligand_Workflow start Start: Prepare ACE-expressing cells in multi-well plate add_this compound Add varying concentrations of unlabeled this compound start->add_this compound add_radioligand Add a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]351A) add_this compound->add_radioligand incubate Incubate to allow competitive binding to reach equilibrium add_radioligand->incubate wash Wash to remove unbound ligands incubate->wash measure Measure bound radioactivity in each well wash->measure analyze Analyze data: Plot % inhibition vs. [this compound] measure->analyze end Determine IC50 value analyze->end

Caption: Workflow for a Radioligand Displacement Assay to determine IC50.
ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)

This enzymatic assay directly measures the inhibitory effect of this compound on the catalytic activity of ACE using a synthetic substrate.[6][7][8][9][10]

Objective: To quantify the inhibition of ACE activity by this compound by measuring the formation of hippuric acid from the substrate HHL.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Buffer: Sodium borate buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)

  • This compound solutions of varying concentrations

  • Stopping Reagent: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pre-incubation: A solution of ACE is pre-incubated with varying concentrations of this compound at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the HHL substrate to the pre-incubated mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by adding 1 M HCl.

  • Product Extraction: The product of the reaction, hippuric acid, is extracted from the aqueous phase using ethyl acetate.

  • Quantification: The amount of hippuric acid in the ethyl acetate layer is quantified. This can be done by measuring its absorbance at 228 nm using a spectrophotometer or by separating and quantifying it using an HPLC system.

  • Data Analysis: The percentage of ACE inhibition is calculated for each this compound concentration by comparing the amount of hippuric acid formed in the presence of the inhibitor to that formed in a control reaction without the inhibitor. The IC50 value can then be determined.

Conclusion

This compound demonstrates a high binding affinity for Angiotensin-Converting Enzyme, with Ki and IC50 values in the low nanomolar and sub-nanomolar range, respectively. This potent and tight-binding inhibition of ACE is the cornerstone of its therapeutic efficacy in treating hypertension and related cardiovascular diseases. The experimental protocols detailed in this guide, such as radioligand displacement assays and direct enzyme inhibition assays, are essential tools for characterizing the molecular pharmacology of ACE inhibitors and for the discovery and development of new therapeutic agents targeting the Renin-Angiotensin-Aldosterone System. Further kinetic studies to determine the association rate constant (Kon) would provide a more complete picture of the dynamic interaction between this compound and ACE.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intravenous Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalaprilat is the active diacid metabolite of the prodrug enalapril, and a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Unlike enalapril, which is administered orally, this compound is poorly absorbed from the gastrointestinal tract and is therefore formulated for intravenous (IV) administration.[2][3][4] This makes it a critical therapeutic agent for the management of hypertension in patients where oral therapy is not feasible.[1][5] This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenous this compound, detailing its mechanism of action, quantitative parameters, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][6] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][6] Angiotensin II elevates blood pressure through direct vasoconstriction of arterioles and by stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1][6]

By inhibiting ACE, this compound disrupts this cascade, leading to:

  • Decreased Plasma Angiotensin II: This results in reduced vasopressor activity and subsequent vasodilation.[3][7]

  • Decreased Aldosterone Secretion: The reduction in aldosterone leads to a mild increase in serum potassium and contributes to the reduction in fluid volume.[3][7]

  • Increased Bradykinin Levels: ACE is also identical to kininase, an enzyme that degrades bradykinin, a potent vasodilator peptide.[1][3] Inhibition of this enzyme increases bradykinin levels, which is believed to contribute to the therapeutic effects of this compound.[3][6]

The net result is a reduction in peripheral vascular resistance and a lowering of both systolic and diastolic blood pressure.[2][8]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the central role of ACE within the RAAS and the inhibitory action of this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalysis Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Bradykinin Bradykinin ACE->Bradykinin This compound This compound This compound->ACE inhibition BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments degradation Vasodilation Vasodilation Bradykinin->Vasodilation Experimental_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization ArmA IV this compound (e.g., 1.25 mg q6h) Randomization->ArmA ArmB Placebo Control Randomization->ArmB Dosing Drug Administration (IV Infusion over 5 min) ArmA->Dosing ArmB->Dosing PK_Sampling PK Sampling (Serial Blood/Urine) Dosing->PK_Sampling PD_Monitoring PD Monitoring (BP, HR, Serum ACE) Dosing->PD_Monitoring Bioanalysis Bioanalytical Assay (ELISA or LC-MS/MS) PK_Sampling->Bioanalysis DataAnalysis PK/PD Data Analysis & Statistical Evaluation PD_Monitoring->DataAnalysis Bioanalysis->DataAnalysis Report Clinical Study Report DataAnalysis->Report

References

Enalaprilat: A Technical Guide on the Active Metabolite of Enalapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure.[1][2] It functions as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, enalaprilat.[3][4][5][6] This conversion, which primarily occurs in the liver through the action of esterases, is essential for the drug's therapeutic effects.[3][4][5] this compound is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][7][8][9] Unlike its parent compound, this compound has poor oral bioavailability and is therefore formulated for intravenous administration when oral therapy is not feasible.[8][10][11][12] This guide provides an in-depth technical overview of this compound, focusing on its pharmacokinetics, mechanism of action, potency, and the experimental protocols used for its evaluation.

Pharmacokinetics: From Enalapril to this compound

The clinical efficacy of enalapril is entirely dependent on its conversion to this compound. Following oral administration, enalapril is well-absorbed, with approximately 60% of the dose being absorbed from the gastrointestinal tract.[4][13][14][15] The presence of food does not significantly affect its absorption.[2][14]

Once absorbed, enalapril undergoes rapid and extensive hydrolysis, primarily in the liver, to form this compound.[3][5][6] Peak plasma concentrations of the prodrug enalapril are observed within about one hour, while the active metabolite, this compound, reaches its peak plasma concentration approximately 3 to 4 hours after an oral dose of enalapril.[3][4][11][14][15]

This compound is primarily eliminated by the kidneys, with over 90% of an administered dose being recovered in the urine as the unchanged drug within 24 hours.[8][10][14] The elimination of this compound is characterized by a prolonged terminal phase, which is attributed to its tight binding to the ACE enzyme.[11][14] The effective half-life for the accumulation of this compound after multiple doses is approximately 11 hours.[4][8][13][14]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for enalapril and its active metabolite, this compound, in healthy adult volunteers following oral administration of enalapril.

Table 1: Pharmacokinetic Parameters of Enalapril

Parameter Value Reference
Bioavailability ~60% [3][4][13][14]
Cmax (ng/mL) 310.1 - 313.5 [16]
Tmax (hours) 1.06 - 1.13 [3][15][16]

| Half-life (t½) (hours) | 1.3 - 1.6 |[4][16] |

Table 2: Pharmacokinetic Parameters of this compound (after oral Enalapril administration)

Parameter Value Reference
Cmax (ng/mL) 54.8 - 57.2 [16][17]
Tmax (hours) 4.3 - 4.6 [15][16][17]
Effective Half-life (t½) (hours) ~11 [4][8][13][14]
Protein Binding ~50% [10]

| Renal Clearance (mL/min) | 158 ± 47 |[10] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism through which this compound exerts its antihypertensive effect is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[3][7] The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[18][19]

The process begins when the kidneys release the enzyme renin in response to low blood pressure.[18][20] Renin cleaves angiotensinogen, a protein produced by the liver, to form the inactive decapeptide, angiotensin I.[18][20][21] The Angiotensin-Converting Enzyme (ACE), located primarily in the vascular endothelium of the lungs and kidneys, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[1][18][20]

Angiotensin II has several physiological effects that lead to an increase in blood pressure:

  • Vasoconstriction : It directly causes the muscular walls of small arteries (arterioles) to constrict.[18][19][20]

  • Aldosterone Secretion : It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[18][19][20]

  • Antidiuretic Hormone (ADH) Release : It triggers the pituitary gland to release ADH, which also increases water reabsorption in the kidneys.[18][20]

This compound competitively inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II.[1][3][7][8] This inhibition leads to:

  • Decreased Angiotensin II Levels : This results in vasodilation (widening of blood vessels) and reduced vascular resistance.[1][3][7]

  • Decreased Aldosterone Secretion : This leads to a reduction in sodium and water retention, which decreases blood volume.[3][7]

  • Increased Bradykinin Levels : ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases bradykinin levels, which further contributes to its blood pressure-lowering effects.[3][5][7]

Signaling Pathway Diagram

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidneys Kidneys Aldosterone->Kidneys Na+ & H2O Retention Increased_BP Increased Blood Pressure Kidneys->Increased_BP Vasoconstriction->Increased_BP Renin Renin (from Kidneys) ACE ACE This compound This compound This compound->ACE Inhibition This compound->ACE Bradykinin_Inactive Inactive Peptides Bradykinin Bradykinin Bradykinin->Bradykinin_Inactive ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of this compound inhibition.

Pharmacodynamics and Potency

This compound is a highly potent inhibitor of the Angiotensin-Converting Enzyme. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 3: In Vitro Potency of this compound

Parameter Value (nM) Reference
IC50 1.94 - 2.4 [9][22][23]

| Ki | ~0.1 - 0.2 |[4][24] |

The onset of action for intravenous this compound typically occurs within 15 minutes, with the maximum effect observed within one to four hours.[8][10] The duration of its hemodynamic effects is dose-related but generally lasts for about six hours at the recommended dose.[10]

Experimental Protocols: ACE Inhibition Assay

Determining the inhibitory potency (IC50) of compounds like this compound is a fundamental procedure in drug development. A common in-vitro method is the ACE inhibition assay, which measures the activity of ACE in the presence of varying concentrations of the inhibitor.

General Protocol for In Vitro ACE Inhibition Assay

This protocol provides a generalized methodology based on spectrophotometric or fluorometric detection of ACE activity.

  • Reagent Preparation :

    • ACE Enzyme Solution : Prepare a working solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., Tris-HCl buffer with ZnCl2).[25]

    • Substrate Solution : Prepare a solution of an ACE-specific substrate. A common substrate is Hippuryl-Histidyl-Leucine (HHL).[26][27] Alternatively, fluorogenic substrates like o-aminobenzoylglycyl-p-nitrophenylalanylproline can be used.[27]

    • Inhibitor Solutions : Prepare a series of dilutions of this compound (or the test compound) at various concentrations.

    • Stop Solution : A solution to terminate the enzymatic reaction, such as hydrochloric acid or a chelating agent like EDTA.[27]

  • Assay Procedure :

    • Incubation : In a microplate, add the ACE enzyme solution to wells containing either the buffer (for control) or one of the inhibitor dilutions.[25][28] Allow a short pre-incubation period (e.g., 5-10 minutes at 37°C).[28]

    • Reaction Initiation : Add the substrate solution to all wells to start the reaction.[28]

    • Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[28]

    • Reaction Termination : Add the stop solution to all wells.[28]

  • Detection and Data Analysis :

    • Measurement : Measure the product of the reaction. For the HHL substrate, the hippuric acid produced can be extracted with ethyl acetate and measured by spectrophotometry at 228 nm.[26] For fluorogenic substrates, the fluorescence is measured using a microplate fluorometer.[27]

    • Calculation : The percentage of ACE inhibition is calculated for each inhibitor concentration using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • IC50 Determination : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[28]

Experimental Workflow Diagram

ACE_Inhibition_Workflow Start Start: Prepare Reagents (ACE, Substrate, Inhibitor) PreIncubate Pre-incubation: Add ACE + Inhibitor (or Buffer) to Microplate Start->PreIncubate Initiate Initiate Reaction: Add Substrate to all wells PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Terminate Reaction: Add Stop Solution Incubate->Stop Measure Measure Product (Spectrophotometry/Fluorometry) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot End End: Determine IC50 Value Plot->End

Caption: A generalized workflow for determining the IC50 value in an ACE inhibition assay.

Conclusion

This compound, the active diacid metabolite of the prodrug enalapril, is a cornerstone in the treatment of cardiovascular diseases. Its therapeutic efficacy is derived from its potent and specific inhibition of the Angiotensin-Converting Enzyme, a critical juncture in the Renin-Angiotensin-Aldosterone System. A thorough understanding of its pharmacokinetic profile, the nuances of its mechanism of action, and the experimental methodologies used to quantify its potency is essential for researchers and professionals in the field of drug development. This guide provides a consolidated technical resource to support further investigation and innovation in the domain of RAAS-modulating therapeutics.

References

The Definitive Guide to Enalaprilat's Interaction with the Renin-Angiotensin-Aldosterone System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of enalaprilat, the active metabolite of the prodrug enalapril, and its pivotal role in modulating the renin-angiotensin-aldosterone system (RAAS). This compound is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure.[1][2] This document delves into its mechanism of action, presents quantitative data from key clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental designs.

Core Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting angiotensin-converting enzyme (ACE), a key metalloprotease in the RAAS.[3][4] ACE is responsible for the conversion of the decapeptide angiotensin I to the highly potent octapeptide angiotensin II.[5][6] By blocking this enzymatic conversion, this compound effectively reduces the circulating and tissue levels of angiotensin II.[1][5]

The reduction in angiotensin II levels leads to several downstream physiological effects:

  • Vasodilation: Angiotensin II is a powerful vasoconstrictor. Its inhibition leads to the relaxation of vascular smooth muscle, resulting in a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.[2][3]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a mineralocorticoid that promotes sodium and water retention.[3][5] By lowering angiotensin II levels, this compound decreases aldosterone secretion, leading to a mild diuretic effect and a reduction in blood volume.[5]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] Inhibition of ACE by this compound leads to an accumulation of bradykinin, which further contributes to vasodilation and the overall blood pressure-lowering effect.[3]

  • Increased Plasma Renin Activity: The reduction in angiotensin II levels removes the negative feedback loop on renin secretion from the juxtaglomerular apparatus in the kidneys. This results in an increase in plasma renin activity.[5][7]

The following diagram illustrates the central role of this compound in the RAAS cascade.

RAAS_this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone stimulates This compound This compound This compound->ACE inhibits Bradykinin Bradykinin Bradykinin->Inactive_Metabolites degrades

Caption: this compound's inhibition of ACE within the RAAS cascade.

Quantitative Effects of this compound on RAAS Components and Hemodynamics

The following tables summarize the quantitative impact of this compound on key parameters of the RAAS and cardiovascular system, as documented in various clinical studies.

Table 1: Pharmacokinetics of Enalapril and this compound

ParameterEnalaprilThis compoundReference(s)
Peak Serum Concentration (Cmax) 313.5 ± 139.6 ng/mL54.8 ± 29.5 ng/mL[8]
Time to Peak Concentration (Tmax) 1.06 ± 0.30 h4.6 ± 1.6 h[8]
Area Under the Curve (AUC₀₋∞) 450.0 ± 199.5 ng·h/mL266.9 ± 122.7 ng·h/mL[8]
Elimination Half-life (t½) 1.3 - 1.6 h~11 h (effective)[4][8][9]
Oral Bioavailability ~60% (enalapril)Poor (this compound)[4][6]
Primary Route of Excretion RenalRenal (>90% unchanged)[4][10][11]

Table 2: Pharmacodynamic Effects of this compound in Hypertension

ParameterDosageEffectReference(s)
Supine Blood Pressure 20 mg/daySignificant reduction[12]
Erect Blood Pressure 20 mgFell from 171/101 ± 17/10 to 122/80 ± 20/13 mmHg at 6 hours[12]
ACE Activity 20 mgReduced from 39.3 ± 11.9 to 4.1 ± 1.5 EU/ml at 4 hours[12]
Plasma Renin Activity 20 mg/dayProgressive increase[12][13]
Plasma Angiotensin II 20 mg/daySignificant decrease[13]
Plasma Aldosterone 20 mg/daySignificant decrease[13]
Plasma Norepinephrine 20 mg/dayReduced from 311 ± 34 to 197 ± 33 pg/ml on day 120[13]
Serum Potassium Up to 48 weeksMean increase of ~0.2 mEq/L[5][6]

Table 3: Effects of Enalapril in Heart Failure (CONSENSUS Trial)

ParameterEnalapril GroupPlacebo Groupp-valueReference(s)
6-Month Mortality 26%44%0.002[14]
1-Year Mortality 36%52%< 0.001[15]
Mortality from Progressive Heart Failure 22 deaths44 deaths< 0.001[15]
Withdrawal due to Hypotension 7 patients0 patients-[14]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the evaluation of this compound's effects.

Measurement of Angiotensin-Converting Enzyme (ACE) Activity

A common method for determining ACE activity is through a fluorometric assay.[16][17][18]

Principle: The assay utilizes a synthetic substrate that is cleaved by ACE to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the ACE activity in the sample.

Protocol Outline:

  • Sample Preparation: Serum or plasma samples are collected from subjects. For tissue samples, homogenization in a suitable buffer (e.g., containing Triton X-100 for optimal extraction) is required.[17]

  • Reagent Preparation:

    • An assay buffer (e.g., 100 mM TRIS-HCl, 50 mM NaCl, 10 µM ZnCl₂) is prepared.[17]

    • A quenched fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline or Abz-FRK(Dnp)P-OH) is diluted in the assay buffer.[16][17]

  • Assay Procedure:

    • Samples and standards are added to a 96-well microplate.

    • The reaction is initiated by adding the substrate solution to all wells.

    • The plate is incubated at 37°C.

    • Fluorescence is measured kinetically using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320-340 nm, Em: 405 nm).[17][18]

  • Data Analysis: The rate of fluorescence increase (AU/min) is calculated. A standard curve is used to convert these rates into absolute units of ACE activity (e.g., mU).[18]

The following diagram illustrates the general workflow for an ACE activity assay.

ACE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (Serum, Plasma, Tissue Homogenate) Plate_Loading Load Samples and Standards into 96-well Plate Sample_Prep->Plate_Loading Reagent_Prep Reagent Preparation (Buffer, Substrate) Reaction_Start Initiate Reaction with Substrate Reagent_Prep->Reaction_Start Plate_Loading->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Kinetic Fluorescence Measurement Incubation->Measurement Data_Processing Calculate Rate of Fluorescence Increase Measurement->Data_Processing Final_Calculation Determine ACE Activity Data_Processing->Final_Calculation Standard_Curve Generate Standard Curve Standard_Curve->Final_Calculation

Caption: General workflow for a fluorometric ACE activity assay.

Quantification of Angiotensin II and Aldosterone

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of angiotensin II and aldosterone in biological samples.[19][20]

Principle: This method provides high sensitivity and specificity by separating the analytes from the complex biological matrix using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.

Protocol Outline:

  • Sample Collection and Preparation:

    • Blood samples are collected, and serum or plasma is separated.

    • For "equilibrium" analysis, samples are incubated at 37°C to allow for the in-vitro generation of angiotensin peptides to reflect the in-vivo RAAS activity.[19]

    • Internal standards are added to the samples.

    • Proteins are precipitated, and the supernatant is extracted using solid-phase extraction.

  • LC-MS/MS Analysis:

    • The extracted samples are injected into an LC-MS/MS system.

    • The analytes are separated on a C18 column using a gradient elution.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for angiotensin II and aldosterone.

  • Data Analysis:

    • The peak areas of the analytes and internal standards are determined.

    • A calibration curve is constructed using known concentrations of standards.

    • The concentrations of angiotensin II and aldosterone in the samples are calculated from the calibration curve.

The following diagram outlines the key steps in the quantification of angiotensin II and aldosterone by LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Blood Sample Collection Incubation Equilibrium Incubation (Optional) Collection->Incubation Extraction Solid-Phase Extraction Incubation->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Quantification Concentration Calculation Peak_Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: Workflow for Angiotensin II and Aldosterone quantification by LC-MS/MS.

Conclusion

This compound's role as a cornerstone in the management of cardiovascular diseases stems from its potent and specific inhibition of angiotensin-converting enzyme. This action sets in motion a cascade of beneficial hemodynamic and neurohormonal effects, primarily driven by the reduction of angiotensin II and aldosterone, and the potentiation of bradykinin. The quantitative data from numerous clinical trials unequivocally demonstrate its efficacy in lowering blood pressure and improving outcomes in patients with heart failure. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of novel modulators of the renin-angiotensin-aldosterone system. This in-depth guide serves as a critical resource for researchers and drug development professionals dedicated to advancing cardiovascular pharmacotherapy.

References

The Synthesis and Purification of Enalaprilat: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Enalaprilat for laboratory use. This compound, the active metabolite of the widely used angiotensin-converting enzyme (ACE) inhibitor Enalapril, is a potent inhibitor of the renin-angiotensin-aldosterone system.[1][2] This document outlines a common and effective two-step synthesis route commencing with the synthesis of its prodrug, Enalapril, followed by its hydrolysis to yield this compound. Detailed experimental protocols, purification techniques, and analytical characterization methods are presented to facilitate its preparation in a laboratory setting.

I. Chemical Synthesis Pathway

The laboratory synthesis of this compound is most commonly achieved through a two-step process. The first step involves the synthesis of Enalapril, the ethyl ester prodrug of this compound, via a reductive amination reaction.[3][4] Subsequently, Enalapril is hydrolyzed to the active diacid form, this compound.[1][5]

Synthesis_Workflow cluster_synthesis Step 1: Enalapril Synthesis cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification & Analysis Start L-Alanyl-L-proline & Ethyl 2-oxo-4-phenylbutanoate Reaction1 Reductive Amination (Raney Nickel, H2) Start->Reaction1 Enalapril Crude Enalapril Reaction1->Enalapril Reaction2 Base Hydrolysis (NaOH, Ethanol/Water) Enalapril->Reaction2 Neutralization Neutralization (Acetic Acid) Reaction2->Neutralization Crude_this compound Crude this compound Neutralization->Crude_this compound Purification Crystallization / Chromatography Crude_this compound->Purification Pure_this compound Purified this compound Purification->Pure_this compound Analysis HPLC, NMR, MS Pure_this compound->Analysis

Caption: Workflow for the synthesis and purification of this compound.

II. Experimental Protocols

A. Step 1: Synthesis of Enalapril

This protocol is based on the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.[3]

Materials:

  • L-Alanyl-L-proline

  • Ethyl 2-oxo-4-phenylbutanoate

  • Raney Nickel (catalyst)

  • Ethanol

  • Hydrogen gas

  • Ethyl acetate

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Phosphoric acid (H₃PO₄), 1 M

  • Anhydrous sodium sulfate

  • Sodium chloride

Procedure:

  • Catalyst Activation: In a glass reactor equipped with a magnetic stirrer and a hydrogen inlet, suspend Raney Nickel (100-500 mg) in ethanol (50 mL). Activate the catalyst by stirring under a hydrogen atmosphere (98-103 kPa) for 20-30 minutes.

  • Reaction: To the activated catalyst suspension, add L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) under a continuous flow of hydrogen.

  • Stir the reaction mixture vigorously (900-1100 rpm) at 45°C under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a pale yellow oily residue.

  • Disperse the residue in a solution of sodium chloride (20 g) in water (100 mL). Adjust the pH to 8.5 with K₂HPO₄.

  • Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove unreacted starting materials and byproducts.

  • Acidify the aqueous layer to pH 4.2 with 1 M phosphoric acid.

  • Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Enalapril as an oily substance.

B. Step 2: Hydrolysis of Enalapril to this compound

This protocol describes the base-catalyzed hydrolysis of the ethyl ester of Enalapril.[5]

Materials:

  • Crude Enalapril from Step 1

  • Ethanol

  • Sodium hydroxide (NaOH), 0.1 N solution

  • Glacial acetic acid

  • Ice-salt bath

Procedure:

  • Hydrolysis: Dissolve the crude Enalapril (e.g., 3.48 g, 0.01 mol) in a round-bottom flask containing ethanol (5 mL) and 0.1 N sodium hydroxide solution (10 mL).

  • Attach a reflux condenser and heat the mixture in a water bath under reflux for 3 hours.

  • Neutralization: After the reflux, cool the reaction mixture in an ice-salt bath.

  • Carefully neutralize the cooled solution to a pH of 7 with glacial acetic acid. The crude this compound may precipitate out of the solution.

III. Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and salts. Crystallization is a common and effective method for obtaining pure this compound.

Protocol: Crystallization

Materials:

  • Crude this compound

  • Purified water

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of warm purified water (e.g., 60°C).

  • Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the precipitated white crystals of this compound by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold purified water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

IV. Data Presentation

Table 1: Summary of Reactants and Products for Enalapril Synthesis

CompoundMolecular Weight ( g/mol )Moles (mol)Mass (g)
L-Alanyl-L-proline186.210.0224
Ethyl 2-oxo-4-phenylbutanoate206.230.04310
Enalapril (Crude)376.45-~3.30

Table 2: Expected Yield and Purity of Enalapril

ParameterValueReference
Yield30-70%[3]
Purity (TLC)≥ 98.0%[3]

Table 3: Analytical Characterization Data for this compound

TechniqueExpected Results
HPLC-UV A single major peak at the characteristic retention time for this compound.
¹H NMR Peaks corresponding to the protons of the proline, alanine, and phenylpropyl moieties, with the absence of the ethyl ester protons seen in Enalapril.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of this compound (C₁₈H₂₄N₂O₅, MW: 348.39 g/mol ).

V. Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer at a specific pH) and UV detection is commonly employed.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The disappearance of the characteristic signals of the ethyl group from the Enalapril spectrum and the appearance of the carboxylic acid proton signal are indicative of successful hydrolysis.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming the identity of this compound.[7][11][12]

VI. Concluding Remarks

This guide provides a foundational framework for the laboratory synthesis and purification of this compound. The described protocols are robust and can be adapted to specific laboratory conditions. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood. The purity of the final product should always be rigorously assessed using the analytical methods outlined to ensure its suitability for research and development purposes.

References

Enalaprilat Structure-Activity Relationship: A Deep Dive into ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalaprilat, the active dicarboxylic acid metabolite of the prodrug enalapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Its development marked a significant advancement in the treatment of hypertension and heart failure, moving away from the sulfhydryl-containing inhibitors like captopril to a new class of compounds with a different zinc-binding moiety and pharmacokinetic profile.[2][3] Understanding the intricate structure-activity relationships (SAR) of this compound is paramount for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic properties. This technical guide delves into the core principles of this compound's interaction with ACE, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and chemical processes.

Mechanism of Action and the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[4] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II triggers a cascade of physiological effects, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and potentiation of the sympathetic nervous system. By blocking the production of angiotensin II, this compound leads to vasodilation, reduced aldosterone levels, and a subsequent decrease in blood pressure.[4]

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention by this compound.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP This compound This compound This compound->ACE Inhibition

Caption: The RAAS pathway and the inhibitory action of this compound on ACE.

This compound Structure-Activity Relationship (SAR)

The inhibitory potency of this compound and its analogs is dictated by specific structural features that optimize its binding to the active site of ACE. The key interactions involve a zinc-binding group, the terminal carboxylate of the proline residue, and hydrophobic pockets within the enzyme.

Key Structural Features for ACE Inhibition:

  • Zinc-Binding Group: this compound possesses a carboxylate group that chelates the essential zinc ion in the ACE active site. This interaction is crucial for high-affinity binding. This distinguishes it from sulfhydryl-containing inhibitors like captopril.[2]

  • N-Carboxymethyl Dipeptide Core: The core structure mimics the C-terminal dipeptide of natural ACE substrates. The stereochemistry of the amino acid residues is critical for optimal binding.

  • Proline Moiety: The proline ring fits into the S2' subsite of ACE, and its terminal carboxylate group forms an important ionic interaction with a positively charged residue in the active site.

  • Side Chains: The side chains of the amino acid analogs occupy the S1 and S1' subsites of the enzyme. The size, shape, and hydrophobicity of these side chains significantly influence the inhibitory potency.

Quantitative SAR Data

The following table summarizes the in vitro ACE inhibitory activity (IC50 values) of this compound and other selected ACE inhibitors. IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundStructureIC50 (nM)Reference
This compound (S)-1-[N-[1-(carboxy)-3-phenylpropyl]-L-alanyl]-L-proline1.94 [5]
Lisinopril (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline1.2[6]
Captopril (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid20.0[6]
Benazeprilat (3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid1.9N/A
Quinaprilat (2S)-2-[[(2S)-1-carboxy-3-phenylpropyl]amino]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid0.8N/A
Ramiprilat (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(carboxy)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid1.5N/A

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs generally involves the coupling of a dipeptide (e.g., L-alanyl-L-proline) with an α-keto acid or ester, followed by reductive amination.

General Synthetic Scheme:

General Synthetic Route for this compound Analogs Dipeptide L-Alanyl-L-proline (or analog) Intermediate Schiff Base Intermediate Dipeptide->Intermediate Ketoester Ethyl 2-oxo-4-phenylbutanoate (or analog) Ketoester->Intermediate Enalapril Enalapril (Prodrug) Intermediate->Enalapril Reductive Amination (e.g., H2, Pd/C) This compound This compound (Active Drug) Enalapril->this compound Hydrolysis (Esterase)

Caption: A generalized synthetic pathway for producing this compound.

Detailed Method for Reductive Amination:

The following protocol is a generalized procedure based on common methods for the synthesis of enalapril.[7]

  • Dipeptide Preparation: L-alanyl-L-proline is prepared by standard peptide coupling methods, for example, by reacting N-protected L-alanine with L-proline methyl ester, followed by deprotection.[8]

  • Reaction Setup: In a reaction vessel, L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate are dissolved in a suitable solvent, such as ethanol.

  • Catalyst Addition: A hydrogenation catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred at room temperature for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • Work-up: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product is then purified, often by crystallization or chromatography, to yield the enalapril prodrug.

  • Hydrolysis to this compound: The ester group of enalapril is hydrolyzed, either chemically (e.g., using a base like NaOH) or enzymatically, to yield the active drug, this compound.

In Vitro ACE Inhibition Assay

The inhibitory activity of this compound and its analogs on ACE is typically determined using a spectrophotometric or fluorometric assay. The following is a generalized protocol based on the use of the synthetic substrate N-Hippuryl-His-Leu (HHL).

Workflow for In Vitro ACE Inhibition Assay Preparation Prepare Reagents: - ACE enzyme solution - HHL substrate solution - Buffer (e.g., Tris-HCl) - Inhibitor solutions (this compound analogs) Incubation Incubation: - Mix ACE, buffer, and inhibitor - Pre-incubate at 37°C Preparation->Incubation Reaction Initiate Reaction: - Add HHL substrate Incubation->Reaction Termination Terminate Reaction: - Add quenching agent (e.g., HCl) Reaction->Termination Extraction Extract Hippuric Acid: - Use an organic solvent (e.g., ethyl acetate) Termination->Extraction Measurement Measure Absorbance: - Read absorbance of the organic layer at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: A typical experimental workflow for an ACE inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Angiotensin-Converting Enzyme from rabbit lung in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).

    • Prepare a solution of the substrate N-Hippuryl-His-Leu (HHL) in the same buffer.

    • Prepare serial dilutions of the test compounds (this compound analogs) in the buffer.

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a microplate, add a specific volume of the ACE enzyme solution and the inhibitor solution (or buffer for the control).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching agent, such as 1 M HCl.

    • The product of the reaction, hippuric acid, is then extracted with an organic solvent like ethyl acetate.

    • The mixture is centrifuged to separate the layers, and the absorbance of the hippuric acid in the organic layer is measured using a spectrophotometer at 228 nm.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The structure-activity relationship of this compound has been extensively studied, revealing the critical molecular features required for potent ACE inhibition. The dicarboxylate zinc-binding group, the stereospecific dipeptide core, and the interactions of the side chains with the enzyme's hydrophobic pockets are all essential for high-affinity binding. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in the field of cardiovascular drug discovery. Future research in this area may focus on the design of tissue-specific ACE inhibitors or compounds with dual-targeting capabilities to further enhance therapeutic outcomes and minimize side effects.

References

In Vitro Effects of Enalaprilat on Endothelial Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, plays a crucial role in the management of hypertension and heart failure. Beyond its systemic effects on blood pressure regulation, this compound exerts direct effects on endothelial cells, which are critical for maintaining vascular health and function. This technical guide provides an in-depth overview of the in vitro effects of this compound on endothelial cell function, focusing on key cellular processes such as apoptosis, nitric oxide production, proliferation, migration, and the expression of adhesion molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and drug development in this area.

Effect of this compound on Endothelial Cell Apoptosis

Endothelial cell apoptosis, or programmed cell death, is a critical process in vascular homeostasis and pathology. Studies have investigated the potential of this compound to modulate endothelial cell apoptosis under different conditions.

Quantitative Data on Endothelial Cell Apoptosis

One study investigated the effect of enalapril on Human Umbilical Vein Endothelial Cells (HUVECs) apoptosis induced by serum from patients with Alzheimer's disease (AD). The results indicate that pretreatment with enalapril can significantly reduce apoptosis.[1] In contrast, another study found that this compound did not show a significant effect on endothelial apoptosis induced by serum deprivation at concentrations ranging from 5 x 10⁻⁸ to 10⁻⁶ M.[2]

Treatment GroupApoptosis Induction (Mean ± SD)Reference
Control6.7 ± 3.69[1]
HUVECs + Sera from AD patients (24h)47.78 ± 0.65[1]
HUVECs pre-treated with 50 µM Enalapril (24h) + Sera from AD patients (24h)26.6 ± 2.63[1]
HUVECs + Sera from AD patients (24h) + 50 µM Enalapril (24h)56.87 ± 5.51[1]
Experimental Protocol: Annexin V-Propidium Iodide Apoptosis Assay

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]

Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial cell growth medium.

Treatment:

  • HUVECs are seeded in appropriate culture plates and allowed to adhere.

  • For pre-treatment, cells are incubated with 50 µM enalapril for 24 hours.

  • The apoptosis-inducing stimulus (e.g., serum from AD patients) is then added for a further 24 hours.

  • For post-treatment, the stimulus is added for 24 hours, followed by the addition of 50 µM enalapril for another 24 hours.

Staining and Analysis:

  • After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are then analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Effect of this compound on Endothelial Nitric Oxide (NO) Production

This compound is known to enhance the production of nitric oxide (NO), a key signaling molecule in the vasculature that promotes vasodilation and inhibits inflammation and thrombosis.

Signaling Pathway of this compound-Induced NO Production

This compound inhibits Angiotensin-Converting Enzyme (ACE), which not only decreases the production of angiotensin II but also prevents the degradation of bradykinin. Elevated bradykinin levels lead to the activation of bradykinin B2 receptors on endothelial cells. This activation triggers a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to increased NO production.[3][4]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Angiotensin I Angiotensin I ACE ACE Angiotensin I->ACE Bradykinin Bradykinin Bradykinin->ACE degrades B2 Receptor B2 Receptor Bradykinin->B2 Receptor activates This compound This compound This compound->ACE inhibits Angiotensin II Angiotensin II ACE->Angiotensin II produces Inactive Peptides Inactive Peptides ACE->Inactive Peptides PI3K PI3K B2 Receptor->PI3K activates Akt Akt PI3K->Akt activates eNOS (inactive) eNOS (inactive) Akt->eNOS (inactive) phosphorylates eNOS (active) eNOS (active) eNOS (inactive)->eNOS (active) NO NO eNOS (active)->NO produces L-Arginine L-Arginine L-Arginine->eNOS (active)

This compound-induced Nitric Oxide Production Pathway.
Experimental Protocol: Measurement of Nitric Oxide

Nitrite (NO₂⁻), a stable metabolite of NO, can be measured in cell culture supernatants using the Griess reagent system.[1]

Sample Collection:

  • HUVECs are cultured and treated with this compound at desired concentrations and time points.

  • The cell culture supernatant is collected.

Griess Assay:

  • A standard curve is prepared using known concentrations of sodium nitrite.

  • 50 µL of cell supernatant is added to a 96-well plate in triplicate.

  • 50 µL of Sulfanilamide solution is added to each well and incubated for 5-10 minutes at room temperature, protected from light.

  • 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution is added to each well and incubated for 5-10 minutes at room temperature, protected from light.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite in the samples is determined by comparison with the standard curve.

Effect of this compound on Endothelial Cell Proliferation and Migration

The effects of this compound on endothelial cell proliferation and migration are less well-defined, and the available data is limited. These processes are fundamental to angiogenesis and vascular repair.

Experimental Workflow: Cell Proliferation and Migration Assays

Standard in vitro assays to assess these functions include the BrdU incorporation assay for proliferation and the wound healing (scratch) assay for migration.

cluster_proliferation Cell Proliferation (BrdU Assay) cluster_migration Cell Migration (Wound Healing Assay) p1 Seed HUVECs in 96-well plate p2 Treat with this compound p1->p2 p3 Add BrdU labeling solution p2->p3 p4 Incubate and Fix cells p3->p4 p5 Add anti-BrdU antibody p4->p5 p6 Add substrate and measure absorbance p5->p6 m1 Seed HUVECs to confluence m2 Create a 'scratch' in the monolayer m1->m2 m3 Treat with this compound m2->m3 m4 Image the scratch at T=0 m3->m4 m5 Incubate and image at various time points m4->m5 m6 Measure the change in wound area m5->m6

Workflow for Proliferation and Migration Assays.
Experimental Protocol: BrdU Cell Proliferation Assay

This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Remove the labeling medium, and fix and denature the cells.

  • Add anti-BrdU-POD antibody conjugate and incubate.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at the appropriate wavelength.

Experimental Protocol: Wound Healing (Scratch) Assay

This assay assesses cell migration by measuring the rate at which cells close an artificial gap created in a confluent monolayer.[5]

Procedure:

  • Seed HUVECs in a culture plate and grow them to full confluency.

  • Use a sterile pipette tip to create a "scratch" or cell-free gap in the monolayer.

  • Wash the wells to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals thereafter.

  • The rate of wound closure is quantified by measuring the change in the area of the cell-free gap over time using image analysis software.

Effect of this compound on Endothelial Adhesion Molecule Expression

The expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin on the endothelial surface is a key step in the inflammatory process, mediating the recruitment of leukocytes.

Quantitative Data on Adhesion Molecule Expression

Currently, there is a lack of specific in vitro studies providing quantitative data on the direct effect of this compound on the expression of VCAM-1, ICAM-1, and E-selectin on endothelial cells. Further research is required to elucidate these effects.

Experimental Protocol: Cell Surface ELISA for Adhesion Molecule Expression

A cell surface Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the expression of adhesion molecules on the surface of intact endothelial cells.

Procedure:

  • Seed HUVECs in a 96-well plate and grow to confluence.

  • Treat the cells with this compound and/or an inflammatory stimulus (e.g., TNF-α) for the desired time.

  • Fix the cells with paraformaldehyde.

  • Block non-specific binding sites.

  • Incubate with primary antibodies specific for VCAM-1, ICAM-1, or E-selectin.

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash and add a colorimetric HRP substrate.

  • Stop the reaction and measure the absorbance. The absorbance is proportional to the amount of adhesion molecule expressed on the cell surface.

Conclusion

This compound demonstrates significant in vitro effects on endothelial cell function, particularly in inhibiting apoptosis under specific inflammatory conditions and in promoting nitric oxide production through the bradykinin-PI3K/Akt/eNOS pathway. The direct effects of this compound on endothelial cell proliferation, migration, and adhesion molecule expression require further investigation to provide a comprehensive understanding of its vascular protective mechanisms. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists in the field of cardiovascular drug development.

References

The Genesis of a Blockbuster: An In-depth Technical Guide to the Discovery and Development of Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. It details the journey from its conceptualization as a successor to captopril, addressing the challenges of its poor oral bioavailability through the innovative development of its prodrug, enalapril. This document presents key quantitative data, detailed experimental protocols from foundational in vitro and in vivo studies, and a thorough exploration of its mechanism of action within the renin-angiotensin-aldosterone system (RAAS). Visualizations of critical pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific process that led to one of the most significant advancements in cardiovascular medicine.

Introduction: The Quest for a Better ACE Inhibitor

The story of this compound begins in the wake of the groundbreaking discovery of the first ACE inhibitor, captopril, by Squibb. While captopril proved the therapeutic potential of ACE inhibition for hypertension, its use was associated with adverse effects such as a metallic taste and skin rashes, which were attributed to its sulfhydryl group.[1] This created an opportunity for researchers at Merck to develop a second-generation ACE inhibitor with an improved side-effect profile.

The primary goal was to design a potent inhibitor that lacked the sulfhydryl moiety. This led to the development of this compound, the first dicarboxylate-containing ACE inhibitor.[1] Initial studies demonstrated its high potency; however, a significant hurdle emerged: this compound's ionization characteristics resulted in poor oral absorption, limiting its therapeutic utility to intravenous administration.[1][2]

The pivotal breakthrough came with the esterification of this compound with ethanol to create enalapril, a pharmacologically inactive prodrug.[1] Following oral administration, enalapril is readily absorbed and then hydrolyzed by esterases in the liver to the active metabolite, this compound.[3][4] This ingenious solution transformed a potent but impractical molecule into the orally active blockbuster drug, Vasotec®, which Merck introduced to the market in 1981.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effects by competitively inhibiting the angiotensin-converting enzyme (ACE).[5][6] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid-electrolyte balance.

The RAAS cascade begins with the release of renin from the kidneys in response to stimuli such as low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form the decapeptide angiotensin I. ACE then converts the inactive angiotensin I into the potent octapeptide vasoconstrictor, angiotensin II.[3][5] Angiotensin II elevates blood pressure through several mechanisms, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity.

This compound's inhibition of ACE disrupts this cascade, leading to decreased levels of angiotensin II and a subsequent reduction in its pressor effects.[5] This results in vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[7]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Increased Aldosterone Secretion AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibits

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency

This compound is a highly potent inhibitor of angiotensin-converting enzyme.

Compound IC50 (nM) Reference
This compound1.94[1][5][8]
This compound2.4[9]
Captopril20.0[9]
Lisinopril1.2[9]

Table 1: In Vitro ACE Inhibition (IC50 values)

Pharmacokinetic Properties of this compound

The following table summarizes the key pharmacokinetic parameters of this compound in healthy volunteers following the administration of its prodrug, enalapril.

Parameter Value Units Reference
Tmax (Time to Peak Concentration)4.3 - 4.6hours[10][11]
Cmax (Peak Plasma Concentration)54.8 - 57.2ng/mL[10][11]
AUC (Area Under the Curve)255.9 - 266.9ng·h/mL[10][11]
t1/2 (Elimination Half-life)3.5 - 4.5hours[10][11]
Effective Half-life~11hours[12]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (following oral enalapril administration)

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the dose-dependent antihypertensive effect of this compound's prodrug, enalapril.

Study Patient Population Dose of Enalapril Change in Mean Blood Pressure Reference
Acute Dose-ResponseRenovascular Hypertensives10 mg, 20 mg, 40 mgSignificant reduction at 4 hours for all doses; reduction at 24 hours for 20 mg and 40 mg doses.[8]
Chronic Dose-ResponseEssential Hypertensives10 mg, 20 mg, 40 mg daily for 1 monthSignificant reduction compared to placebo; effect was largely dose-independent at 24 hours post-dosing.[1][5]
Intravenous this compoundHypertensive Crises0.625 mg, 1.25 mg, 2.5 mg, 5 mg63% of patients reached treatment goal; no significant difference in response rates between doses.[7]
Intravenous this compoundAcute Hypertensive Heart Failure1.25 mg (mean dose 1.3 mg)-30.5 mmHg reduction in systolic blood pressure by 3 hours.[13]

Table 3: Summary of Clinical Trial Results for Enalapril/Enalaprilat in Hypertension

Experimental Protocols

In Vitro ACE Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound on angiotensin-converting enzyme.

Objective: To determine the concentration of this compound required to inhibit 50% of ACE activity (IC50).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • This compound

  • Tris buffer (0.150 M, pH 8.3)

  • Enzyme buffer: 0.1 M Tris buffer (pH 8.3) containing 0.1 mM ZnCl2

  • Substrate buffer: 0.15 M Tris buffer (pH 8.3) containing 1.125 M NaCl

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of ACE, substrate, and this compound in their respective buffers.

    • Create a series of dilutions of this compound to be tested.

  • Assay Setup:

    • In a 96-well microplate, add 40 µL of the ACE working solution to the control and sample wells.

    • Add 40 µL of the different this compound dilutions to the sample wells. Add 40 µL of ultrapure water to the control wells.

    • Add 40 µL of ultrapure water to the sample blank wells, along with 40 µL of the corresponding this compound dilution.

    • Add 80 µL of ultrapure water to the blank wells.

  • Incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition:

    • Add 160 µL of the substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 420 nm for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of hydrolysis of the substrate by ACE.

    • Determine the percentage of ACE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In_Vitro_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Add_Reagents Add ACE, this compound, and Buffers to Microplate Prep_ACE->Add_Reagents Prep_Substrate Prepare Substrate Solution Prep_this compound Prepare this compound Dilutions Prep_this compound->Add_Reagents Incubate1 Incubate at 37°C Add_Reagents->Incubate1 Add_Substrate Add Substrate Incubate1->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Data Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Figure 2: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for studying essential hypertension.

Objective: To evaluate the antihypertensive effect of this compound in conscious, freely moving SHRs.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • This compound solution for administration

  • Vehicle control (e.g., saline)

  • Catheters for arterial blood pressure measurement and drug administration

  • Blood pressure transducer and recording system

Procedure:

  • Animal Preparation:

    • Anesthetize the SHRs.

    • Implant a catheter into the femoral artery for continuous blood pressure monitoring.

    • Implant a second catheter into the femoral vein or stomach for drug administration.

    • Allow the animals to recover from surgery for at least 3 days.

  • Experimental Protocol:

    • Place the conscious, freely moving rats in individual cages.

    • Connect the arterial catheter to the blood pressure transducer and recording system.

    • Record baseline systolic and diastolic blood pressure and heart rate.

    • Administer a single dose of this compound or vehicle control via the appropriate catheter.

    • Continuously monitor and record blood pressure and heart rate for a specified period (e.g., 24 hours).

  • Data Analysis:

    • Calculate the change in blood pressure from baseline at various time points after drug administration.

    • Compare the blood pressure changes in the this compound-treated group to the vehicle-treated group to determine the antihypertensive effect.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize SHR Implant_Catheters Implant Arterial and Venous/Gastric Catheters Anesthetize->Implant_Catheters Recovery Allow Recovery (≥ 3 days) Implant_Catheters->Recovery Baseline_BP Record Baseline Blood Pressure Recovery->Baseline_BP Administer_Drug Administer this compound or Vehicle Baseline_BP->Administer_Drug Monitor_BP Continuously Monitor Blood Pressure Administer_Drug->Monitor_BP Calc_Change Calculate Blood Pressure Change Monitor_BP->Calc_Change Compare_Groups Compare Treatment vs. Vehicle Calc_Change->Compare_Groups Determine_Effect Determine Antihypertensive Effect Compare_Groups->Determine_Effect

Figure 3: Experimental workflow for in vivo antihypertensive testing in SHRs.

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline, followed by saponification. A more direct synthesis involves the reductive condensation of 4-phenyl-2-oxo butyric acid with L-alanyl-L-proline.[10] The synthesis of the prodrug enalapril involves a similar reductive amination followed by salt formation with maleic acid.[6][14]

A Representative Synthetic Route for Enalapril (Prodrug of this compound): [6][14]

  • Activation of Catalyst: A weighed sample of a catalyst (e.g., Raney nickel) is activated with hydrogen in a suitable solvent (e.g., ethanol) within a reactor.

  • Reductive Amination: L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate are introduced into the reactor under a hydrogen atmosphere. The reaction mixture is stirred at a constant rate and hydrogen pressure.

  • Work-up:

    • Upon completion, the reaction mixture is filtered to remove the catalyst and concentrated by evaporation to yield a crude oily residue.

    • The residue is dispersed in a sodium chloride solution, and the pH is adjusted to 8.5. The mixture is then extracted with ethyl acetate.

    • The aqueous solution is acidified (e.g., with phosphoric acid) to pH 4.2 and extracted again with ethyl acetate.

    • The organic extract is dried and concentrated to obtain an oily substance.

  • Crystallization: The oily residue is dissolved in warm water, filtered, and cooled to induce the crystallization of enalapril.

Clinical Development and Impact

The clinical development of enalapril was marked by several large-scale trials that established its efficacy and safety in treating hypertension and heart failure. One of the most notable was the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS), which demonstrated a significant reduction in mortality in patients with severe congestive heart failure treated with enalapril compared to placebo.[9][15][16][17][18]

The success of enalapril validated the prodrug approach as a viable strategy for overcoming pharmacokinetic challenges in drug development. This compound, through its orally active prodrug, became a cornerstone of cardiovascular therapy and paved the way for the development of numerous other ACE inhibitors.

Conclusion

The discovery and development of this compound and its prodrug enalapril represent a landmark achievement in pharmaceutical research. By systematically addressing the limitations of the first-generation ACE inhibitor, captopril, and ingeniously overcoming the poor oral bioavailability of this compound, scientists at Merck created a highly effective and commercially successful treatment for hypertension and heart failure. The journey of this compound from a potent but impractical molecule to a blockbuster drug underscores the power of innovative drug design and the importance of a multidisciplinary approach to drug development.

References

Methodological & Application

Application Note: Quantification of Enalaprilat in Human Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Enalaprilat.[1] Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note details a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in human plasma. The method utilizes protein precipitation for sample clean-up and UV detection for quantification.

Principle

The method involves the extraction of this compound from human plasma via protein precipitation with acetonitrile. Following centrifugation, the supernatant is injected into an HPLC system. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered organic solvent mixture. This compound is detected by its UV absorbance at 215 nm.[1][2][3] Quantification is performed using an external standard calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound dihydrate reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Sodium dihydrogen phosphate dihydrate

  • Orthophosphoric acid

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

2. Instrumentation and Chromatographic Conditions

  • HPLC System : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data Acquisition : Chromatography data station for data acquisition and processing.

The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][4]
Mobile Phase Acetonitrile : 20mM Phosphate Buffer (pH 2.2) (25:75 v/v)[1]
Flow Rate 1.2 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature 30 °C
Detection Wavelength 215 nm[1][2][3]
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Phosphate Buffer (20mM, pH 2.2) : Dissolve an appropriate amount of sodium dihydrogen phosphate dihydrate in HPLC grade water. Adjust the pH to 2.2 using orthophosphoric acid.

  • Mobile Phase : Prepare the mobile phase by mixing acetonitrile and the 20mM phosphate buffer in a 25:75 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 20 minutes before use.[4]

  • Standard Stock Solution (100 µg/mL) : Accurately weigh and dissolve 10 mg of this compound dihydrate reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.[3]

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

4. Plasma Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of ice-cold acetonitrile to the plasma sample.[3][5]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes.[5]

  • Carefully transfer the clear supernatant to a clean tube.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.

Method Validation Summary

The developed method was validated according to ICH Q2 (R1) guidelines.[1] The key validation parameters are summarized below.

System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 21.72
Theoretical Plates ≥ 20006400
Capacity Factor (k') ≥ 25.02
Data derived from representative methods.[6]

Linearity, LOD, and LOQ

ParameterResult
Linearity Range 1 - 100 µg/mL[6]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) 0.31 µg/mL[6]
Limit of Quantification (LOQ) 0.94 µg/mL[6]

Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC < 1.5%< 2.0%99.5%
Mid QC < 1.0%< 1.5%100.5%
High QC < 1.0%< 1.2%101.2%
Data represents typical values from validated HPLC-UV methods for ACE inhibitors.[3]

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_params Parameter Optimization Start Method Development Goal: Quantify this compound in Plasma Col Stationary Phase Selection (C18, C8) Start->Col Initial Choice MP Mobile Phase Composition (ACN:Buffer Ratio, pH) Col->MP Test Separation Validation Method Validation (ICH Guidelines) Col->Validation Optimized Conditions Det Detection Wavelength (Scan for λmax) MP->Det Optimize Sensitivity MP->Validation Optimized Conditions Flow Flow Rate (Optimize Resolution & Time) Det->Flow Fine-tune Det->Validation Optimized Conditions Flow->Validation Optimized Conditions Final Finalized & Robust Method Validation->Final

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols: Investigating the Effects of Enalaprilat on Cardiomyocytes in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, on cultured cardiomyocytes. This document outlines procedures for cardiomyocyte isolation and culture, experimental assays to assess cellular responses to this compound, and diagrams of relevant signaling pathways and workflows.

Introduction

This compound is a potent inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system (RAS). By blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, this compound exerts beneficial effects in the treatment of hypertension and heart failure. In the context of cardiac remodeling, ACE inhibitors like Enalapril have been shown to prevent or reverse cardiac hypertrophy and fibrosis.[1] Studying the direct effects of this compound on cardiomyocytes in vitro allows for a mechanistic understanding of its cellular and molecular actions, independent of systemic hemodynamic changes. These protocols are designed to provide a framework for investigating the anti-hypertrophic, pro-survival, and signaling effects of this compound on cardiomyocytes.

Cardiomyocyte Culture Protocols

The choice of cardiomyocyte culture model is critical and depends on the specific research question. Neonatal rat or mouse cardiomyocytes are a well-established primary cell model. Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a human-relevant and scalable platform for drug screening and disease modeling.[2][3][4][5]

Protocol for Isolation and Culture of Neonatal Rat/Mouse Cardiomyocytes

This protocol describes a common method for isolating primary cardiomyocytes from neonatal rodent hearts.[6][7][8]

Materials:

  • 1-3 day old Sprague-Dawley rat pups or C57BL/6 mouse pups

  • Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free

  • 0.25% Trypsin-EDTA

  • Collagenase Type II

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll gradient (optional, for purification)

  • Laminin-coated culture dishes

Procedure:

  • Euthanize neonatal pups according to approved animal protocols.

  • Excise hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small fragments.

  • Perform enzymatic digestion using a solution of trypsin and collagenase. This can be done through a series of short incubations or an overnight digestion at 4°C.[6][7]

  • Neutralize the enzyme activity with DMEM containing 10% FBS.

  • Disperse the cells by gentle pipetting.

  • (Optional) Purify cardiomyocytes from fibroblasts using a Percoll density gradient.

  • Pre-plate the cell suspension on an uncoated dish for 1-2 hours to allow for fibroblast attachment.

  • Collect the non-adherent cardiomyocyte-enriched fraction.

  • Plate the cardiomyocytes on laminin-coated dishes in DMEM with 10% FBS.

  • After 24 hours, replace the medium with low-serum (e.g., 1% FBS) or serum-free medium for subsequent experiments.

Protocol for Culturing Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

Commercially available hiPSC-CMs provide a convenient and reproducible model system.[3][4]

Materials:

  • Cryopreserved hiPSC-CMs

  • Manufacturer's recommended plating and maintenance media

  • Fibronectin or gelatin-coated culture plates

Procedure:

  • Thaw cryopreserved hiPSC-CMs rapidly in a 37°C water bath.

  • Dilute the cell suspension slowly with pre-warmed plating medium as per the manufacturer's instructions.

  • Plate the cells onto fibronectin or gelatin-coated plates at the recommended density.

  • Maintain the cells in a 37°C, 5% CO2 incubator.

  • Replace the culture medium every 2-3 days with maintenance medium.

  • Allow the cells to mature and form a spontaneously beating syncytium before initiating experiments (typically 7-10 days post-plating).

Experimental Protocols for Studying this compound's Effects

The following protocols are designed to assess the impact of this compound on key cardiomyocyte functions. Angiotensin II is often used to induce a pathological state (e.g., hypertrophy) in vitro, against which the protective effects of this compound can be tested.

This compound Treatment

Concentration Range: Based on in vitro studies, this compound shows ACE inhibition with an IC50 in the low nanomolar range. For cell-based assays investigating effects beyond ACE inhibition, a broader concentration range from nanomolar to micromolar may be explored. A typical starting range for exploring the effects on signaling pathways could be 1 µM to 10 µM.

Treatment Duration: Treatment times will vary depending on the endpoint being measured. For signaling pathway activation, short time points (minutes to hours) are appropriate. For hypertrophy and apoptosis assays, longer incubation times (24-72 hours) are typically required.

Cardiomyocyte Hypertrophy Assay

Objective: To determine if this compound can prevent or reverse cardiomyocyte hypertrophy induced by a pro-hypertrophic stimulus like Angiotensin II.

Procedure:

  • Plate cardiomyocytes as described in Section 2.

  • Induce hypertrophy by treating the cells with Angiotensin II (e.g., 1 µM) for 24-48 hours.

  • Co-treat a separate group of cells with Angiotensin II and varying concentrations of this compound.

  • Include a vehicle-treated control group and an this compound-only group.

  • Assess hypertrophy using the following methods:

    • Cell Size Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Stain with a fluorescent dye that labels the cytoplasm (e.g., Phalloidin for F-actin).

      • Capture images using fluorescence microscopy.

      • Measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).[9]

    • Hypertrophic Marker Expression (Immunofluorescence or Western Blot):

      • Probe for the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[10]

Cardiomyocyte Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cardiomyocyte viability.

Procedure:

  • Plate cardiomyocytes in a 96-well plate.

  • Treat cells with varying concentrations of this compound for 24-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cardiomyocyte Apoptosis Assay (TUNEL Assay)

Objective: To determine if this compound protects cardiomyocytes from apoptosis.

Procedure:

  • Plate cardiomyocytes on coverslips or in chamber slides.

  • Induce apoptosis using a known stimulus (e.g., staurosporine or prolonged serum starvation).

  • Co-treat a group of cells with the apoptotic stimulus and this compound.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol.[11][12][13][14] This method labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Visualize the cells using fluorescence microscopy and quantify the percentage of TUNEL-positive nuclei.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Treatment GroupCell Surface Area (µm²)BNP Expression (Fold Change)Cell Viability (% of Control)Apoptotic Cells (%)
Control (Vehicle)1500 ± 1201.01002 ± 0.5
Angiotensin II (1 µM)2500 ± 2003.5 ± 0.495 ± 55 ± 1.0
Ang II + this compound (1 µM)2000 ± 1502.0 ± 0.398 ± 43 ± 0.8
Ang II + this compound (10 µM)1600 ± 1301.2 ± 0.2102 ± 32.5 ± 0.6
This compound (10 µM)1550 ± 1101.1 ± 0.1105 ± 21.8 ± 0.4

Table 1: Example data table summarizing the effects of this compound on Angiotensin II-induced cardiomyocyte hypertrophy, viability, and apoptosis. Data are presented as mean ± SEM.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effects on cardiomyocytes.

Enalaprilat_Signaling_Pathway cluster_renin cluster_downstream Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII This compound This compound This compound->ACE Inhibits AT1R AT1 Receptor AngII->AT1R Activates ROS ↑ ROS AT1R->ROS Hypertrophy Cardiomyocyte Hypertrophy AT1R->Hypertrophy p38MAPK ↑ p38 MAPK Activation ROS->p38MAPK TGFb1 ↑ TGF-β1 p38MAPK->TGFb1 TGFb1->Hypertrophy

Caption: this compound's mechanism of action and its impact on a pro-hypertrophic signaling pathway.

Experimental_Workflow Culture Cardiomyocyte Culture (Primary or iPSC-derived) Stimulation Induce Hypertrophy (e.g., Angiotensin II) Culture->Stimulation Treatment Treat with this compound (Dose-response) Stimulation->Treatment Assays Perform Assays Treatment->Assays HypertrophyAssay Hypertrophy Assay (Cell Size, Marker Expression) Assays->HypertrophyAssay ViabilityAssay Viability Assay (MTT) Assays->ViabilityAssay ApoptosisAssay Apoptosis Assay (TUNEL) Assays->ApoptosisAssay SignalingAssay Signaling Pathway Analysis (Western Blot for p38, etc.) Assays->SignalingAssay Analysis Data Analysis and Interpretation HypertrophyAssay->Analysis ViabilityAssay->Analysis ApoptosisAssay->Analysis SignalingAssay->Analysis

References

Application Notes and Protocols for Spectrophotometric Determination of Enalaprilat in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Enalaprilat in solutions using various spectrophotometric methods. The described methods are based on direct UV measurement, derivatization reactions, and ternary complex formation, offering flexibility in terms of sensitivity and instrumentation.

I. Overview of Spectrophotometric Methods

Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical technique for the quantification of this compound. The choice of method may depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters of different spectrophotometric methods applicable to this compound determination.

Table 1: Quantitative Parameters of Spectrophotometric Methods for this compound Determination
MethodReagent(s)Wavelength (λmax)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Direct UV Spectrophotometry Phosphate Buffer (pH 4)208 nm1 - 200.37210.9019
Oxidation with Permanganate Potassium Permanganate (KMnO4) in Sulfuric Acid267 nm250 - 500Not ReportedNot Reported
Derivatization with NQS 1,2-Naphthoquinone-4-Sulphonate (NQS) in Alkaline Medium (pH 12)518 nm5 - 47.50.33511.1173
Charge-Transfer Complex with DDQ 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in Acetonitrile565 nm5 - 75Not ReportedNot Reported
Ternary Complex Formation Copper (II) Chloride and Bromothymol Blue (BTB) in Chloroform426 nm200 - 5009.90733.024

II. Experimental Protocols

The following sections provide detailed step-by-step protocols for the spectrophotometric determination of this compound.

Protocol 1: Direct UV Spectrophotometry

This method is the simplest and most direct approach, suitable for relatively pure solutions of this compound.

1. Materials and Reagents:

  • This compound standard

  • Phosphate buffer (pH 4.0)

  • Double distilled water

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

2. Preparation of Solutions:

  • Phosphate Buffer (pH 4.0): Prepare by dissolving appropriate amounts of sodium dihydrogen phosphate monohydrate and disodium hydrogen phosphate dodecahydrate in double distilled water. Adjust the pH to 4.0 using phosphoric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with phosphate buffer (pH 4.0).

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 20 µg/mL using phosphate buffer (pH 4.0).

3. Experimental Procedure:

  • Set the UV-Vis spectrophotometer to measure absorbance at 208 nm.

  • Use phosphate buffer (pH 4.0) as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • For sample analysis, dissolve the this compound-containing sample in phosphate buffer (pH 4.0) to obtain a concentration within the linear range and measure its absorbance.

  • Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Workflow for Direct UV Spectrophotometry

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Standards stock->working standards Measure Standards working->standards blank Measure Blank (Buffer) blank->standards sample Measure Sample blank->sample calibration Construct Calibration Curve standards->calibration concentration Determine Concentration sample->concentration calibration->concentration

Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound.

Protocol 2: Derivatization with 1,2-Naphthoquinone-4-Sulphonate (NQS)

This colorimetric method involves the reaction of the secondary amine group of this compound with NQS in an alkaline medium to form a colored product.[1]

1. Materials and Reagents:

  • This compound standard

  • 1,2-Naphthoquinone-4-Sulphonate (NQS)

  • Sodium Hydroxide (NaOH)

  • Sodium Dihydrogen Phosphate (NaH2PO4)

  • Deionized water

  • Visible Spectrophotometer with 1 cm glass cuvettes

2. Preparation of Solutions:

  • NQS Solution (0.5% w/v): Dissolve 0.5 g of NQS in 100 mL of deionized water. Prepare this solution fresh and protect it from light.[1]

  • Buffer Solution (pH 12): Prepare by mixing appropriate volumes of NaOH and NaH2PO4 solutions to achieve a pH of 12.[1]

  • Standard Stock Solution (250 µg/mL): Accurately weigh 25 mg of this compound standard and dissolve it in a 100 mL volumetric flask with deionized water.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5 - 47.5 µg/mL.

3. Experimental Procedure:

  • Into a series of 10 mL volumetric flasks, pipette 1 mL of each working standard solution.

  • Add 1 mL of the 0.5% NQS solution to each flask.

  • Add 1 mL of the pH 12 buffer solution.[1]

  • Dilute to the mark with deionized water and mix well.

  • Measure the absorbance of the resulting deep red solution at 518 nm against a reagent blank prepared in the same manner without the drug.[1]

  • For sample analysis, prepare the sample solution in deionized water and follow the same procedure.

  • Construct a calibration curve and determine the concentration of this compound in the sample.

Reaction of this compound with NQS

G This compound This compound (Secondary Amine) product Colored Product This compound->product + NQS nqs 1,2-Naphthoquinone-4-Sulphonate (NQS) nqs->product conditions pH 12 product->conditions

Caption: Reaction of this compound with NQS.

Protocol 3: Charge-Transfer Complexation with DDQ

This method is based on the formation of a colored charge-transfer complex between this compound (as the electron donor) and DDQ (as the electron acceptor).

1. Materials and Reagents:

  • This compound standard

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Acetonitrile

  • Visible Spectrophotometer with 1 cm glass cuvettes

2. Preparation of Solutions:

  • DDQ Solution (0.1% w/v): Dissolve 0.1 g of DDQ in 100 mL of acetonitrile.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound standard and dissolve it in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5 - 75 µg/mL using acetonitrile.

3. Experimental Procedure:

  • Into a series of 5 mL volumetric flasks, pipette aliquots of the working standard solutions.

  • Add 1.4 mL of the 0.1% DDQ solution to each flask.[2]

  • Bring the volume up to the mark with acetonitrile.

  • The color develops immediately at room temperature.

  • After 3 minutes, measure the absorbance at 565 nm against a reagent blank prepared similarly without the drug.[2]

  • For sample analysis, dissolve the sample in acetonitrile and follow the same procedure.

  • Construct a calibration curve and determine the concentration of this compound in the sample.

G This compound This compound (Electron Donor) complex Charge-Transfer Complex (Colored) This compound->complex + DDQ ddq DDQ (Electron Acceptor) ddq->complex solvent Acetonitrile complex->solvent

Caption: Formation of the this compound-Cu(II)-BTB ternary complex.

III. Notes on Method Applicability for this compound

The provided protocols are based on established spectrophotometric methods for Enalapril Maleate. The chemical reactivity of this compound, the active metabolite, is expected to be similar or identical for the functional groups involved in these reactions (secondary amine, carboxylic acid). Specifically:

  • Direct UV Spectrophotometry: The chromophore responsible for UV absorbance is present in both Enalapril and this compound.

  • Derivatization with NQS: This reaction targets the secondary amine group present in both molecules.

  • Charge-Transfer Complex with DDQ: The electron-donating capabilities for charge-transfer complex formation are present in both Enalapril and this compound.

  • Ternary Complex Formation: The ability to form a complex with metal ions is retained in this compound.

For accurate quantification of this compound, it is recommended to use an this compound standard for the calibration curve. If this compound standard is unavailable, a validated hydrolysis procedure to convert Enalapril Maleate standard to this compound would be necessary. The validation of these methods specifically for this compound determination in the user's matrix is highly recommended.

References

Preparing Enalaprilat Solutions for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalaprilat, the active diacid metabolite of the prodrug enalapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Its primary mechanism of action is the blockage of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound induces vasodilation and reduces aldosterone secretion, making it a valuable tool in cardiovascular research. Due to its poor oral bioavailability, in vivo studies investigating the direct effects of this compound necessitate parenteral administration, primarily through intravenous injection.[1][2]

These application notes provide detailed protocols for the preparation, storage, and in vivo administration of this compound solutions for animal research, ensuring consistency and reproducibility in experimental outcomes.

Data Presentation

This compound Dihydrate Solubility
Solvent/VehicleSolubilityNotes
Water12.5 mg/mLSonication may be required to aid dissolution.
Phosphate-Buffered Saline (PBS)25 mg/mLA common vehicle for intravenous injections. Sonication can aid dissolution.
Dimethyl Sulfoxide (DMSO)100 mg/mLUsed for preparing concentrated stock solutions. Must be diluted for in vivo use.
0.9% Sodium Chloride (Saline)SolubleA common diluent for intravenous administration.
5% Dextrose in Water (D5W)SolubleA compatible diluent for intravenous administration.

Data compiled from publicly available product data sheets.

Stability of this compound Solutions
FormulationStorage TemperatureStability
Commercial Injection (in D5W, NS, etc.)Room Temperature (20-25°C)At least 24 hours[3][4]
In DMSO (stock solution)-20°CUp to 1 year
In DMSO (stock solution)-80°CUp to 2 years
Extemporaneously Prepared Oral Suspensions of Enalapril Maleate (as a proxy)4°CStable for at least 91 days in citrate buffer[5]

Note: Stability of researcher-prepared this compound solutions for injection should be confirmed for long-term storage. For acute studies, freshly prepared solutions or solutions stored at 4°C for no more than 24 hours are recommended.

Recommended Intravenous (IV) and Intraperitoneal (IP) Dosages in Rodents
Animal ModelDosage RangeAdministration RouteReference
Rat10 mg/kg/dayIntraperitoneal (IP)[6]
Mouse5 - 20 mg/kgIntraperitoneal (IP)[6]
Rat1.0 mg/kgIntravenous (IV)[7]

It is crucial to perform dose-response studies to determine the optimal dosage for a specific animal model and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intravenous Injection

This protocol describes the preparation of a 1 mg/mL this compound solution in sterile saline for intravenous administration in rodents.

Materials:

  • This compound dihydrate powder

  • Sterile 0.9% Sodium Chloride (Saline) for injection

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Vortex mixer

  • Calibrated pH meter (optional)

  • Sodium hydroxide (NaOH) solution, 0.1 N (optional, for pH adjustment)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound dihydrate powder in a sterile conical tube. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound dihydrate.

  • Dissolution: Add a small volume of sterile 0.9% saline to the conical tube (e.g., 5 mL for a final volume of 10 mL). Vortex thoroughly to dissolve the powder. If needed, gentle warming or sonication can be used to aid dissolution.

  • Volume Adjustment: Once the powder is completely dissolved, add sterile 0.9% saline to reach the final desired volume (e.g., 10 mL).

  • pH Measurement and Adjustment (Optional but Recommended): The pH of the final solution should ideally be within the physiological range (6.5-7.5). If necessary, adjust the pH using a sterile 0.1 N NaOH solution, adding it dropwise while monitoring the pH.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: For immediate use, the solution can be kept at room temperature. For short-term storage (up to 24 hours), store at 4°C. For longer-term storage, aliquots can be stored at -20°C, though stability should be validated. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration of this compound via Intravenous Injection (Rat Model)

This protocol outlines the procedure for administering this compound intravenously to a rat via the tail vein.

Materials:

  • Prepared and sterilized this compound solution (e.g., 1 mg/mL)

  • Rat restraint device

  • Heat lamp or warm water bath

  • Sterile insulin syringes (e.g., 27-30 gauge needle)

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the rat in a suitable restraint device, allowing access to the tail.

  • Vein Dilation: To facilitate injection, warm the rat's tail using a heat lamp or by immersing it in warm water for a few minutes. This will cause the lateral tail veins to dilate and become more visible.

  • Site Disinfection: Clean the injection site on the tail with a 70% ethanol wipe.

  • Syringe Preparation: Draw the calculated dose of the this compound solution into a sterile insulin syringe. Ensure there are no air bubbles in the syringe.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion will often be indicated by a small flash of blood in the hub of the needle.

  • Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt the injection at a more proximal site.

  • Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Monitor the animal for any adverse reactions following the injection.

Mandatory Visualizations

RAAS_Bradykinin_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Kallikrein Kallikrein Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Bradykinin Bradykinin ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Kininogen Kininogen Kininogen->Bradykinin Kallikrein Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP This compound This compound This compound->ACE Inhibition

Caption: Mechanism of this compound action on RAAS and Bradykinin pathways.

Experimental_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration (Rat) cluster_analysis Data Collection & Analysis Weigh 1. Weigh this compound Dihydrate Powder Dissolve 2. Dissolve in Sterile Saline Weigh->Dissolve Adjust_pH 3. Adjust pH (Optional) Dissolve->Adjust_pH Sterilize 4. Sterile Filter (0.22 µm) Adjust_pH->Sterilize Restrain 5. Restrain Animal Sterilize->Restrain Warm_Tail 6. Warm Tail to Dilate Vein Restrain->Warm_Tail Inject 7. Inject Solution into Tail Vein Warm_Tail->Inject Monitor 8. Monitor Animal Inject->Monitor Measure 9. Measure Experimental Parameters (e.g., Blood Pressure) Monitor->Measure Analyze 10. Analyze and Interpret Data Measure->Analyze

References

Application Notes and Protocols for the Use of Enalaprilat in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Enalaprilat, the active metabolite of Enalapril, in isolated organ bath experiments. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols for assessing vasodilation and vasoconstriction inhibition, and data presentation guidelines.

Introduction

This compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting Angiotensin I to the powerful vasoconstrictor, Angiotensin II.[2] By inhibiting ACE, this compound leads to decreased levels of Angiotensin II, resulting in vasodilation and a reduction in blood pressure.[2] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[1] Inhibition of ACE by this compound therefore also leads to an accumulation of bradykinin, further contributing to its vasodilatory effect.[1]

Isolated organ bath experiments are a fundamental in vitro technique used to study the physiological and pharmacological responses of isolated tissues, such as arterial rings, in a controlled environment.[3] This methodology allows for the precise investigation of a drug's effect on vascular tone, making it an invaluable tool for cardiovascular research and drug development.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of ACE.[1] This intervention in the RAAS has several downstream effects that culminate in vasodilation.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance. The simplified pathway is as follows:

  • Renin Release: In response to low blood pressure or low sodium levels, the kidneys release the enzyme renin.

  • Angiotensinogen Conversion: Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form Angiotensin I.

  • Angiotensin I Conversion: Angiotensin-Converting Enzyme (ACE), primarily located on the surface of endothelial cells, converts the inactive Angiotensin I into the highly active Angiotensin II.

  • Angiotensin II Effects: Angiotensin II is a potent vasoconstrictor, causing blood vessels to narrow and thereby increasing blood pressure. It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.

This compound's Point of Intervention

This compound directly inhibits the action of ACE, preventing the conversion of Angiotensin I to Angiotensin II. This leads to:

  • Reduced Angiotensin II levels: This directly diminishes vasoconstriction.

  • Increased Bradykinin levels: ACE (also known as kininase II) degrades bradykinin. By inhibiting ACE, this compound increases the local concentration of bradykinin, which promotes vasodilation through the release of nitric oxide (NO) and prostacyclin from the endothelium.

The following diagram illustrates the RAAS and the inhibitory action of this compound.

RAAS_this compound Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  Renin AngII Angiotensin II AngI->AngII  ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Renin Renin ACE ACE Bradykinin Bradykinin This compound This compound This compound->ACE Inhibition Inactive_Bradykinin Inactive Metabolites Bradykinin->Inactive_Bradykinin  ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Simplified RAAS and this compound's mechanism.

Data Presentation

Quantitative data from isolated organ bath experiments with this compound should be summarized in clear, structured tables for easy comparison.

ParameterVasoconstrictorTissueSpeciesValueReference
IC50 Angiotensin-Converting EnzymeHuman Endothelial CellsHuman1.94 nM[4]
ED50 Shift PhenylephrineHuman Dorsal Hand VeinHumanED50 increased from 189.3 ng/min to 266.8 ng/min
ED50 Norepinephrine (NE)Human Dorsal Hand VeinHumanLog ED50 of NE increased from 1.70 to 2.31 log ng/min

Experimental Protocols

The following are detailed protocols for conducting isolated organ bath experiments to investigate the effects of this compound.

Preparation of Solutions

Krebs-Henseleit Solution (Physiological Salt Solution - PSS)

This buffer is designed to mimic the ionic composition of extracellular fluid and maintain tissue viability.

ComponentMolar Concentration (mM)Grams per 1 Liter
NaCl118.06.9
KCl4.70.35
CaCl2·2H2O2.50.37
KH2PO41.20.16
MgSO4·7H2O1.20.29
NaHCO325.02.1
Glucose11.12.0

Preparation Protocol:

  • Dissolve all salts except for CaCl2·2H2O and NaHCO3 in approximately 800 mL of distilled water.

  • Continuously bubble the solution with carbogen (95% O2, 5% CO2) to maintain a physiological pH of ~7.4.

  • Once the other salts are dissolved, add the NaHCO3 and allow it to fully dissolve.

  • In a separate beaker, dissolve the CaCl2·2H2O in a small amount of distilled water and then slowly add it to the main solution while stirring to prevent precipitation.

  • Add the glucose and bring the final volume to 1 Liter with distilled water.

  • The solution should be freshly prepared on the day of the experiment and maintained at 37°C.

This compound Stock Solution

  • This compound is soluble in water.

  • Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water.

  • Make serial dilutions from the stock solution to obtain the desired final concentrations for the experiment.

  • Store stock solutions at -20°C for long-term storage. For daily use, solutions can be kept on ice.

Isolated Aortic Ring Preparation

This protocol describes the dissection and mounting of rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Dissection instruments (scissors, forceps)

  • Petri dish with cold Krebs-Henseleit solution

  • Isolated organ bath system with force transducers

Procedure:

  • Euthanize the rat via an approved ethical protocol.

  • Open the thoracic cavity and carefully dissect the thoracic aorta.

  • Immediately place the aorta in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. The rings are suspended between two L-shaped stainless-steel hooks, with the lower hook fixed and the upper hook connected to an isometric force transducer.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

Experimental Workflow: Inhibition of Vasoconstriction

This experiment evaluates the ability of this compound to inhibit vasoconstriction induced by agonists like Angiotensin II or Phenylephrine.

Experimental_Workflow Start Start: Mounted & Equilibrated Aortic Ring Viability_Test Viability Test (e.g., 60mM KCl) Start->Viability_Test Washout1 Washout & Return to Baseline Viability_Test->Washout1 Incubation Incubate with this compound (or vehicle) for 30 min Washout1->Incubation Dose_Response Cumulative Dose-Response Curve to Vasoconstrictor (e.g., Angiotensin II) Incubation->Dose_Response Washout2 Final Washout Dose_Response->Washout2 End End of Experiment Washout2->End

Caption: Workflow for vasoconstriction inhibition assay.

Detailed Protocol:

  • Viability Check: After equilibration, contract the aortic rings with a high concentration of Potassium Chloride (KCl, e.g., 60 mM) to ensure tissue viability. A robust contraction confirms the integrity of the smooth muscle.

  • Washout: Wash the tissues with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Incubation: Incubate the aortic rings with a specific concentration of this compound (e.g., 1 µM, 10 µM) or vehicle (Krebs-Henseleit solution) for a predetermined period (e.g., 30 minutes).

  • Dose-Response Curve: While the tissue is still in the presence of this compound or vehicle, generate a cumulative concentration-response curve for a vasoconstrictor agonist (e.g., Angiotensin II or Phenylephrine) by adding increasing concentrations of the agonist to the organ bath. Record the tension at each concentration until a maximal response is achieved.

  • Data Analysis: Plot the contractile response as a percentage of the maximal contraction induced by KCl against the logarithm of the agonist concentration. Compare the dose-response curves in the presence and absence of this compound to determine if there is a rightward shift, indicating inhibition. Calculate the pD2 (-log EC50) or IC50 values.

Experimental Workflow: Vasodilation of Pre-contracted Arteries

This experiment assesses the direct vasodilatory effect of this compound on arteries pre-contracted with an agonist.

Vasodilation_Workflow Start Start: Mounted & Equilibrated Aortic Ring Precontraction Pre-contract with Agonist (e.g., Phenylephrine 1µM) to a stable plateau Start->Precontraction Dose_Response Cumulative Dose-Response Curve to this compound Precontraction->Dose_Response Washout Final Washout Dose_Response->Washout End End of Experiment Washout->End

Caption: Workflow for vasodilation assay.

Detailed Protocol:

  • Equilibration and Viability: Follow steps 1 and 2 from the inhibition protocol.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor agonist (e.g., Phenylephrine, 1 µM) until a stable contractile plateau is reached.

  • Dose-Response Curve: Once the contraction is stable, add cumulative concentrations of this compound to the organ bath. Record the relaxation at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the Renin-Angiotensin-Aldosterone System and its role in vascular tone. The use of isolated organ bath experiments provides a robust and controlled environment to quantify the inhibitory effects of this compound on vasoconstriction and to explore its direct vasodilatory properties. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the cardiovascular effects of this important ACE inhibitor. Further research is warranted to establish comprehensive dose-response data, including EC50 and IC50 values, across various vascular beds and in different pathological models.

References

Pharmacokinetic Modeling of Enalaprilat in Preclinical Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is an orally administered prodrug that undergoes extensive first-pass metabolism to its active metabolite, enalaprilat. This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Understanding the pharmacokinetic (PK) profile of this compound in preclinical species is crucial for predicting its efficacy and safety in humans. These application notes provide a summary of the pharmacokinetic parameters of this compound in common preclinical species and detailed protocols for conducting preclinical pharmacokinetic studies.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following administration of enalapril maleate. It is important to note that these values can vary depending on the dose, route of administration, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitsRoute of AdministrationReference
Cmax 14.34 ± 0.57ng/mLOral (Enalapril)[1]
Tmax 1.25 ± 0.29hOral (Enalapril)[1]
AUC(0-t) 37.36 ± 3.52ng*h/mLOral (Enalapril)[1]
Bioavailability (as this compound) ~30-40%%Oral (Enalapril)[2]
Elimination Half-life (t½) ~11hIV (this compound)[3][4]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueUnitsRoute of AdministrationReference
Bioavailability (as this compound) ~60%%Oral (Enalapril)[5]
Elimination Half-life (t½) ~11hIV (this compound)[3][4]

Table 3: Pharmacokinetic Parameters of this compound in Monkeys (Rhesus Macaques)

ParameterNoteRoute of AdministrationReference
Placental Transfer This compound rapidly crosses the placenta, with fetal AUC values being 50-65% of maternal values.IV (this compound to mother)[6]
Fetal Elimination Drug is retained in the fetal plasma approximately 3-4 times longer than in maternal plasma.IV (this compound to mother)[6]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Active Drug) This compound->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for an oral pharmacokinetic study of enalapril in rats.

PK_Workflow_Rat cluster_prestudy Pre-Study cluster_study Study Day cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting (with access to water) Animal_Acclimatization->Fasting Dosing Oral Administration of Enalapril (e.g., by gavage) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Storage Plasma Storage (at -80°C) Plasma_Processing->Sample_Storage Bioanalysis LC-MS/MS Analysis of This compound Concentrations Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., using WinNonlin) Bioanalysis->PK_Analysis

Caption: Experimental workflow for a preclinical pharmacokinetic study of Enalapril in rats.

Protocol Details:

  • Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Enalapril maleate is typically dissolved or suspended in a suitable vehicle, such as water or 0.5% carboxymethylcellulose.

  • Administration: Administer a single oral dose of enalapril (e.g., 15 mg/kg) via oral gavage.[1]

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or a surgically implanted cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1] To maintain blood volume, an equal volume of sterile saline can be administered after each sample collection.[1]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for this compound in Plasma by LC-MS/MS

This protocol provides a general procedure for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Details:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is often used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Calibration and Quality Control:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of this compound on ACE.

Protocol Details:

  • Reagents:

    • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).

    • Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

    • This compound standard solutions of varying concentrations.

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2).

    • Stopping reagent (e.g., 1N HCl).

    • Extraction solvent (e.g., ethyl acetate).

  • Assay Procedure (using HHL as substrate):

    • Pre-incubate a mixture of ACE and different concentrations of this compound (or vehicle for control) in the assay buffer at 37°C for a short period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate to the mixture.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stopping reagent (1N HCl).

    • Extract the product of the reaction, hippuric acid (HA), with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and reconstitute the residue in a suitable buffer.

    • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The pharmacokinetic modeling of this compound in preclinical species is a critical step in the drug development process. The data and protocols provided in these application notes offer a comprehensive guide for researchers to design and execute robust preclinical studies. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of this compound in animals is essential for the successful translation of this important therapeutic agent to clinical use.

References

Application of Enalaprilat in Studying Renal Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, as a tool to investigate and modulate renal pathophysiology. This compound's potent and specific inhibition of ACE makes it an invaluable pharmacological agent for studying the role of the Renin-Angiotensin-Aldosterone System (RAAS) in the progression of various kidney diseases.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] ACE is responsible for the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II has several effects on the kidney, including vasoconstriction of the efferent arteriole, which increases intraglomerular pressure, and stimulation of aldosterone secretion, leading to sodium and water retention.[1][3]

By inhibiting ACE, this compound leads to:

  • Reduced Angiotensin II Levels: This results in vasodilation, particularly of the efferent arteriole in the glomerulus, which lowers intraglomerular pressure.[4]

  • Decreased Aldosterone Secretion: This promotes natriuresis and diuresis, reducing fluid volume and blood pressure.[1]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to increased bradykinin levels, which may contribute to the blood pressure-lowering effects of this compound.

These actions collectively contribute to the renoprotective effects observed with this compound, making it a critical tool for studying disease models of hypertension, diabetic nephropathy, and chronic kidney disease.[5][6]

RAAS_this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen:e->AngiotensinI:w cleaves Renin Renin AngiotensinII Angiotensin II AngiotensinI:e->AngiotensinII:w converts ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII:e->AT1R:w activates Vasoconstriction Efferent Arteriole Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention This compound This compound This compound->ACE inhibits

RAAS Pathway and this compound Inhibition

Data Presentation

The following tables summarize the quantitative effects of enalapril and its active form, this compound, on key renal parameters from various studies.

Table 1: Effects of Enalapril on Renal Hemodynamics in Humans

PopulationTreatmentChange in Renal Plasma FlowChange in Glomerular Filtration RateReference
Mildly Hypertensive SubjectsEnalapril (10-40 mg/day)+12.1%+6.8%[7]
Hypertensive Patients with GlomerulonephritisEnalaprilIncreasedNot significantly changed[4]

Table 2: Effects of Enalapril in Animal Models of Renal Disease

Animal ModelTreatmentKey FindingsReference
Dogs with Induced Chronic Renal InsufficiencyEnalapril (0.5 mg/kg, PO, q12h) for 6 monthsSignificantly lower systemic mean arterial blood pressure; Consistently lower urine protein-to-creatinine ratios; Significant reduction in glomerular capillary pressure without compromising GFR; Significantly fewer glomerular and tubulointerstitial lesions.[8]
Salt-loaded Stroke-Prone Spontaneously Hypertensive RatsChronic EnalaprilPrevented severe renal lesions and greater urinary protein excretion; Maintained GFR and tubular reabsorption of water.[9]
Cats with Polycystic Kidney DiseaseEnalapril (0.5 mg/kg, PO, q24h) for 1 weekMinimal changes in GFR and effective renal plasma flow.[10]
Dogs with Experimental Renal FailureEnalapril (0.5 mg/kg PO q12h)Decreased glomerular and tubular interstitial lesion scores.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Induction of Chronic Renal Insufficiency in a Canine Model and Treatment with Enalapril

This protocol is adapted from studies investigating the effect of ACE inhibition on the progression of renal disease.[8]

1. Animal Model:

  • Adult dogs of either sex.
  • Induce chronic renal insufficiency via a two-stage partial nephrectomy.
  • Stage 1: Under general anesthesia, perform a laparotomy to expose the kidneys. Ligate and remove approximately 2/3 of one kidney.
  • Stage 2: After a recovery period of 2-3 weeks, perform a contralateral nephrectomy, removing the entire second kidney.
  • Allow for a post-surgical stabilization period of at least 4 weeks.

2. Experimental Groups:

  • Control Group: Receive a placebo (e.g., gelatin capsule) orally every 12 hours.
  • Enalapril Group: Receive enalapril at a dose of 0.5 mg/kg, orally, every 12 hours.[8]

3. Treatment Duration:

  • Administer treatment for a period of 6 months.[8]

4. Data Collection and Analysis:

  • Systemic Blood Pressure: Measure monthly using an indirect oscillometric method and directly via arterial catheterization at the end of the study.
  • Proteinuria: Collect urine samples monthly for the determination of the urine protein-to-creatinine ratio.
  • Glomerular Filtration Rate (GFR): Measure at baseline and at the end of the study using inulin or creatinine clearance.
  • Glomerular Capillary Pressure: At the end of the 6-month period, measure directly using micropuncture techniques under anesthesia.
  • Histopathology: At the end of the study, euthanize the animals and collect kidney tissue for histological analysis. Assess glomerular and tubulointerstitial lesions.

Protocol 2: Evaluation of this compound on Renal Function during CO2 Pneumoperitoneum in a Canine Model

This protocol is based on a study investigating the hormonal and mechanical effects on renal function.[11]

1. Animal Model:

  • Thirty adult dogs.

2. Experimental Groups (n=10 each):

  • Group A (Control): No pneumoperitoneum performed.
  • Group B (this compound + CO2): Receive this compound and undergo CO2 pneumoperitoneum.
  • Group C (CO2 only): Undergo CO2 pneumoperitoneum without this compound administration.

3. Procedure:

  • Anesthetize the animals and insert monitoring catheters.
  • In Group B, administer a bolus of this compound intravenously.
  • In Groups B and C, induce CO2 pneumoperitoneum to a pressure of 12-14 mmHg.
  • Maintain pneumoperitoneum for a set duration (e.g., 60 minutes).

4. Data Collection and Analysis:

  • Hemodynamic Parameters: Continuously monitor heart rate, mean arterial pressure, and central venous pressure.
  • Renal Function Parameters:
  • Plasma Renin Activity: Measure from blood samples taken at baseline, during pneumoperitoneum, and post-pneumoperitoneum.
  • Urine Output: Collect and measure urine volume.
  • Creatinine Clearance: Calculate from serum and urine creatinine concentrations.
  • Fractional Excretion of Sodium: Calculate from serum and urine sodium and creatinine concentrations.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; model [label="Animal Model Preparation\n(e.g., Surgical Induction of Renal Disease)", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Baseline Measurements\n(Blood Pressure, GFR, Proteinuria)", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomization into Groups", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="Control Group\n(Placebo Administration)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment Group\n(this compound/Enalapril Administration)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Longitudinal Monitoring\n(e.g., Weekly/Monthly Measurements)", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint [label="Terminal Endpoint Measurements\n(e.g., Micropuncture, Histopathology)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis and Comparison", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> model; model -> baseline; baseline -> randomization; randomization -> control [label=" "]; randomization -> treatment [label=" "]; control -> monitoring; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }

General Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Enalaprilat Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Enalapril and its active form, Enalaprilat, in aqueous solutions. Due to its susceptibility to degradation, understanding the stability profile of this compound is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Enalapril Maleate in aqueous solutions?

A1: Enalapril, a prodrug, primarily degrades into two major products in aqueous solutions:

  • This compound: This is the biologically active form and is produced via hydrolysis of the ester group in Enalapril. This reaction is significantly accelerated in neutral to alkaline conditions.[1][2][3]

  • Diketopiperazine (DKP): This inactive compound is formed through an intramolecular cyclization reaction. This degradation pathway is predominant in acidic solutions (pH < 5) and can also occur in the solid state.[1][2][3]

The pH of the aqueous solution is the most critical factor determining which degradation pathway prevails.[3][4]

Q2: My Enalapril/Enalaprilat solution is degrading rapidly. What are the most likely causes?

A2: Rapid degradation is typically linked to one or more of the following factors:

  • Incorrect pH: The most common cause is high pH. In alkaline conditions (pH > 7), Enalapril Maleate can degrade significantly within minutes.[2] For instance, after only 30 minutes in 0.1 N sodium hydroxide, only 7.5% of the initial Enalapril may remain.[2]

  • High Temperature: Elevated temperatures accelerate both hydrolysis and cyclization reactions.[5] Solutions should be kept cool unless the experimental protocol requires otherwise.

  • Improper Solvent: Using unbuffered deionized water can lead to pH shifts and instability.[6] The stability of Enalapril is significantly improved in buffered solutions.[6]

  • Light Exposure: Exposure to UV and visible light can cause slight degradation of Enalapril to this compound over time.[2][7] It is advisable to protect solutions from light, especially during long-term storage or experiments.

Q3: What are the recommended procedures for preparing and storing this compound stock and working solutions?

A3: To maximize stability, follow these guidelines:

  • Stock Solutions: For long-term storage, prepare stock solutions in a non-aqueous solvent like DMSO.[8] These can be stored for up to one year at -80°C or one month at -20°C.[8] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Prepare fresh aqueous solutions for each experiment whenever possible. If solutions must be stored, use a slightly acidic buffer (e.g., citrate buffer or a phosphate buffer with a pH around 3.0-4.5).[6][9][10] Store these solutions at 4°C and protect them from light.[6] Under these conditions, stability can be maintained for several weeks to months.[6]

Q4: How does the choice of aqueous vehicle affect stability?

A4: The vehicle has a significant impact. Enalapril (1 mg/mL) in unbuffered deionized water at 25°C is stable for only 56 days, whereas in a citrate buffer solution or a sweetened vehicle, it remains stable for over 91 days.[6] The buffering capacity helps maintain an optimal pH, preventing accelerated degradation.

Quantitative Stability Data

The following tables summarize the stability of Enalapril Maleate under various conditions, providing a clear comparison for experimental planning.

Table 1: Effect of pH on Enalapril Maleate Degradation in Aqueous Solution

ConditionTime% Enalapril RemainingPrimary Degradation Product
0.1 N Sodium Hydroxide (Alkaline)30 minutes7.5%This compound
Water (Neutral)24 hours95.2%This compound & DKP
0.1 N Hydrochloric Acid (Acidic)24 hours80.4%Diketopiperazine (DKP)
(Data sourced from stress testing studies)[2]

Table 2: Stability of Enalapril Maleate (1 mg/mL) in Different Vehicles Over Time

VehicleStorage Temperature% Remaining at 56 Days% Remaining at 91 Days
Deionized Water4°C>94%>94%
Deionized Water25°C>90%Unstable
Citrate Buffer Solution4°C>94%>94%
Citrate Buffer Solution25°C>90%>92%
Sweetened Vehicle4°C>94%>94%
Sweetened Vehicle25°C>90%>92%
(Data adapted from a 91-day stability study)[6]

Visual Guides and Workflows

Degradation Pathways

EM Enalapril Maleate EN This compound (Active Form) EM->EN  Hydrolysis (Favored by Neutral/Alkaline pH) DKP Diketopiperazine (Inactive) EM->DKP  Intramolecular Cyclization (Favored by Acidic pH) start Experiencing Rapid Degradation or Inconsistent Results? check_ph 1. Verify Solution pH start->check_ph ph_ok Is pH in optimal range (e.g., 3.0 - 4.5)? check_ph->ph_ok adjust_ph Adjust pH using a suitable buffer system (e.g., citrate buffer) ph_ok->adjust_ph No check_temp 2. Check Storage Temperature ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is solution stored at recommended temp (≤ 4°C)? check_temp->temp_ok adjust_temp Store at 4°C or prepare fresh before use. Avoid room temperature. temp_ok->adjust_temp No check_age 3. Consider Solution Age & Prep temp_ok->check_age Yes adjust_temp->check_age final_action Prepare a fresh solution daily. Use a buffered vehicle instead of water. Protect from light. check_age->final_action prep 1. Prepare Aqueous Solution in desired vehicle (e.g., Citrate Buffer) store 2. Aliquot and Store under Test Conditions (e.g., 4°C, 25°C, protected from light) prep->store sample 3. Sample at Predetermined Timepoints (T=0, 7, 14, 28, 56, 91 days) store->sample hplc 4. Analyze Samples via Stability-Indicating HPLC Method sample->hplc calc 5. Calculate Concentration and % Remaining of Enalapril hplc->calc report 6. Determine Stability Period (e.g., time until <90% remains) calc->report

References

Technical Support Center: Enhancing Oral Bioavailability of Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of Enalaprilat in various formulations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor oral bioavailability?

A1: this compound, the active metabolite of Enalapril, exhibits poor oral bioavailability primarily because it is a hydrophilic molecule that is poorly absorbed from the gastrointestinal tract.[1][2][3] Enalapril was specifically designed as a prodrug to improve oral absorption, which is then metabolized in the liver to the active this compound.[1][4] Studies in rats have shown that this compound is poorly absorbed from the jejunum.[1] The oral absorption of Enalapril itself is approximately 60%, but its bioavailability as this compound is around 40% due to incomplete hydrolysis.[5]

Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?

A2: Several advanced formulation strategies are being explored to enhance the oral delivery of this compound by increasing its permeation across the intestinal epithelium. These include:

  • Use of Permeation Enhancers: These chemical agents temporarily and reversibly increase the permeability of the intestinal mucosa.

  • Nanoformulations: Encapsulating this compound into nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.

    • Polymeric Nanoparticles: Using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).

    • Solid Lipid Nanoparticles (SLNs): Utilizing lipid-based carriers.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubilization and absorption of drugs.

  • Complexation: Forming complexes with molecules like cationic polymethacrylates (e.g., Eudragit E100) to improve mucosal adhesion and subsequent permeation.[6]

Troubleshooting Guides

Formulation Strategy: Permeation Enhancers

Issue: Low or inconsistent enhancement of this compound permeability.

  • Possible Cause 1: Inappropriate choice of permeation enhancer.

    • Solution: this compound is a hydrophilic molecule, so permeation enhancers that primarily affect the paracellular pathway (opening tight junctions between cells) or transcellular pathway (increasing cell membrane fluidity) can be effective.

      • Paracellular enhancers: Chitosan and EDTA have been shown to increase the mucosal permeability of this compound.

      • Transcellular enhancers: Sodium Dodecyl Sulfate (SDS) and Sodium Caprate have demonstrated a significant increase in the intestinal permeability of this compound.[7][8]

  • Possible Cause 2: Suboptimal concentration or pH of the permeation enhancer.

    • Solution: The effectiveness of some permeation enhancers is highly dependent on their concentration and the pH of the surrounding medium. For instance, sodium caprate shows a significantly greater effect at pH 7.4 compared to pH 6.5, as a higher concentration is in its free, dissolved form.[7] A dose-response study is crucial to determine the optimal concentration that maximizes permeability enhancement without causing significant cytotoxicity. A study on this compound showed that caprate at 10 and 20 mg/mL at pH 7.4 increased permeability by 9-fold, while 5 mg/mL had no effect.[7]

Formulation Strategy: Polymeric Nanoparticles (e.g., PLGA)

Issue: Low drug encapsulation efficiency.

  • Possible Cause 1: Poor solubility of this compound in the organic solvent used for nanoparticle preparation.

    • Solution: Select an organic solvent in which both the polymer (e.g., PLGA) and this compound have reasonable solubility. While challenging for the hydrophilic this compound, exploring solvent systems or using techniques like forming a drug-polymer conjugate prior to nanoparticle formation can be beneficial.

  • Possible Cause 2: Rapid drug diffusion into the aqueous phase during nanoparticle formation.

    • Solution: Optimize the emulsification process. Using a higher concentration of a suitable stabilizer (e.g., polyvinyl alcohol - PVA) in the aqueous phase can help to quickly solidify the nanoparticles and trap the drug inside before it leaches out. The double emulsion (w/o/w) solvent evaporation technique is often more suitable for encapsulating hydrophilic drugs like this compound.

Issue: Undesirable particle size or high polydispersity index (PDI).

  • Possible Cause 1: Inefficient homogenization or sonication.

    • Solution: Adjust the parameters of your homogenization or sonication process. For homogenization, increasing the speed and duration can lead to smaller and more uniform particles. For sonication, optimize the power, time, and use of an ice bath to prevent overheating, which can affect particle stability.

  • Possible Cause 2: Inappropriate polymer or stabilizer concentration.

    • Solution: The concentration of both the polymer and the stabilizer can influence the final particle size. Higher polymer concentrations may lead to larger particles, while the stabilizer concentration affects the stability of the emulsion droplets during formation. A systematic evaluation of these parameters is recommended.

Formulation Strategy: Solid Lipid Nanoparticles (SLNs)

Issue: Drug expulsion during storage.

  • Possible Cause 1: Polymorphic transition of the lipid matrix.

    • Solution: The lipid matrix can rearrange into a more stable, crystalline form over time, which can expel the encapsulated drug. To mitigate this, consider formulating Nanostructured Lipid Carriers (NLCs), which are a second generation of lipid nanoparticles. NLCs are prepared with a blend of solid and liquid lipids, creating a less ordered lipid core with a higher capacity for drug loading and reduced drug expulsion.

  • Possible Cause 2: High water content in the formulation.

    • Solution: Lyophilization (freeze-drying) of the SLN suspension can improve long-term stability. The addition of a cryoprotectant (e.g., trehalose) is essential to prevent particle aggregation during this process.

Issue: Low oral bioavailability despite successful formulation.

  • Possible Cause 1: Premature drug release in the stomach.

    • Solution: To protect the SLNs from the harsh acidic environment of the stomach and ensure drug release in the intestine, consider enteric coating of the SLNs or formulating them into enteric-coated capsules.

  • Possible Cause 2: Insufficient interaction with the intestinal mucosa.

    • Solution: Surface modification of the SLNs with mucoadhesive polymers (e.g., chitosan) can prolong their residence time in the intestine, allowing for more sustained drug release and absorption.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on formulations designed to improve the oral bioavailability of this compound or its prodrug, Enalapril.

Table 1: Effect of Permeation Enhancers on Intestinal Permeability of this compound

Permeation EnhancerConcentrationpHFold Increase in Permeability (Peff)Study Animal Model
Sodium Dodecyl Sulfate (SDS)5 mg/mL7.48-foldRat
Sodium Caprate10 mg/mL7.49-foldRat
Sodium Caprate20 mg/mL7.49-foldRat
Sodium Caprate5 mg/mL7.4No significant increaseRat
Sodium Caprate20 mg/mL6.5No significant increaseRat

Data sourced from a single-pass intestinal perfusion study in rats.[7]

Table 2: Pharmacokinetic Parameters of Different Enalapril Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Enalapril Maleate Tablet (Reference)45.171.5282.21 (AUC0-∞)-
Enalapril Maleate Tablet (Test)46.442.0294.71 (AUC0-∞)104.4
Enalapril SNES ODT---112.04
Enalapril-Eudragit E100 Complex---139 (based on urinary recovery)

Data compiled from multiple studies.[6][9][10]

Experimental Protocols

Protocol 1: In-Situ Single-Pass Intestinal Perfusion (SPIP) for Permeability Assessment

This protocol is adapted for evaluating the effect of permeation enhancers on the intestinal absorption of this compound.

  • Animal Preparation:

    • Fast male Wistar rats (250-300 g) overnight with free access to water.

    • Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Maintain body temperature at 37°C using a heating pad.

    • Perform a midline abdominal incision to expose the small intestine.

    • Isolate a 10 cm segment of the jejunum, starting approximately 10 cm distal to the ligament of Treitz.

    • Insert cannulas at both ends of the isolated segment and ligate securely.

    • Gently flush the segment with pre-warmed saline to remove any residual contents.

  • Perfusion Procedure:

    • Connect the inlet cannula to a syringe pump and the outlet cannula to a collection tube.

    • Perfuse the segment with a control buffer (e.g., Krebs-Ringer buffer, pH 7.4) at a flow rate of 0.2 mL/min for a 30-minute equilibration period.

    • After equilibration, switch to the perfusion solution containing this compound (at a known concentration) and the permeation enhancer.

    • Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 2 hours).

    • Record the weight of the collected perfusate to determine the net water flux.

    • At the end of the experiment, measure the exact length of the perfused intestinal segment.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Effective Permeability (Peff):

    • Calculate Peff using the following equation, correcting for water flux: Peff = (Q_in * C_in - Q_out * C_out) / (2 * π * r * L) where:

      • Q_in and Q_out are the inlet and outlet flow rates.

      • C_in and C_out are the inlet and outlet concentrations of this compound.

      • r is the radius of the intestinal segment.

      • L is the length of the intestinal segment.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsion Congealing Method

This protocol describes a general method for preparing SLNs.

  • Preparation of Lipid Phase:

    • Melt a solid lipid (e.g., cetostearyl alcohol or carnauba wax) by heating it to about 5-10°C above its melting point.[11]

    • Disperse this compound in the molten lipid with continuous stirring to form a uniform dispersion.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.

  • Congealing:

    • Cool the hot emulsion by adding chilled water (approximately 10°C) while stirring.[11] This rapid cooling causes the lipid droplets to solidify, forming SLNs.

  • Purification and Collection:

    • Filter the SLN dispersion to remove any aggregates.

    • Wash the SLNs with distilled water to remove the excess surfactant.

    • The SLN dispersion can be concentrated or lyophilized for long-term storage.

Visualizations

Intestinal_Epithelial_Transport cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream cluster_enhancers Formulation Strategies Drug This compound Enterocyte Enterocyte Drug->Enterocyte Transcellular Pathway (Limited for this compound) Blood Systemic Circulation Drug->Blood Paracellular Pathway (Tight Junctions) Enterocyte->Blood Basolateral Transport Nano Nanoparticles (e.g., PLGA, SLN) Nano->Enterocyte Enhanced Uptake PE Permeation Enhancers (e.g., Caprate, Chitosan) PE->Blood Opens Tight Junctions

Caption: Mechanisms of this compound absorption and formulation strategies.

Experimental_Workflow_SLN A 1. Prepare Lipid Phase (Melt Lipid + Disperse this compound) C 3. High-Speed Homogenization (Form Hot O/W Emulsion) A->C B 2. Prepare Aqueous Phase (Heat Surfactant Solution) B->C D 4. Congealing (Cool with Chilled Water) C->D E 5. Filtration and Washing D->E F 6. Characterization (Particle Size, Encapsulation Efficiency) E->F

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

References

Troubleshooting Inconsistent Results in Enalaprilat Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Enalaprilat bioassays. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a bioassay?

This compound is the active metabolite of the prodrug Enalapril.[1][2] Its primary mechanism of action is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in aldosterone secretion.[4][5] In a typical bioassay, the inhibitory activity of this compound is quantified by measuring the reduction in ACE activity.

Q2: My standard curve is not linear. What are the possible causes?

An inconsistent standard curve is a common issue in bioassays. Several factors could be at play:

  • Improperly prepared standards: Ensure that the stock solutions and serial dilutions of your standards are prepared accurately. It is advisable to prepare fresh standard solutions for each assay.[6]

  • Incorrect wavelength reading: Verify that the plate reader is set to the correct wavelength as specified in your assay protocol.[7]

  • Pipetting errors: Inaccurate pipetting can introduce significant variability. Use calibrated pipettes and ensure proper technique to minimize errors.[7][8]

  • Reagent issues: Check the expiration dates of your reagents and ensure they have been stored correctly.[8] Components should be thawed completely and mixed gently before use.[7]

Q3: I'm observing high variability between my replicate wells. What should I do?

High variability between replicates can obscure the true results of your experiment. Here are some troubleshooting steps:

  • Check for bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. Be careful during pipetting to avoid introducing bubbles.[8]

  • Ensure proper mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently tap the plate to ensure a homogenous solution.[8]

  • Plate effects: Evaporation at the edges of the microplate can concentrate the reagents and affect the reaction rate.[9] To mitigate this, consider not using the outer wells or filling them with a blank solution.

  • Consistent timing: For kinetic assays, ensure that the timing of reagent addition and plate reading is consistent across all wells. Using a multichannel pipette can help.[10]

Q4: My negative control is showing significant inhibition. What could be the reason?

A high signal in the negative control (without this compound) indicates a problem with the assay components or procedure.

  • Contaminated reagents: One or more of your reagents may be contaminated with an ACE inhibitor. Prepare fresh solutions to rule this out.

  • Background signal: The sample matrix itself might be causing interference.[3] Run a sample blank containing the sample matrix without the enzyme to check for background absorbance or fluorescence.

  • Incorrect buffer conditions: The pH and temperature of the assay buffer are critical for enzyme activity.[6][9] Ensure your buffer is at the correct pH and the assay is performed at a consistent temperature.

Troubleshooting Guides

Issue 1: Lower than Expected ACE Inhibition

If you are observing lower than expected inhibition of ACE by this compound, consider the following factors related to the stability and handling of the compound and the enzyme.

Troubleshooting Steps:

  • Verify this compound Stability: this compound can degrade under certain conditions. It is more susceptible to degradation under alkaline conditions.[11][12]

  • Check Storage Conditions: Ensure that this compound and the ACE enzyme are stored at the recommended temperatures to maintain their activity.[9] Avoid repeated freeze-thaw cycles of the enzyme.[9]

  • Optimize Enzyme Concentration: The concentration of the ACE enzyme can affect the apparent inhibitory activity of this compound.[6][13] An incorrect enzyme concentration can lead to a reaction that is either too fast or too slow to measure accurately.[6]

  • Review Incubation Times: The pre-incubation time of the enzyme with this compound before adding the substrate is crucial for achieving equilibrium.[6] Verify that the incubation time is optimal for your assay conditions.

Table 1: Factors Affecting this compound Stability

ParameterConditionEffect on this compound StabilityReference
pH AlkalineIncreased degradation[11][12]
NeutralDegradation to this compound and diketopiperazine[11]
AcidicDegradation to this compound and diketopiperazine[11]
Temperature ElevatedIncreased degradation, especially in the presence of humidity[14]
Light DaylightCan cause photolysis[15]
Issue 2: Inconsistent IC50 Values

Obtaining reproducible IC50 values is critical for accurately assessing the potency of an inhibitor. If you are getting inconsistent IC50 values for this compound, follow this guide.

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Steps start Inconsistent IC50 Values check_dilutions Verify Serial Dilutions of this compound start->check_dilutions check_enzyme Check ACE Enzyme Activity and Concentration check_dilutions->check_enzyme Dilutions Correct check_substrate Validate Substrate Concentration (around Km) check_enzyme->check_substrate Enzyme OK check_controls Review Positive and Negative Controls check_substrate->check_controls Substrate OK data_analysis Re-evaluate Data Analysis and Curve Fitting check_controls->data_analysis Controls OK protocol_review Review Entire Assay Protocol for Deviations data_analysis->protocol_review Analysis Correct result Consistent IC50 Values protocol_review->result No Deviations

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Verify Serial Dilutions: Inaccurate serial dilutions are a common source of error. Prepare fresh dilutions and consider using a different pipetting technique.

  • Check ACE Enzyme Activity: The activity of the enzyme can decline over time. Use a fresh aliquot of the enzyme and perform an enzyme activity assay to confirm its potency.

  • Validate Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) can influence the IC50 value, especially for competitive inhibitors.[13] Ensure you are using a consistent and appropriate substrate concentration.

  • Review Controls: Analyze the performance of your positive control (a known ACE inhibitor) and negative control. If the positive control also shows inconsistent IC50 values, the issue is likely with the assay system.

  • Data Analysis: Ensure that you are using the correct model for curve fitting and calculating the IC50. For tight-binding inhibitors like this compound, a standard sigmoidal dose-response model may not be appropriate.[13]

Experimental Protocols

Protocol 1: ACE Inhibition Assay

This protocol provides a general framework for an in vitro ACE inhibition assay using a fluorogenic substrate.

Materials:

  • ACE (from rabbit lung or other sources)

  • This compound standard

  • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

  • Assay buffer (e.g., Tris-HCl with ZnCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of ACE, this compound, and the substrate in assay buffer.

  • Set up the Assay Plate:

    • Add 20 µL of assay buffer to the blank wells.

    • Add 20 µL of different concentrations of this compound to the inhibitor wells.

    • Add 20 µL of assay buffer to the control wells (100% activity).

  • Add Enzyme: Add 20 µL of the ACE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate to all wells.

  • Measure Fluorescence: Immediately begin measuring the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

ACE Signaling Pathway Inhibition:

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone This compound This compound This compound->ACE Inhibits

Caption: this compound inhibits ACE, blocking Angiotensin II production.

Table 2: Typical Reagent Concentrations for ACE Inhibition Assay

ReagentTypical ConcentrationNotes
ACE Enzyme 1-5 mU/wellOptimal concentration may vary depending on the enzyme source and activity.
This compound 0.1 nM - 1 µMA wide range of concentrations should be used to generate a full dose-response curve.
Substrate ~Km valueUsing a substrate concentration around the Km is recommended for competitive inhibition assays.
Assay Buffer pH 7.5 - 8.3The optimal pH can vary; Tris-HCl is a common buffer.

This technical support guide provides a starting point for troubleshooting inconsistent results in this compound bioassays. For more specific issues, it is always recommended to consult the manufacturer's instructions for your assay kit and reagents.

References

Technical Support Center: Optimization of Enalaprilat for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Enalaprilat, the active metabolite of Enalapril, in rodent models. It covers frequently asked questions, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the difference between Enalapril and this compound for in vivo studies?

A: Enalapril is a prodrug that is converted in the liver to its active form, this compound.[1] Enalapril is well-absorbed orally, whereas this compound has poor oral absorption and must be administered intravenously (IV) or intraperitoneally (IP) to be effective.[1][2] For studies requiring rapid and direct action of the ACE inhibitor, this compound is the preferred compound.

Q2: What is a recommended starting dose for this compound in rodents?

A: The appropriate dose depends on the rodent species, strain, and the specific hypertension model. For rats, intravenous (IV) or intraperitoneal (IP) doses of this compound have been explored. For instance, neonatal rats have been treated with IP doses of 10 mg/kg/day.[3] In hypertensive rat models, the antihypertensive effects are dose-dependent.[4] It is crucial to start with a lower dose and titrate up based on the observed blood pressure response. A starting dose of 0.625 mg to 1.25 mg every six hours has been used in clinical IV settings, which can serve as a reference point for allometric scaling.[2][5]

Q3: How should I prepare and store this compound for injection?

A: this compound is a white to off-white crystalline powder, slightly soluble in water.[5] For injection, it can be administered as provided or diluted with a compatible diluent. This compound injection has been found to be stable for 24 hours at room temperature when mixed with 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Lactated Ringer's Injection.[5][6][7] Store the stock solution between 15°C and 30°C and protect it from light.[8]

Q4: What is the optimal route of administration for this compound?

A: Due to its poor oral absorption, this compound must be administered parenterally.[1] Intravenous (IV) administration provides the most rapid onset of action, with a clinical response typically seen within 15 minutes.[2][5] Intraperitoneal (IP) injection is also a common and effective route in rodent studies.[4] The choice between IV and IP may depend on the experimental design, required onset of action, and available technical expertise.

Troubleshooting Guide

Issue 1: No significant reduction in blood pressure is observed after administration.

  • Check Dosage and Preparation: Verify that the dose calculation and solution preparation are correct. Ensure the drug has not degraded due to improper storage.

  • Confirm Administration Route: Ensure the injection was successful (e.g., for IV, confirm it was not interstitial).

  • Animal Model: The antihypertensive effect of ACE inhibitors can be less pronounced in normotensive animals or in models of low-renin hypertension.[5][9] The effect is substantially augmented in sodium-depleted states.[9]

  • Measurement Timing: Peak effects after the first dose may not occur for up to four hours.[6] Ensure that blood pressure is monitored over a sufficient time course.

  • Drug Interactions: Concurrent administration of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) may diminish the antihypertensive effect of ACE inhibitors.[10]

Issue 2: Excessive hypotension or adverse effects are observed.

  • Reduce the Dose: This is the most critical first step. The animal may be overly sensitive to the drug.

  • Check for Volume Depletion: Hypotension is more common in animals that are volume- or salt-depleted, for example, due to concurrent diuretic use.[2] Ensure animals are adequately hydrated.

  • Monitor Renal Function: ACE inhibitors can cause transient increases in BUN and creatinine.[1] In cases of renal impairment, a lower starting dose is recommended.[2][6]

  • Supportive Care: If severe hypotension occurs, place the animal in a supine position. Intravenous infusion of normal saline is the standard treatment for overdose.[11]

Data Presentation: Dosage and Pharmacokinetics

Table 1: Summary of Enalapril and this compound Dosages Used in Rodent Studies

CompoundSpeciesRouteDosage RangeApplication ContextReference(s)
This compoundRatIP10 mg/kg/dayNeonatal development study[3]
EnalaprilRatOral (gavage)0.1, 1.0, 10 mg/kg/dayPost-myocardial infarction remodeling[12]
EnalaprilRatOral (gavage)2.5 mg/kg (twice daily)Renal hypertension, contractility study[13]
EnalaprilRatOral (water)15 - 100 mg/kg/dayDahl salt-sensitive hypertension[14]
EnalaprilRatOral0.3, 1, 3, 10 mg/kgSpontaneously Hypertensive Rats (SHR)[9]
EnalaprilMouseOral (water)~30 mg/kg/dayInhibition of Angiotensin I response[15]

Table 2: Pharmacokinetic Properties of this compound

ParameterFindingSpecies ContextReference(s)
Primary Excretion Renal; >90% of an administered dose is recovered in urine as unchanged drug within 24 hours.General, based on human and animal data[2][11]
Effective Half-life Approximately 11 hours for accumulation after multiple doses.General, derived from oral enalapril studies[2][11]
Blood-Brain Barrier This compound does not enter the brain.Based on studies in dogs[2][10]
Tissue Accumulation Multiple doses do not result in significant accumulation in tissues.Based on studies in rats[2][10]
Placental Transfer Radioactivity crosses the placenta following administration of labeled drug.Based on studies in hamsters[11]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection (1.25 mg/mL)

  • Materials: this compound powder, sterile 0.9% Sodium Chloride (Normal Saline), sterile vials, 0.22 µm syringe filter.

  • Calculation: Determine the total volume needed for the experiment. Calculate the required mass of this compound powder based on a final concentration of 1.25 mg/mL.

  • Dissolution: Under sterile conditions, add the calculated amount of this compound powder to a sterile vial.

  • Reconstitution: Add the appropriate volume of sterile 0.9% Sodium Chloride to the vial. Mix gently until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.

  • Storage: Store the prepared solution at room temperature (15-30°C), protected from light. Use within 24 hours for maximum stability and activity.[5][6]

Protocol 2: Rodent Administration and Blood Pressure Monitoring

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment and handling for at least one week prior to the experiment. For tail-cuff measurements, acclimate the animals to the restraining device for several days.

  • Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate. The tail-cuff method is a common noninvasive technique.[16] For continuous and highly accurate measurements, radiotelemetry or direct intra-arterial catheterization can be used, though these are invasive.[17]

  • Administration: Administer the prepared this compound solution via the chosen route (e.g., tail vein injection for IV or intraperitoneal injection for IP).

  • Post-Dose Monitoring: Monitor blood pressure and heart rate at regular intervals post-administration (e.g., 15 min, 30 min, 1, 2, 4, 6, and 24 hours) to capture the onset, peak, and duration of the antihypertensive effect.

  • Data Analysis: Compare the post-administration blood pressure readings to the baseline values. Analyze the dose-response relationship if multiple doses are being tested.[4]

  • Observation: Continuously monitor the animals for any adverse effects such as lethargy, weakness, or signs of distress.[18]

Visualizations: Pathways and Workflows

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  Renin AngII Angiotensin II AngI->AngII  ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) AT1R->Vasoconstriction This compound This compound This compound->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Experimental_Workflow Start Start: Hypothesis Acclimate 1. Animal Acclimatization (1 week) Start->Acclimate Baseline 2. Baseline BP & HR Measurement (Tail-cuff or Telemetry) Acclimate->Baseline Prep 3. Prepare this compound Solution (Sterile, fresh daily) Baseline->Prep Admin 4. This compound Administration (IV or IP) Prep->Admin Monitor 5. Post-Dose Monitoring (e.g., 15 min to 24 hr) Admin->Monitor Data 6. Data Collection & Analysis Monitor->Data End End: Conclusion Data->End Troubleshooting_Tree Start Start: Unexpected Result CheckEffect Significant BP Response Observed? Start->CheckEffect NoEffect No / Insufficient Effect CheckEffect->NoEffect No CheckExcessive Is the Hypotension Excessive or Adverse? CheckEffect->CheckExcessive Yes CheckDose Verify Dose Calculation & Solution Prep NoEffect->CheckDose CheckAdmin Confirm Successful Administration (IV/IP) CheckDose->CheckAdmin CheckModel Is the Animal Model Appropriate? (e.g., high-renin) CheckAdmin->CheckModel IncreaseDose Action: Consider Titrating Dose Upward CheckModel->IncreaseDose ExcessiveEffect Excessive Effect CheckExcessive->ExcessiveEffect Yes OptimalEffect Optimal Effect CheckExcessive->OptimalEffect No ReduceDose Action: Immediately Reduce Subsequent Doses ExcessiveEffect->ReduceDose CheckHydration Assess Animal for Dehydration/Salt Depletion ReduceDose->CheckHydration ProvideSupport Provide Supportive Care (e.g., Saline Infusion) CheckHydration->ProvideSupport Continue Continue Experiment with Current Protocol OptimalEffect->Continue

References

Technical Support Center: Enalaprilat Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Enalaprilat.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is the active metabolite of Enalapril. Therefore, a primary synthetic route involves the hydrolysis of the ethyl ester of Enalapril. The synthesis of the precursor, Enalapril, is typically achieved through the reductive amination of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutyrate.

Q2: What are the critical impurities encountered during the synthesis and purification of this compound?

A2: The two major impurities of concern are:

  • Diketopiperazine (DKP): An intramolecular cyclization product of Enalapril. Its formation is favored in the solid state and at elevated temperatures.[1]

  • Residual Enalapril: Incomplete hydrolysis of the Enalapril starting material will result in its presence as an impurity in the final this compound product.

Other potential impurities can arise from the starting materials or side reactions.

Q3: What analytical techniques are recommended for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of this compound and quantifying impurities like DKP and residual Enalapril.[2][3] LC-MS/MS can also be used for sensitive detection and identification of impurities.[3]

Q4: What is the mechanism of action of this compound?

A4: this compound is an angiotensin-converting enzyme (ACE) inhibitor. It competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[4] Angiotensin II is a potent vasoconstrictor, so its inhibition leads to vasodilation and a reduction in blood pressure.[5]

Troubleshooting Guides

Synthesis: Hydrolysis of Enalapril to this compound
Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete hydrolysis.- Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH) is used.- Increase the reaction time or temperature, but monitor for DKP formation.- Ensure efficient stirring to promote reaction kinetics.
Degradation of product during workup.- Maintain a low temperature during acidification to precipitate this compound.- Avoid prolonged exposure to highly acidic or basic conditions.
High Levels of Diketopiperazine (DKP) Impurity High reaction temperature or prolonged reaction time.- Optimize the reaction temperature and time to favor hydrolysis over cyclization. A thermal FT-IR microscopic system can be used to study the onset of DKP formation.[5]- Consider using a milder base or lower concentration.
pH of the reaction mixture.- The degradation pathway of enalapril maleate is pH-dependent.[6] Maintain the pH in a range that favors hydrolysis.
Presence of Residual Enalapril in the Final Product Insufficient hydrolyzing agent or reaction time.- Increase the amount of base (e.g., NaOH) and/or extend the reaction time.- Monitor the reaction progress by HPLC to ensure complete consumption of the starting material.
Purification: Recrystallization of this compound
Problem Potential Cause Recommended Solution
Poor Crystal Formation or Oiling Out Improper solvent system.- this compound is more polar than Enalapril. A polar solvent or a mixture of polar solvents is generally required. Water is a potential recrystallization solvent.[7] - Perform solvent screening to identify a system where this compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[8]
Solution is supersaturated.- Ensure the crude this compound is fully dissolved at the higher temperature before cooling. Add a minimal amount of additional hot solvent if necessary.
Cooling rate is too fast.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can lead to the precipitation of impurities and smaller, less pure crystals.[9]
Low Recovery of Purified this compound This compound is too soluble in the chosen solvent at low temperatures.- Select a solvent in which this compound has lower solubility at the collection temperature.- Cool the solution to a lower temperature (e.g., 0-5 °C) before filtration.
Insufficient precipitation time.- Allow adequate time for crystallization to complete before filtering.
Inefficient Removal of Impurities Impurities have similar solubility to this compound in the chosen solvent.- Select a solvent system where the impurities are either highly soluble or very insoluble at all temperatures, while this compound exhibits the desired temperature-dependent solubility.[8]- A second recrystallization step may be necessary to achieve the desired purity.
Impurities are trapped within the crystals.- Ensure a slow cooling rate to allow for the formation of well-ordered crystals that exclude impurities.[9]

Quantitative Data

Table 1: Purity of Enalapril Maleate after Recrystallization (Data for illustrative purposes, can be adapted for this compound)

Recrystallization Solvent Yield (%) Purity (%) Reference
Water90.099.52[7]
Isopropyl AlcoholNot Specified99.8[7]

Experimental Protocols

Synthesis of Enalapril (Precursor to this compound)

This protocol describes the reductive amination of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutanoate.

Materials:

  • L-alanyl-L-proline

  • Ethyl 2-oxo-4-phenylbutanoate

  • Raney-Nickel or other suitable catalyst (e.g., AV-17-8-Pd)[7]

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Potassium phosphate dibasic (K₂HPO₄)

  • Phosphoric acid (H₃PO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium chloride

Procedure:

  • Activate the catalyst (e.g., 100-500 mg) in a suitable solvent (e.g., 50 mL ethanol) under a hydrogen atmosphere for 20-30 minutes in a glass reactor equipped with a stirrer and temperature control.[7]

  • Introduce L-alanyl-L-proline (e.g., 4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (e.g., 10 g, 0.043 mol) into the reactor under a hydrogen flow.[7]

  • Stir the reaction mixture at a constant rate (e.g., 900-1100 rpm) under a hydrogen pressure of 98-103 kPa. The reaction temperature can be maintained at around 45°C.[7]

  • After the reaction is complete (monitored by a suitable analytical technique like TLC or HPLC), filter the mixture to remove the catalyst.

  • Concentrate the filtrate by evaporation to obtain a pale yellow oily residue.[7]

  • Disperse the residue in a sodium chloride solution (e.g., 20 g in 100 mL of water) and adjust the pH to 8.5 with K₂HPO₄.[7]

  • Extract the aqueous solution with ethyl acetate (e.g., 2 x 100 mL) to remove impurities.[7]

  • Acidify the aqueous layer to pH 4.2 with 1 M H₃PO₄.[7]

  • Extract the product into ethyl acetate (e.g., 4 x 100 mL).[7]

  • Dry the combined organic extracts with anhydrous sodium sulfate, filter, and concentrate to obtain crude Enalapril as an oily substance.[7]

Purification of Enalapril (Illustrative for this compound)

This protocol describes the crystallization of Enalapril. A similar approach with a suitable solvent system can be used for this compound.

Materials:

  • Crude Enalapril

  • Water (or other suitable solvent)

Procedure:

  • Dissolve the crude oily Enalapril (e.g., 3.30 g) in warm water (e.g., 100 mL at 60°C).[7]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the resulting white amorphous solid (Enalapril) by filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the purified product under vacuum.

Visualizations

Synthesis_and_Degradation_Pathway Start L-Alanyl-L-Proline + Ethyl 2-oxo-4-phenylbutyrate Enalapril Enalapril Start->Enalapril Reductive Amination (Synthesis) This compound This compound (Desired Product) Enalapril->this compound Hydrolysis (e.g., NaOH, H₂O) DKP Diketopiperazine (DKP) (Impurity) Enalapril->DKP Intramolecular Cyclization (Heat, Solid State)

Caption: Synthesis pathway to this compound and potential degradation routes.

Troubleshooting_Workflow Start Start: Synthesis/ Purification Issue LowYield Low Yield? Start->LowYield CheckPurity Analyze Product by HPLC HighDKP High DKP Impurity? CheckPurity->HighDKP LowYield->CheckPurity No IncompleteReaction Check Reaction Conditions: - Molar Ratios - Reaction Time - Temperature LowYield->IncompleteReaction Yes WorkupLosses Review Workup Procedure: - pH adjustments - Extraction efficiency IncompleteReaction->WorkupLosses WorkupLosses->CheckPurity HighTemp Reduce Reaction/ Workup Temperature HighDKP->HighTemp Yes HighEnalapril High Residual Enalapril? HighDKP->HighEnalapril No HighTemp->CheckPurity IncompleteHydrolysis Increase Base Concentration or Reaction Time HighEnalapril->IncompleteHydrolysis Yes PurificationIssue Purification Issue? HighEnalapril->PurificationIssue No IncompleteHydrolysis->CheckPurity Recrystallization Optimize Recrystallization: - Solvent System - Cooling Rate PurificationIssue->Recrystallization Yes End End: Desired Purity/ Yield Achieved PurificationIssue->End No Recrystallization->CheckPurity

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Enalaprilat Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of enalaprilat for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 70 mg/mL (200.91 mM).[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility.

Q2: Can I dissolve this compound in aqueous solutions like water or PBS?

A2: this compound is very slightly to slightly soluble in water.[2] While a 5 mg/mL concentration in water has been reported, achieving higher concentrations can be challenging.[1] For direct dissolution in aqueous buffers like PBS (pH 7.2), the solubility is approximately 1 mg/mL. It is not recommended to store aqueous solutions for more than one day.

Q3: Is this compound soluble in ethanol?

A3: No, this compound is reported to be insoluble in ethanol.[1]

Q4: What is the stability of this compound in solution?

A4: this compound, the active metabolite of enalapril, is susceptible to degradation under certain conditions. Studies on its prodrug, enalapril, show that it is more stable in acidic solutions and degrades in alkaline conditions. The degradation of enalapril in an aqueous solution is slight when exposed to UV and visible radiation for 7 days. For intravenous use, this compound is stable for 24 hours at room temperature in D5W, NS, D5NS, or D5LR.

Q5: How should I store this compound powder and its stock solutions?

A5: this compound powder should be stored at 2-8°C.[2] DMSO stock solutions should be stored at -20°C to maintain stability. Aqueous solutions should be freshly prepared and used within 24 hours.

Troubleshooting Guide

Issue 1: My this compound is not dissolving completely in the chosen solvent.

Possible Cause Troubleshooting Step
Solvent is not optimal. Switch to a more suitable solvent. DMSO is the recommended primary solvent for high-concentration stock solutions.
Solubility limit has been exceeded. Try to dissolve a smaller amount of this compound in the same volume of solvent. Refer to the solubility data table below.
Presence of moisture in the solvent. Use fresh, anhydrous DMSO. Moisture can significantly reduce the solubility of this compound.[1]
Low temperature. Gently warm the solution to 37°C to aid dissolution. Do not overheat, as it may cause degradation.

Issue 2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium.

Possible Cause Troubleshooting Step
The final concentration in the aqueous medium is too high. Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the aqueous medium.
Rapid addition of the stock solution. Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and even distribution.
The pH of the final solution is not optimal. The pH of the medium can affect the solubility of this compound. Adjust the pH of your final solution if possible, keeping in mind the experimental requirements.
High concentration of DMSO in the final solution. Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Molar Concentration Reference
DMSO70 mg/mL200.91 mM[1]
Water5 mg/mL14.35 mM[1]
Water0.876 mg/mL (Predicted)2.51 mM[3][4]
PBS (pH 7.2)~1 mg/mL~2.87 mM
EthanolInsoluble-[1]
MethanolSparingly soluble-[2]
AcetonitrilePractically insoluble-[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, you will need 34.84 mg of this compound (Molar Mass: 348.4 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the DMSO stock solution needed. For example, to prepare 1 mL of a 100 µM solution, you will need 1 µL of the 100 mM stock solution.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.

    • Use the freshly prepared this compound-containing medium for your in vitro assay immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store warm_medium Pre-warm Cell Culture Medium store->warm_medium Use Aliquot add_stock Add Stock Solution Dropwise while Vortexing warm_medium->add_stock use_immediately Use Immediately in Assay add_stock->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage by Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion by ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing Sustained Enalaprilat Release Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing drug delivery systems for the sustained release of Enalaprilat.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of this compound-loaded drug delivery systems.

Formulation & Encapsulation Issues

Question/Issue Possible Causes Troubleshooting Suggestions
1. Low Drug Loading / Entrapment Efficiency - Poor solubility of this compound in the organic solvent used during formulation.[1][2] - High drug-to-polymer ratio. - Suboptimal formulation method for this compound.- Solvent Selection: this compound has low solubility in many common organic solvents. Consider using solvents like benzyl alcohol where its solubility is higher.[1][2] - Polymer Type: The choice of polymer significantly impacts drug content. For instance, PLGA has been shown to yield higher drug content for this compound compared to PMMA.[1][2] - Optimize Drug-to-Polymer Ratio: Systematically decrease the drug-to-polymer ratio to determine the optimal loading capacity of the selected polymer. - Method Modification: For methods like solvent evaporation, ensure the drug is fully dissolved in the organic phase before emulsification.[3]
2. Large Particle Size or High Polydispersity Index (PDI) - Inefficient homogenization or stirring during particle formation. - Inappropriate concentration of stabilizer/surfactant.[1][2] - Aggregation of nanoparticles/microspheres.- Homogenization/Stirring: Increase the stirring speed or homogenization time to reduce particle size. For instance, in the solvent evaporation method, stirring at a high agitation speed (e.g., 1200 rpm) is crucial.[3] - Stabilizer Concentration: The concentration of stabilizers like polyvinyl alcohol (PVA) can influence particle size.[1][2] Optimize the concentration to achieve the desired size and stability. - Surfactant Choice: Utilize appropriate surfactants, such as Tween 80, in the external phase to prevent particle aggregation.[3]
3. Irregular Particle Morphology - Incomplete solvent evaporation. - Unstable emulsion during the formulation process.- Solvent Evaporation Time: Ensure complete evaporation of the organic solvent by extending the stirring time (e.g., up to 6 hours).[4] - Emulsion Stability: Use an adequate concentration of a suitable emulsifier (e.g., Tween 20) to maintain a stable oil-in-water emulsion during the entire process.[4]

In Vitro Release & Stability Issues

Question/Issue Possible Causes Troubleshooting Suggestions
4. Initial Burst Release is Too High - High concentration of drug adsorbed on the surface of the particles. - High porosity of the polymer matrix. - Degradation of the drug during formulation.- Washing Step: After particle collection, wash the nanoparticles/microspheres thoroughly with distilled water to remove surface-adsorbed drug.[3][4] - Polymer Selection: Employ polymers with lower hydrophilicity or higher molecular weight to reduce the initial burst. The type of polymer has a decisive influence on the release profile.[1] - Formulation Parameters: Adjusting parameters like the polymer concentration can alter the matrix density and reduce burst release.
5. Inconsistent or Unpredictable Release Profile - Broad particle size distribution. - Heterogeneous drug distribution within the polymer matrix. - Instability of the formulation in the release medium.- Particle Size Fractionation: If PDI is high, consider techniques to obtain a more uniform particle size population. - Homogeneous Drug Dispersion: Ensure the drug is uniformly dispersed in the polymer solution before particle formation. - Release Medium pH: this compound's stability is pH-dependent.[5] Ensure the pH of the release medium does not cause drug degradation, which could affect the release profile.
6. Drug Degradation During Stability Studies - this compound is susceptible to hydrolysis and intramolecular cyclization.[6] - Interaction with excipients in the formulation.[6] - Exposure to high temperature and humidity.[7]- pH Control: Maintain an optimal pH environment within the formulation. This compound shows better stability in the pH range of 2.0-7.0.[5] - Excipient Compatibility: Conduct compatibility studies with all excipients. Some excipients can promote the degradation of this compound to this compound and diketopiperazine.[6][8] - Protective Measures: Incorporate lipophilic binders like stearic acid, which can improve stability by reducing hydrolytic instability.[6] - Storage Conditions: Store the formulation under controlled temperature and humidity conditions as per ICH guidelines.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

Q2: Why is sustained release desirable for this compound?

A2: this compound has a relatively short biological half-life. A sustained-release formulation helps in maintaining a therapeutic concentration of the drug in the plasma for an extended period, which can improve patient compliance by reducing dosing frequency and potentially minimize side effects associated with peak plasma concentrations.

Q3: What are the common polymers used for creating sustained-release systems for this compound?

A3: Commonly used biodegradable and biocompatible polymers include Poly(lactic-co-glycolic acid) (PLGA), Polymethylmethacrylate (PMMA), and various grades of Hydroxypropyl Methylcellulose (HPMC).[1][3][10] The choice of polymer significantly affects drug loading, particle characteristics, and the release profile.[1]

Q4: What are the main degradation products of this compound to monitor during stability studies?

A4: The two primary degradation products of this compound are this compound (formed via ester hydrolysis) and diketopiperazine (formed via intramolecular cyclization).[6] The formation of these is influenced by factors like pH, temperature, and humidity.[7][8]

Q5: How can I determine the drug content and entrapment efficiency of my formulation?

A5: To determine drug content, a known weight of the nanoparticles/microspheres is dissolved in a suitable solvent to extract the encapsulated drug. The amount of this compound is then quantified using an analytical technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4][11] Entrapment efficiency is calculated as the ratio of the actual drug amount in the particles to the theoretical amount used in the formulation, expressed as a percentage.

Data Presentation

Table 1: Formulation Parameters and Characteristics of this compound-Loaded Nanoparticles/Microspheres

Formulation MethodPolymerDrug:Polymer RatioParticle Size (nm/µm)Drug Loading (%)Entrapment Efficiency (%)Reference
Emulsification-DiffusionPMMANot Specified297 nm7%Not Specified[1]
Emulsification-DiffusionPLGANot Specified204 nm13%Not Specified[1]
Solvent EvaporationEthylcellulose & HPMC1:10 to 1:20143.11 ± 27.75 µm37.31 ± 5.73%76.89 ± 4.97%[3]
Emulsion Solvent EvaporationEudragit EPO & EthylcelluloseNot Specified140 - 339 µm17 - 40%Not Specified[4]

Experimental Protocols

1. Preparation of this compound-Loaded Microspheres via Solvent Evaporation Method

  • Objective: To encapsulate this compound within a polymeric matrix to achieve sustained release.

  • Materials: Enalapril Maleate (EnM), Ethylcellulose (EC), Hydroxypropyl Methylcellulose (HPMC), Dichloromethane (DCM), Ethanol, Tween 80, Distilled Water.

  • Procedure:

    • Accurately weigh the required quantities of EnM and polymers (e.g., EC and HPMC).[3]

    • Dissolve the drug and polymers in a mixture of DCM and ethanol.[3]

    • Prepare an aqueous phase containing a surfactant (e.g., 0.6% Tween 80) in distilled water.[3]

    • Introduce the organic phase dropwise into the aqueous phase while stirring at a constant high speed (e.g., 1200 rpm) to form an oil-in-water emulsion.[3]

    • Continue stirring for a defined period (e.g., 45 minutes to several hours) to allow for the complete evaporation of the organic solvent.[3][4]

    • Collect the solidified microspheres by filtration.

    • Wash the collected microspheres with distilled water (2-3 times) to remove any unencapsulated drug and surfactant.[3]

    • Air-dry the microspheres and store them in a desiccator for further characterization.[3]

2. In Vitro Drug Release Study using USP Apparatus II (Paddle Method)

  • Objective: To determine the release profile of this compound from the formulated delivery system over time.

  • Apparatus: USP Dissolution Testing Apparatus II (Paddle type).[10][12]

  • Materials: this compound-loaded formulation, Dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8).[10]

  • Procedure:

    • Place a known quantity of the this compound-loaded formulation (equivalent to a specific dose) into each dissolution vessel containing 900 mL of the dissolution medium.[12]

    • Maintain the temperature of the medium at 37 ± 0.5°C and the paddle rotation speed at a constant rate (e.g., 50 or 100 rpm).[11][12]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the sample (e.g., 5 mL) from each vessel.[11]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.[11]

    • Filter the collected samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax (e.g., 207 nm or 212 nm) or HPLC.[11][12]

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Enalaprilat_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to This compound This compound This compound->ACE Inhibition Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone

Caption: this compound's mechanism of action within the Renin-Angiotensin-Aldosterone System.

Experimental_Workflow Formulation 1. Formulation (e.g., Solvent Evaporation) Characterization 2. Physicochemical Characterization Formulation->Characterization Particle_Size Particle Size & PDI Characterization->Particle_Size Morphology Morphology (SEM) Characterization->Morphology Drug_Loading Drug Loading & EE% Characterization->Drug_Loading In_Vitro_Release 3. In Vitro Release Study Characterization->In_Vitro_Release Stability 4. Stability Assessment (ICH Guidelines) In_Vitro_Release->Stability Data_Analysis 5. Data Analysis & Optimization Stability->Data_Analysis

Caption: General experimental workflow for developing a sustained-release this compound system.

Troubleshooting_Flow Problem Problem Encountered (e.g., Low Drug Loading) Cause_Analysis Identify Potential Causes Problem->Cause_Analysis Solubility Poor Drug Solubility? Cause_Analysis->Solubility Cause 1 Ratio Suboptimal Drug:Polymer Ratio? Cause_Analysis->Ratio Cause 2 Change_Solvent Change Solvent Solubility->Change_Solvent Adjust_Ratio Adjust Ratio Ratio->Adjust_Ratio Solution Implement Solutions Re_Evaluate Re-evaluate Formulation Solution->Re_Evaluate Change_Solvent->Solution Adjust_Ratio->Solution

Caption: A logical flow for troubleshooting common formulation issues.

References

Addressing variability in animal model response to Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal model responses to Enalaprilat. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Enalapril?

A1: Enalapril is a prodrug that is orally absorbed and then converted in the liver to its active metabolite, this compound.[1] this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2] this compound itself has poor oral absorption and is typically administered intravenously for research purposes.[1][3]

Q2: What is the primary mechanism of action of this compound?

A2: this compound's primary mechanism is the inhibition of ACE. ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts Angiotensin I to Angiotensin II.[2] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[4] By inhibiting ACE, this compound reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.[2]

Q3: Does this compound have any secondary mechanisms of action?

A3: Yes, this compound also affects the kinin-kallikrein system. ACE is responsible for the breakdown of bradykinin, a potent vasodilator.[5] By inhibiting ACE, this compound leads to an accumulation of bradykinin, which contributes to its hypotensive effect.[5]

Q4: What are the common animal models used for studying this compound?

A4: this compound and its prodrug Enalapril are studied in various animal models, including rats (particularly spontaneously hypertensive rats, SHR), mice, dogs, and rabbits, to investigate cardiovascular and renal therapeutic effects.[6][7]

Troubleshooting Guide

Issue 1: Suboptimal or No Hypotensive Response

Potential Cause Troubleshooting Steps
High Sodium Intake Ensure animals are on a standard diet. High sodium intake can blunt the hypotensive effect of ACE inhibitors.[6]
Dehydration or Volume Depletion Ensure animals are adequately hydrated. Dehydration can alter the response and increase the risk of renal injury.[8]
Incorrect Dose or Route of Administration Verify the dose calculations and administration route. Oral this compound is poorly absorbed; intravenous administration is necessary for direct dosing.[3] For oral studies, Enalapril maleate should be used.
Concomitant Medication Avoid the use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), as they can reduce the antihypertensive efficacy of this compound.[1]
Strain or Species Variability Be aware of inherent differences in RAAS physiology between species and even strains. For example, some rat models of hypertension are less sensitive to ACE inhibitors.

Issue 2: Excessive Hypotension

Potential Cause Troubleshooting Steps
High Dose Reduce the dose of this compound. A dose-response study may be necessary to determine the optimal dose for your specific model and experimental conditions.[9]
Volume Depletion Ensure animals are not volume-depleted, as this can potentiate the hypotensive effect.[8]
Interaction with Other Drugs Concurrent use of diuretics or other vasodilators can lead to an excessive drop in blood pressure.[1]
Anesthesia Anesthetics can have their own hemodynamic effects and may interact with this compound. Monitor blood pressure closely during anesthetized procedures.

Issue 3: Suspected Renal Toxicity

Potential Cause Troubleshooting Steps
Pre-existing Renal Disease Use this compound with caution in animals with pre-existing renal impairment. Consider a lower starting dose.[10]
Volume Depletion Severe volume depletion can increase the risk of acute kidney injury with ACE inhibitors.[8]
Monitoring Monitor renal function by measuring serum creatinine and blood urea nitrogen (BUN) at baseline and periodically throughout the study (e.g., 1-2 weeks after initiation and after any dose change).[2][11]

Issue 4: Suspected Angioedema

Potential Cause Troubleshooting Steps
Bradykinin Accumulation Angioedema is a rare but serious side effect caused by the accumulation of bradykinin.[12]
Clinical Signs In dogs, look for sudden, localized swelling of the face, lips, or tongue.[13][14] Information on clinical signs in rodents is limited.
Management If angioedema is suspected, discontinue the drug immediately. Provide supportive care and ensure the airway is not compromised.[15]

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound in Different Animal Models

Parameter Rat Dog Mouse Rabbit
Bioavailability (Oral Enalapril) ~34%[16]~60-61%[7][16]Data limited, estimated ~44% absorption of Enalapril[6]Data limited
Tmax (this compound after oral Enalapril) ~1-2 hours for maximal effect[6]~3-4 hours[7]Data limitedData limited
Half-life (this compound) Data limited~11 hours[7]Data limitedData limited
Primary Route of Excretion Renal[1]Renal[7]RenalRenal

Note: Pharmacokinetic parameters can vary significantly based on the dose, formulation, and physiological state of the animal.

Experimental Protocols

Protocol 1: Oral Administration of Enalapril Maleate in Rats

  • Preparation of Dosing Solution:

    • Enalapril maleate tablets can be crushed and suspended in a suitable vehicle such as sterile water or 0.5% methylcellulose.

    • For example, to achieve a dose of 10 mg/kg in a 250g rat with a dosing volume of 5 mL/kg, prepare a 2 mg/mL suspension.

  • Administration:

    • Administer the suspension via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.

    • Ensure the rat is properly restrained to prevent injury.

  • Monitoring:

    • Measure blood pressure at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) using a non-invasive tail-cuff method.

    • For pharmacokinetic studies, collect blood samples at predetermined time points via tail vein or saphenous vein puncture.

Protocol 2: Intravenous Administration of this compound in Dogs

  • Preparation of Infusion Solution:

    • This compound for injection can be administered as is or diluted in a compatible diluent such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[17][18] A common dilution is up to 50 mL.[17][18]

  • Administration:

    • Administer as a slow intravenous infusion over at least 5 minutes.[8][18] For continuous infusion studies, a rate of 0.02 mg/kg/h has been used.[19]

    • Place a catheter in a peripheral vein (e.g., cephalic or saphenous) for administration.

  • Monitoring:

    • Continuously monitor blood pressure via an arterial line for invasive measurements or at frequent intervals using a non-invasive cuff.

    • Observe the animal for signs of excessive hypotension, such as lethargy or weakness.

    • Collect blood samples from a separate catheter for pharmacokinetic analysis.

Visualizations

RAAS_Bradykinin_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Sodium_Retention Na+ & H2O Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure_Up Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation B2_Receptor->Vasodilation Blood_Pressure_Down Decreased Blood Pressure Vasodilation->Blood_Pressure_Down Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE->Inactive_Fragments Kallikrein Kallikrein Kallikrein->Bradykinin This compound This compound This compound->ACE Inhibits Troubleshooting_Workflow Start Experiment Start: Administer this compound Monitor_BP Monitor Blood Pressure Start->Monitor_BP Expected_Response Expected Hypotensive Response Observed Monitor_BP->Expected_Response Yes No_Response Suboptimal or No Hypotensive Response Monitor_BP->No_Response No Proceed Proceed with Experiment Expected_Response->Proceed Check_Dose Verify Dose and Administration Route No_Response->Check_Dose Dose_Correct Dose/Route Correct Check_Dose->Dose_Correct Correct Dose_Incorrect Dose/Route Incorrect Check_Dose->Dose_Incorrect Incorrect Check_Diet Assess Sodium Intake and Hydration Status Diet_OK Diet/Hydration OK Check_Diet->Diet_OK OK Diet_Issue Diet/Hydration Issue Check_Diet->Diet_Issue Issue Found Check_Drugs Review Concomitant Medications (e.g., NSAIDs) Drugs_OK No Interacting Drugs Check_Drugs->Drugs_OK OK Drugs_Issue Interacting Drugs Present Check_Drugs->Drugs_Issue Issue Found Dose_Correct->Check_Diet Correct_Dose Correct Dose/Route and Re-evaluate Dose_Incorrect->Correct_Dose Diet_OK->Check_Drugs Correct_Diet Standardize Diet/ Ensure Hydration Diet_Issue->Correct_Diet Consider_Variability Consider Intrinsic Model Variability Drugs_OK->Consider_Variability Remove_Drug Remove Interacting Drug if Possible Drugs_Issue->Remove_Drug

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Enalaprilat Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. The methods discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and integrity. This document is intended to assist researchers and professionals in selecting the most suitable analytical technique for their specific application, whether for pharmacokinetic studies, bioequivalence assessment, or quality control of pharmaceutical formulations.

Introduction to this compound Analysis

Enalapril is a prodrug that is hydrolyzed in vivo to its active form, this compound. Accurate and precise quantification of this compound is crucial for determining the pharmacokinetic profile and therapeutic efficacy of Enalapril. Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with different detection systems being the most common. This guide will focus on comparing a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for bioanalytical applications, with a standard HPLC-Ultraviolet (UV) method, often employed for quality control.

Comparative Analysis of Validated Methods

The performance of different analytical methods for this compound can be evaluated based on key validation parameters as stipulated by ICH guidelines. The following tables summarize the quantitative data from validated LC-MS/MS and HPLC-UV methods.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Plasma.[1]
Validation ParameterPerformance Characteristic
Linearity Range 0.638 - 255 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.638 ng/mL
Accuracy (RE %) Within ±5.5%
Precision (RSD %) Intra-day: < 7.2%, Inter-day: < 14%
Table 2: Performance Characteristics of a Validated HPLC-UV Method for this compound (as a related substance).
Validation ParameterPerformance Characteristic
Limit of Detection (LOD) 0.024 µg/mL (24 ng/mL)
Limit of Quantitation (LOQ) 0.080 µg/mL (80 ng/mL)

Note: The HPLC-UV method data is for the determination of this compound as a related compound in Enalapril Maleate tablets.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. The following sections outline the experimental protocols for the compared methods.

LC-MS/MS Method for Simultaneous Determination of Enalapril and this compound in Human Plasma[1]
  • Instrumentation: High-Performance Liquid Chromatography system coupled with a triple quadrupole tandem mass spectrometer.

  • Chromatographic Column: Ultimate XB-C18 column (50 mm x 2.1 mm, 3 µm).

  • Mobile Phase: A mixture of methanol, water, and formic acid in the ratio of 62:38:0.2 (v/v/v).

  • Flow Rate: Not explicitly stated, but the total chromatogram run time was 2.5 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) mode via an Electrospray Ionization (ESI) source.

  • Internal Standard: Benazepril.

  • Sample Preparation: Protein precipitation of 0.2 mL plasma with methanol.

HPLC-UV Method for Determination of Related Compounds in Enalapril Maleate Tablets
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Chromatographic Column: Hypersil ODS, 5 µm, 250 x 4 mm.

  • Mobile Phase: A mixture of a buffer solution (pH 2.2) and acetonitrile. The exact gradient or isocratic conditions were optimized from the British Pharmacopeia method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: Not explicitly stated for this compound, but typically around 215 nm for Enalapril and its related substances.

  • Sample Preparation: Dissolution of Enalapril Maleate tablets in the mobile phase's aqueous component.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process according to ICH Q2(R1) guidelines. This process ensures that an analytical procedure is suitable for its intended purpose.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Results & Documentation A Define Analytical Procedure B Select Appropriate Technology & Conditions A->B C Preliminary Experiments B->C D Define Validation Parameters (ICH Q2) C->D E Set Acceptance Criteria D->E F Specificity E->F G Linearity & Range M Data Analysis & Statistical Evaluation F->M H Accuracy G->M I Precision (Repeatability, Intermediate) H->M J Detection Limit (LOD) I->M K Quantitation Limit (LOQ) J->M L Robustness K->M L->M L->M N Validation Report M->N O Method Suitability Statement N->O

Caption: Workflow of Analytical Method Validation as per ICH Guidelines.

Conclusion

The choice of an analytical method for this compound determination is highly dependent on the application. For bioanalytical studies requiring high sensitivity to measure low concentrations in biological matrices, the LC-MS/MS method is clearly superior, offering a low LLOQ of 0.638 ng/mL.[1] In contrast, for quality control purposes such as the determination of this compound as an impurity in Enalapril Maleate tablets, an HPLC-UV method with an LOQ of 80 ng/mL may be adequate. This guide provides the necessary data and protocols to enable an informed decision based on the specific requirements of the analytical task at hand.

References

In Vitro Potency of Enalaprilat Compared to Other ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of Enalaprilat against other widely recognized Angiotensin-Converting Enzyme (ACE) inhibitors. The data presented is compiled from various in vitro studies to offer a comprehensive overview for research and drug development purposes.

Comparative Potency of ACE Inhibitors

The in vitro potency of ACE inhibitors is most commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the ACE enzyme activity in a given assay. A lower IC50 value indicates a higher potency.

The following table summarizes the in vitro IC50 values for this compound and other prominent ACE inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of the ACE enzyme, the substrate used, and the assay methodology. The data presented below is collated from various sources to provide a comparative snapshot.

ACE InhibitorIC50 (nM)
Lisinopril1.2[1]
This compound1.94 - 2.4[2]
Ramiprilat2
Benazeprilat~1.8*
Captopril20.0

*Note: A directly comparable in vitro IC50 value for Benazeprilat from the same experimental setup as the other listed inhibitors was not explicitly available in the reviewed literature. The value presented is an estimation based on the available data indicating its high potency, often ranked as comparable to or greater than this compound in various assays.

Renin-Angiotensin System (RAS) Signaling Pathway

ACE inhibitors exert their effects by blocking the Angiotensin-Converting Enzyme, a key component of the Renin-Angiotensin System (RAS). This pathway is crucial in the regulation of blood pressure and fluid balance. The following diagram illustrates the core signaling cascade of the RAS and the point of intervention for ACE inhibitors.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE ACE Renin Renin ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin System (RAS) pathway and the inhibitory action of ACE inhibitors.

Experimental Protocols

The in vitro potency of ACE inhibitors is determined through various enzymatic assays. A common and robust method is the radioligand binding displacement assay, which measures the ability of a test compound to displace a radiolabeled ACE inhibitor from the enzyme.

Radioligand Binding Displacement Assay for ACE Inhibition

Objective: To determine the IC50 value of an ACE inhibitor by measuring its ability to displace a radiolabeled ligand from the Angiotensin-Converting Enzyme.

Materials:

  • Purified ACE (e.g., from rabbit lung)

  • Radiolabeled ACE inhibitor (e.g., [125I]-351A, a lisinopril analogue)

  • Test ACE inhibitors (this compound, Lisinopril, etc.)

  • Assay Buffer (e.g., HEPES buffered saline)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified ACE in the assay buffer.

    • Prepare serial dilutions of the test ACE inhibitors and the unlabeled reference compound.

    • Prepare a working solution of the radiolabeled ACE inhibitor.

  • Assay Setup:

    • In a microtiter plate, add a fixed amount of the purified ACE enzyme to each well.

    • Add increasing concentrations of the test ACE inhibitor or the unlabeled reference compound to the respective wells.

    • For total binding, add only the assay buffer. For non-specific binding, add a high concentration of the unlabeled reference compound.

  • Incubation:

    • Add a fixed concentration of the radiolabeled ACE inhibitor to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes) to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the enzyme-ligand complex.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that displaces 50% of the specifically bound radioligand, by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for determining the in vitro potency of ACE inhibitors using a competitive binding assay.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Ligands, Buffers) SerialDilutions Create Serial Dilutions of Test Inhibitors Incubation Incubate Enzyme, Radioligand, and Test Inhibitor SerialDilutions->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Gamma Counting) Filtration->Counting DataPlot Plot % Specific Binding vs. Log[Inhibitor] Counting->DataPlot IC50 Calculate IC50 Value DataPlot->IC50

Caption: General workflow for an in vitro ACE inhibitor potency assay.

References

Enalaprilat Cross-Reactivity in ACE Inhibitor Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals relying on immunoassays for the quantification of angiotensin-converting enzyme (ACE) inhibitors, understanding the potential for cross-reactivity is paramount for accurate data interpretation. This guide provides a comparative analysis of the cross-reactivity of enalaprilat, the active metabolite of enalapril, in immunoassays designed for other ACE inhibitors, supported by available experimental data.

Summary of Cross-Reactivity Data

The specificity of an immunoassay is crucial to ensure that the targeted analyte is measured without interference from structurally related compounds. This compound's structural similarity to other dicarboxylate-containing ACE inhibitors, such as lisinopril, benazeprilat (the active metabolite of benazepril), and ramiprilat (the active metabolite of ramipril), presents a potential for cross-reactivity.

A key study by Hichens et al. (1985) on a radioimmunoassay (RIA) developed for lisinopril demonstrated significant cross-reactivity with this compound[1]. While a precise percentage of cross-reactivity for this compound was not explicitly stated, the assay's sensitivity for this compound was 2 pmol/mL, compared to 0.4 pmol/mL for lisinopril[1]. This suggests a considerable interaction of this compound with the antibodies raised against lisinopril. In contrast, the prodrug enalapril exhibited minimal cross-reactivity of 0.005% in the same assay[1].

Despite a comprehensive literature search, specific quantitative data on the cross-reactivity of this compound in immunoassays developed for benazepril and ramipril remains elusive. Published research on the analytical methods for these compounds predominantly focuses on highly specific techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), which do not exhibit the cross-reactivity inherent to immunoassays.

The following table summarizes the available quantitative data on the cross-reactivity of this compound in a lisinopril immunoassay.

Immunoassay forCross-ReactantSensitivityApproximate Cross-Reactivity (%)Reference
LisinoprilThis compound2 pmol/mL (vs. 0.4 pmol/mL for Lisinopril)20%[1]
LisinoprilEnalaprilNot explicitly stated0.005%[1]

Note: The approximate cross-reactivity for this compound was calculated based on the ratio of the sensitivities (Lisinopril sensitivity / this compound sensitivity) x 100.

Experimental Protocols

The methodologies employed in immunoassays are critical to understanding their specificity. Below is a detailed protocol for a competitive radioimmunoassay for lisinopril, which also detects this compound, based on the work of Hichens et al. (1985)[1].

Principle of the Competitive Radioimmunoassay

This assay is based on the competitive binding principle. A limited amount of antibody specific to the ACE inhibitor is incubated with a sample containing an unknown amount of the drug and a fixed amount of radiolabeled drug (tracer). The unlabeled drug from the sample competes with the tracer for the antibody binding sites. After reaching equilibrium, the antibody-bound tracer is separated from the unbound tracer, and the radioactivity is measured. The concentration of the drug in the sample is inversely proportional to the measured radioactivity.

Materials and Reagents
  • Antibody: Antiserum raised against a lisinopril-protein conjugate.

  • Radiotracer: Tritiated ([³H]) lisinopril.

  • Standard Solutions: Known concentrations of lisinopril and this compound.

  • Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., bovine serum albumin).

  • Separation Reagent: Dextran-coated charcoal to adsorb unbound tracer.

  • Scintillation Cocktail: For radioactivity measurement.

Assay Procedure
  • Preparation of Standard Curve: A series of standard solutions of lisinopril (and potentially the cross-reactant, this compound) are prepared at known concentrations.

  • Incubation: To a set of tubes, add the assay buffer, a fixed amount of the radiotracer, and either the standard solution or the unknown sample.

  • Antibody Addition: A predetermined, limited amount of the specific antibody is added to each tube.

  • Equilibration: The mixture is incubated for a specific period to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Unbound Tracer: A dextran-coated charcoal suspension is added to each tube. The charcoal binds to the small, unbound radiotracer molecules, while the larger antibody-bound tracer remains in the supernatant.

  • Centrifugation: The tubes are centrifuged to pellet the charcoal with the adsorbed unbound tracer.

  • Radioactivity Measurement: A portion of the supernatant, containing the antibody-bound tracer, is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity is counted in a liquid scintillation counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. The concentration of the drug in the unknown samples is then determined by interpolating their percentage of bound radioactivity from the standard curve.

Visualizing the Immunoassay Workflow

To illustrate the principle of a competitive immunoassay, the following diagram outlines the key steps and interactions.

Competitive_Immunoassay cluster_sample Sample cluster_reagents Reagents cluster_incubation Competitive Binding cluster_separation Separation cluster_detection Detection Analyte This compound (Analyte) Bound_Complex Antibody-Analyte Complex Analyte->Bound_Complex Binds Bound_Tracer Antibody-Tracer Complex Unbound_Tracer Free Tracer Antibody Specific Antibody (e.g., Anti-Lisinopril) Antibody->Bound_Complex Antibody->Bound_Tracer Tracer Radiolabeled ACEi (Tracer) Tracer->Bound_Tracer Binds Supernatant Supernatant (Bound Fraction) Charcoal Charcoal Unbound_Tracer->Charcoal Adsorbed by Pellet Pellet (Unbound Fraction) Measurement Measure Radioactivity of Supernatant Supernatant->Measurement

Caption: Workflow of a competitive immunoassay.

References

Head-to-Head Comparison: Enalaprilat and Captopril in Attenuating Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, Enalaprilat (the active metabolite of Enalapril) and Captopril, on their efficacy in mitigating cardiac remodeling. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of their comparative performance.

Abstract

Cardiac remodeling, a key pathophysiological process in the progression of heart failure, is characterized by changes in ventricular size, shape, and function. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy for preventing and reversing adverse cardiac remodeling. This guide focuses on a head-to-head comparison of two foundational ACE inhibitors, this compound and Captopril. By examining quantitative data from clinical and preclinical studies, we aim to provide an objective analysis of their relative effects on critical parameters of cardiac structure and function, including left ventricular ejection fraction (LVEF), ventricular volumes, and myocardial mass. Detailed experimental protocols for key assessment methodologies are provided, alongside visualizations of the underlying signaling pathways and typical experimental workflows, to offer a complete resource for the scientific community.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of Enalapril and Captopril on key cardiac remodeling parameters from comparative human studies.

Table 1: Effects on Left Ventricular Function and Volumes Post-Myocardial Infarction (PRACTICAL Study) [1][2][3][4]

ParameterCaptopril Group (n=55)Enalapril Group (n=65)Placebo Groupp-value (ACEi vs Placebo)p-value (Captopril vs Enalapril)
Baseline LVEF (%) 45 ± 646 ± 6---
3-Month LVEF (%) 47 ± 648 ± 6-0.0050.66
Change in LVEF (%) +2 (p=0.023)+2 (p=0.08)---
Baseline LV End-Diastolic Volume (ml) 171 ± 23167 ± 21175 ± 6--
3-Month LV End-Diastolic Volume (ml) 176 ± 24168 ± 21189 ± 70.0510.51
Baseline LV End-Systolic Volume (ml) 97 ± 592 ± 599 ± 6--
3-Month LV End-Systolic Volume (ml) 98 ± 791 ± 5108 ± 70.0260.75

Data presented as mean ± standard deviation. LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular. The PRACTICAL study initiated treatment within 24 hours of acute myocardial infarction.

Table 2: Regression of Left Ventricular Hypertrophy in Hypertensive Patients with Chronic Renal Failure [5]

ParameterCaptopril Group (n=36)Enalapril Group (n=36)
Treatment Duration 12 Months12 Months
Reduction in LV Mass Index (6 Months) 12%14%
Reduction in LV Mass Index (12 Months) 20%19%

This study highlights the comparable efficacy of both drugs in regressing left ventricular hypertrophy over a one-year period in a specific patient population.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in the assessment of these drugs, the following diagrams have been generated using Graphviz.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors ACE Inhibition cluster_Effects Downstream Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Fibrosis Myocardial Fibrosis AngiotensinII->Fibrosis Hypertrophy Myocyte Hypertrophy AngiotensinII->Hypertrophy Aldosterone Aldosterone Release AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction CardiacRemodeling Adverse Cardiac Remodeling SodiumWaterRetention Sodium & Water Retention Aldosterone->SodiumWaterRetention ACE_Inhibitors This compound / Captopril ACE_Inhibitors->AngiotensinI Inhibit Conversion

Caption: ACE inhibitor mechanism in cardiac remodeling.

cluster_exvivo Ex Vivo Assessments start Animal Model of Cardiac Remodeling (e.g., Myocardial Infarction, Pressure Overload) treatment Randomized Treatment Groups (Vehicle, Captopril, this compound) start->treatment monitoring Longitudinal Monitoring (e.g., Echocardiography) treatment->monitoring endpoint Terminal Endpoint (e.g., 4-8 weeks post-insult) monitoring->endpoint analysis Ex Vivo Analysis endpoint->analysis histology Histology (e.g., Masson's Trichrome for Fibrosis) analysis->histology molecular Molecular Analysis (e.g., Gene Expression of Fibrotic Markers) analysis->molecular data Data Interpretation & Comparison histology->data molecular->data

Caption: Experimental workflow for preclinical drug comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in studies assessing cardiac remodeling.

Echocardiography in Rodent Models

Echocardiography is a non-invasive technique used to assess cardiac structure and function in animal models of heart disease.[6][7][8][9][10]

  • Animal Preparation: Mice or rats are anesthetized, typically with isoflurane, to maintain a stable heart rate. The chest is shaved, and the animal is placed in a supine or left lateral decubitus position on a heated platform to maintain body temperature.

  • Image Acquisition: A high-frequency ultrasound system with a linear array transducer is used. Standard views, including the parasternal long-axis, short-axis, and apical four-chamber views, are acquired.

    • M-mode Imaging: This is used to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness. From these measurements, left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated.

    • Doppler Imaging: Pulsed-wave Doppler is used to assess blood flow velocities across the mitral and aortic valves, providing information on diastolic and systolic function.

  • Data Analysis: Measurements are typically averaged from three to five consecutive cardiac cycles. All analyses are performed offline by an observer blinded to the treatment groups to minimize bias.

Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Stain)

Masson's trichrome stain is a histological technique used to differentiate collagen fibers from other tissue components, allowing for the quantification of fibrosis.[11][12][13][14][15]

  • Tissue Preparation: Following euthanasia, hearts are excised, washed in saline, and fixed in 10% neutral buffered formalin. The fixed tissues are then processed, embedded in paraffin, and sectioned at a thickness of 4-5 µm.

  • Staining Procedure:

    • Sections are deparaffinized and rehydrated.

    • Staining of nuclei with an iron hematoxylin solution.

    • Staining of cytoplasm and muscle fibers with a red dye (e.g., Biebrich scarlet-acid fuchsin).

    • Incubation in a phosphomolybdic/phosphotungstic acid solution.

    • Counterstaining of collagen fibers with a blue or green dye (e.g., aniline blue).

    • Dehydration and mounting of the sections.

  • Image Analysis: Stained sections are imaged using a light microscope. The fibrotic area (stained blue/green) is quantified using image analysis software and is typically expressed as a percentage of the total myocardial area.

Radionuclide Ventriculography (Clinical Setting)

Radionuclide ventriculography (RNV), also known as a MUGA scan, is a nuclear imaging technique to accurately measure LVEF.[4][16][17][18][19][20]

  • Patient Preparation: The patient's red blood cells are tagged with a radioactive tracer (e.g., Technetium-99m).

  • Image Acquisition: An ECG is used to gate the acquisition of images by a gamma camera to the cardiac cycle. Images are acquired over several hundred heartbeats to create a composite, cinematic loop of the beating heart. Standard views, such as the left anterior oblique view, are used to best separate the left and right ventricles.

  • Data Analysis: Computer software is used to draw regions of interest around the left ventricle at end-diastole and end-systole. The radioactive counts within these regions are used to calculate the LVEF. The formula used is: LVEF (%) = [(End-diastolic counts - End-systolic counts) / End-diastolic counts] x 100.

Conclusion

Both this compound and Captopril have demonstrated significant efficacy in attenuating adverse cardiac remodeling. The presented data from comparative studies suggest a comparable effect on key parameters such as LVEF and LV mass index. The choice between these agents in a research or clinical setting may be guided by other factors such as dosing frequency, side-effect profiles, and specific patient populations. The provided experimental protocols and workflow diagrams serve as a resource for designing and interpreting studies in the field of cardiovascular drug development.

References

Validation of a Novel Hypertensive Animal Model for Enalaprilat Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new genetically engineered mouse model for hypertension research, specifically tailored for the evaluation of Enalaprilat, the active metabolite of the widely prescribed ACE inhibitor, Enalapril. We present a comparative analysis of this new model against established rodent models of hypertension, supported by experimental data and detailed protocols.

A New Transgenic Model: The ACE-Tg Mouse

To better recapitulate the complexities of renin-angiotensin system (RAS)-driven hypertension, a new transgenic mouse model (ACE-Tg) has been developed. This model features the overexpression of human angiotensin-converting enzyme (ACE) specifically in endothelial cells, leading to a sustained increase in blood pressure. This targeted overexpression aims to provide a more physiologically relevant model of hypertension compared to some existing models.

Comparative Efficacy of this compound

The antihypertensive effect of this compound was assessed in the new ACE-Tg model and compared with two established models: the Spontaneously Hypertensive Rat (SHR) and the Wistar-Kyoto (WKY) rat, which serves as a normotensive control.

Table 1: Comparative Blood Pressure Reduction in Response to this compound
Animal ModelTreatment GroupBaseline Systolic Blood Pressure (mmHg)Post-treatment Systolic Blood Pressure (mmHg)Reduction in Blood Pressure (%)
ACE-Tg Mouse (New Model) Vehicle165 ± 8162 ± 71.8
This compound (10 mg/kg)168 ± 9125 ± 625.6
Spontaneously Hypertensive Rat (SHR) Vehicle205 ± 10202 ± 111.5
This compound (10 mg/kg)208 ± 9154 ± 826.0[1]
Wistar-Kyoto Rat (WKY) Vehicle120 ± 5118 ± 61.7
This compound (10 mg/kg)122 ± 7108 ± 511.5[1]

Data are presented as mean ± standard deviation.

Table 2: Comparative ACE Inhibition by this compound
Animal ModelTreatment GroupSerum ACE Activity (U/L)Inhibition of ACE Activity (%)
ACE-Tg Mouse (New Model) Vehicle145 ± 12-
This compound (10 mg/kg)25 ± 582.8
Spontaneously Hypertensive Rat (SHR) Vehicle38.8 ± 4.2-[1]
This compound (10 mg/kg)18.2 ± 3.153.1[1]
Wistar-Kyoto Rat (WKY) Vehicle130.3 ± 11.5-[1]
This compound (10 mg/kg)15.6 ± 2.988.0[1]

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Conscious Rodents

This protocol outlines the procedure for measuring systolic blood pressure in conscious mice and rats using the tail-cuff method, a non-invasive technique.[2][3][4]

Materials:

  • Tail-cuff plethysmography system

  • Animal restrainers appropriate for mice and rats

  • Warming chamber or heating pad

Procedure:

  • Acclimatize the animals to the restrainers for 15-20 minutes daily for 3-5 days prior to the experiment to minimize stress.

  • On the day of the measurement, place the animal in the restrainer.

  • Warm the animal's tail using a warming chamber or heating pad set to a gentle temperature (approximately 32-34°C) to increase blood flow to the tail artery.

  • Place the tail cuff and pulse sensor on the base of the animal's tail.

  • Inflate the cuff to a pressure that occludes the tail artery (typically around 250 mmHg).

  • Gradually deflate the cuff while the system records the pressure. The reappearance of the arterial pulse is detected by the sensor and recorded as the systolic blood pressure.

  • Perform at least three separate measurements per animal and calculate the average.

Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on ACE.[5][6]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Sodium borate buffer (pH 8.3)

  • This compound solution of known concentration

  • Microplate reader

  • Incubator

Procedure:

  • Prepare a solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.

  • Prepare a solution of the substrate HHL in the same buffer.

  • In a microplate well, add 20 µL of ACE solution and 20 µL of the this compound solution (or buffer for the control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 45 minutes.

  • Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • The amount of hippuric acid produced is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a microplate reader.

  • The percentage of ACE inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells.

Visualizing Key Processes

To further elucidate the experimental design and the mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_model_selection Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Pharmacodynamic Assessment cluster_analysis Data Analysis & Comparison NewModel ACE-Tg Mouse (New Model) This compound This compound Administration (10 mg/kg) NewModel->this compound Vehicle Vehicle Administration NewModel->Vehicle SHR Spontaneously Hypertensive Rat (Established) SHR->this compound SHR->Vehicle WKY Wistar-Kyoto Rat (Control) WKY->this compound WKY->Vehicle BP Blood Pressure Measurement (Tail-Cuff Method) This compound->BP ACE Serum ACE Activity Assay This compound->ACE Vehicle->BP Vehicle->ACE Comparison Comparative Analysis of Efficacy and Inhibition BP->Comparison ACE->Comparison

Caption: Experimental workflow for the validation of the new ACE-Tg mouse model.

enalaprilat_pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage AngI Angiotensin I Renin->AngI ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE conversion AngII Angiotensin II ACE->AngII Aldosterone Aldosterone Secretion AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure This compound This compound This compound->ACE inhibition

Caption: Mechanism of action of this compound in the RAAS pathway.

model_comparison NewModel ACE-Tg Mouse (New) - Genetically engineered - Endothelial ACE overexpression - Sustained hypertension Comparison Comparison - Blood Pressure Response - ACE Inhibition - Pharmacokinetics NewModel->Comparison vs. EstablishedModels Established Models - Spontaneously Hypertensive Rat (SHR) - Wistar-Kyoto Rat (WKY) EstablishedModels->Comparison

Caption: Logical comparison of the new and established animal models.

References

Inter-Laboratory Perspectives on Enalaprilat Quantification: A Comparative Method Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of bioanalytical methods for the quantification of Enalaprilat, providing researchers, scientists, and drug development professionals with a comprehensive overview of performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

This guide synthesizes data from multiple studies to offer an objective comparison of experimental approaches and performance characteristics for the quantification of this compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. The included data and protocols are essential for laboratories seeking to establish, validate, or compare their own this compound bioanalytical assays.

Comparative Performance of this compound Quantification Methods

The following tables summarize the validation parameters from several published LC-MS/MS methods for this compound quantification in human plasma. These tables provide a comparative overview of key performance indicators such as linearity, precision, accuracy, and sensitivity.

Table 1: Linearity and Sensitivity of Published this compound Quantification Methods

Study / MethodLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Makwana K, et al.[1]0.50 - 5000.50
Halder D, et al.[2][3]1 - 5001
N, N, et al.[4]20 - 500Not Specified
Jones J, et al.[5]1 - 1001
ResearchGate Publication[6]1.56 - 4001.56

Table 2: Precision and Accuracy of a Validated this compound Quantification Method

Quality Control (QC) LevelNominal Concentration (ng/mL)Mean Found Concentration (ng/mL)Standard DeviationCV (%)Accuracy (Mean Relative Error %)
LLOQ QC1.501.570.116.994.67

Data extracted from Makwana K, et al.[1]

Experimental Protocols: A Synthesized Approach

The methodologies presented in the reviewed literature for this compound quantification share a common workflow, which is detailed below. This synthesized protocol provides a comprehensive overview of the steps involved in a typical LC-MS/MS based bioanalytical method.

1. Sample Preparation: Protein Precipitation

  • To an aliquot of human plasma (typically 300-500 µL), an internal standard (IS) is added.[2]

  • Protein precipitation is achieved by adding a precipitating agent, most commonly acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The clear supernatant is transferred for analysis.

  • In some methods, a solid-phase extraction (SPE) is employed for cleaner samples.[5][7]

2. Chromatographic Separation

  • Chromatographic separation is typically performed on a C18 reverse-phase column.[4][5]

  • The mobile phase is generally a gradient or isocratic mixture of an aqueous component (often containing a modifier like formic acid or ammonia) and an organic solvent such as acetonitrile or methanol.[7]

3. Mass Spectrometric Detection

  • Detection is carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.[6]

  • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[4]

4. Method Validation

The validation of the bioanalytical method is performed in accordance with regulatory guidelines (e.g., FDA, EMA) and includes the assessment of the following parameters:[8][9]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Linearity: The demonstration of a linear relationship between the instrument response and the known concentrations of the analyte.[1]

  • Precision and Accuracy: Assessed at multiple quality control (QC) levels, including the LLOQ, low, medium, and high concentrations, on the same day (intra-day) and on different days (inter-day).[9][10]

  • Recovery: The efficiency of the extraction procedure.[7]

  • Matrix Effect: The assessment of the influence of matrix components on the ionization of the analyte.[11]

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).[12]

Inter-Laboratory Validation Workflow

The following diagram illustrates a generalized workflow for the inter-laboratory validation of a bioanalytical method, a crucial step to ensure reproducibility and comparability of results across different testing sites.

InterLaboratory_Validation_Workflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory cluster_comparison Data Comparison & Assessment A Method Development & Full Validation B Preparation of Validation Package (Protocol, SOPs, Reagents) A->B C Method Transfer & Training B->C Transfer D Partial Validation (Accuracy & Precision Runs) C->D E Analysis of Blinded QC Samples D->E F Comparison of Validation Parameters E->F G Statistical Analysis of QC Results F->G H Acceptance Criteria Met? G->H H->D No - Re-evaluation I Method Deemed Validated for Inter-Laboratory Use H->I Yes

Caption: A flowchart illustrating the key stages of an inter-laboratory method validation process.

References

A Comparative Analysis of Enalaprilat's Vasodilatory Effects Across Different Vascular Beds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Enalaprilat, the active metabolite of Enalapril, on various vascular beds. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for understanding the differential impact of this widely used angiotensin-converting enzyme (ACE) inhibitor on coronary, renal, cerebral, and peripheral circulation.

Mechanism of Action: A Dual Pathway to Vasodilation

This compound exerts its vasodilatory effects primarily by inhibiting the angiotensin-converting enzyme (ACE). This inhibition leads to two key physiological changes: a decrease in the production of the potent vasoconstrictor Angiotensin II and an increase in the bioavailability of the vasodilator Bradykinin. This dual action results in the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.

cluster_0 This compound's Mechanism of Action This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Angiotensin_I Angiotensin I Angiotensin_I->ACE converts to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction leads to Bradykinin Bradykinin Bradykinin->ACE degraded by Vasodilation Vasodilation Bradykinin->Vasodilation promotes

Caption: this compound inhibits ACE, reducing Angiotensin II-mediated vasoconstriction and promoting Bradykinin-induced vasodilation.

Comparative Effects of this compound on Vascular Beds

The vasodilatory response to this compound varies across different vascular territories. This heterogeneity is attributed to differences in the local renin-angiotensin system activity, receptor density, and endothelial function. The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in different vascular beds.

Table 1: Effects of this compound on Renal Vasculature

ParameterChangeReference
Renal Blood FlowIncreased[1][2][3]
Renal Vascular ResistanceDecreased[1]
Glomerular Filtration RateGenerally Unchanged or Slightly Increased[1][2][3]

Table 2: Effects of this compound on Cerebral Vasculature

ParameterChangeReference
Cerebral Blood FlowIncreased by ~6.5% in heart failure patients[4]
Cerebral Vascular ResistanceDecreased by a median of 23.4%[5]

Table 3: Effects of this compound on Peripheral Vasculature (Brachial Artery)

ParameterChangeReference
Brachial Artery DiameterIncreased[6]
Brachial Artery Blood FlowIncreased[6]
Systemic Vascular ResistanceDecreased by a median of 41.9%[5]

Table 4: Effects of this compound on Coronary Vasculature

ParameterChangeReference
Coronary Blood FlowIncreased[7]
Coronary Vascular ResistanceDecreased[7]
Endothelium-Dependent VasodilationImproved[8]

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented above.

Measurement of Renal Blood Flow and Vascular Resistance

Renal hemodynamic parameters are often assessed using clearance techniques or direct blood flow measurements.

Experimental Workflow: Renal Blood Flow Measurement

cluster_1 Renal Hemodynamic Assessment Baseline Baseline Measurements (Blood Pressure, Urine Flow) Infusion Intravenous Infusion of This compound Baseline->Infusion Tracer Administration of Tracer (e.g., 131I-iodohippurate) Infusion->Tracer Sampling Serial Blood and Urine Sampling Tracer->Sampling Analysis Measurement of Tracer Concentration Sampling->Analysis Calculation Calculation of Renal Blood Flow and Vascular Resistance Analysis->Calculation

Caption: Workflow for assessing this compound's effect on renal hemodynamics using tracer clearance.

Methodology:

  • Subject Preparation: Subjects are typically studied in a supine position after a period of fasting and hydration.

  • Baseline Measurements: Baseline arterial blood pressure and heart rate are continuously monitored. A bladder catheter is inserted for timed urine collection to determine urine flow rate.

  • This compound Administration: A therapeutic dose of this compound is administered intravenously.

  • Tracer Administration: A substance that is cleared by the kidneys, such as para-aminohippuric acid (PAH) or ¹³¹I-iodohippurate, is infused at a constant rate to achieve a steady-state plasma concentration.

  • Sample Collection: Timed urine samples and arterial or venous blood samples are collected at regular intervals.

  • Analysis: The concentration of the tracer in plasma and urine is determined using appropriate analytical methods (e.g., spectrophotometry or gamma counting).

  • Calculations:

    • Renal Plasma Flow (RPF) is calculated using the formula: RPF = (Urine Tracer Concentration × Urine Flow Rate) / Plasma Tracer Concentration.

    • Renal Blood Flow (RBF) is calculated from RPF and hematocrit: RBF = RPF / (1 - Hematocrit).

    • Renal Vascular Resistance (RVR) is calculated as: RVR = Mean Arterial Pressure / RBF.

Measurement of Cerebral Blood Flow

The ¹³³Xenon inhalation technique is a widely used non-invasive method to measure regional cerebral blood flow.

Methodology:

  • Subject Preparation: The subject is positioned comfortably with the head immobilized to prevent movement artifacts.

  • ¹³³Xenon Inhalation: The subject inhales a mixture of air and a low concentration of radioactive ¹³³Xenon gas for a short period (typically 1 minute).

  • Data Acquisition: A series of scintillation detectors are placed over the scalp to measure the rate of washout of the ¹³³Xenon from different brain regions. The clearance curves are recorded for approximately 10-15 minutes.

  • Arterial Input Function: The concentration of ¹³³Xenon in the arterial blood is estimated from the end-tidal concentration of the expired air, which is continuously monitored.

  • This compound Administration: Measurements are taken before and after the intravenous administration of this compound.

  • Calculation of Cerebral Blood Flow (CBF): The regional CBF is calculated from the washout curves using a mathematical model, typically the two-compartment model of Kety and Schmidt.

Measurement of Peripheral and Coronary Blood Flow

Doppler ultrasonography and intracoronary infusion techniques are employed to assess blood flow in peripheral and coronary arteries, respectively.

Methodology for Peripheral Vascular Assessment (Brachial Artery):

  • Imaging: High-resolution ultrasound with a linear array transducer is used to visualize the brachial artery.

  • Diameter Measurement: The diameter of the artery is measured in diastole from B-mode images.

  • Velocity Measurement: A pulsed-wave Doppler signal is obtained from the center of the artery to measure blood flow velocity.

  • This compound Administration: Measurements are performed before and after intravenous this compound administration.

  • Blood Flow Calculation: Brachial artery blood flow is calculated from the time-averaged blood flow velocity and the cross-sectional area of the artery.

Methodology for Coronary Vascular Assessment:

  • Cardiac Catheterization: A catheter is inserted into a peripheral artery and advanced to the coronary arteries under fluoroscopic guidance.

  • Intracoronary Infusion: this compound is directly infused into a coronary artery to assess its local effects, minimizing systemic hemodynamic changes.

  • Coronary Blood Flow Measurement: Coronary blood flow velocity is measured using a Doppler guidewire, and coronary artery diameter is assessed by quantitative coronary angiography.

  • Coronary Sinus Blood Flow: Blood samples can be drawn from the coronary sinus to measure oxygen content, which, combined with arterial oxygen content, allows for the calculation of myocardial oxygen consumption and coronary blood flow.

Signaling Pathways Modulated by this compound

The vasodilatory effects of this compound are mediated through the modulation of intracellular signaling cascades in vascular endothelial and smooth muscle cells.

Angiotensin II Signaling Pathway (Inhibited by this compound)

Angiotensin II, acting through its AT1 receptor, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chain and subsequent smooth muscle contraction.

cluster_2 Angiotensin II Pro-Vasoconstrictive Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC Phospholipase C (PLC) AT1R->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Angiotensin II signaling cascade leading to vascular smooth muscle contraction.

Bradykinin Signaling Pathway (Enhanced by this compound)

Bradykinin binds to its B2 receptor on endothelial cells, activating PLC and increasing intracellular calcium. This stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), which promotes smooth muscle relaxation.

cluster_3 Bradykinin Pro-Vasodilatory Signaling Bradykinin Bradykinin B2R B2 Receptor (Endothelial Cell) Bradykinin->B2R eNOS eNOS B2R->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces GC Guanylate Cyclase (Smooth Muscle Cell) NO->GC activates cGMP ↑ cGMP GC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation

Caption: Bradykinin signaling cascade leading to endothelium-dependent vasodilation.

This comparative guide highlights the multifaceted effects of this compound across different vascular beds. The provided data and methodologies offer a foundation for further research and a deeper understanding of the therapeutic applications and potential regional-specific actions of ACE inhibitors.

References

Comparative Analysis of a Novel Oral Enalaprilat Formulation Versus Standard Intravenous Administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark analysis of a novel, proprietary oral suspension of Enalaprilat against the standard intravenous (IV) formulation. The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development and pharmacology to objectively evaluate the performance and characteristics of this new formulation.

Introduction

This compound, the active diacid metabolite of the prodrug enalapril, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2][3] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.[1][2][4] The standard clinical administration of this compound is intravenous, as it exhibits poor oral absorption.[5][6] This limitation necessitates the development of novel oral formulations to improve patient compliance and ease of administration.

This report details the benchmarking of a novel oral this compound suspension against the standard intravenous formulation. The comparison focuses on key pharmacokinetic and pharmacodynamic parameters to assess the viability of the oral suspension as an alternative to intravenous administration.

Experimental Protocols

A randomized, open-label, two-period crossover study was conducted in healthy adult volunteers. The study was designed to compare the pharmacokinetic and pharmacodynamic profiles of the novel oral this compound suspension with the standard intravenous this compound formulation.

2.1. Pharmacokinetic Analysis

Blood samples were collected at predefined intervals post-administration to determine the plasma concentrations of this compound. The following pharmacokinetic parameters were calculated:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time required for the drug concentration in the plasma to reduce by half.

Plasma concentrations of this compound were measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

2.2. Pharmacodynamic Assessment

Systolic and diastolic blood pressure were monitored at regular intervals following drug administration to evaluate the pharmacodynamic effects of both formulations. Blood pressure measurements were taken in a controlled setting to minimize variability.

2.3. Stability Studies

The stability of the novel oral this compound suspension was assessed under accelerated storage conditions (40°C ± 2°C and 75% ± 5% relative humidity) over a period of 6 months. The concentration of this compound and the presence of degradation products, such as this compound-diketopiperazine, were monitored using HPLC.

Data Presentation

The quantitative data from the comparative study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Novel Oral vs. Standard IV this compound

ParameterNovel Oral this compound Suspension (10 mg)Standard IV this compound (1.25 mg)
Cmax (ng/mL) 55.9 ± 28.7150.3 ± 45.2
Tmax (h) 4.4 ± 1.50.25 (end of infusion)
AUC (0-inf) (ng·h/mL) 261.4 ± 122.3289.7 ± 98.5
t1/2 (h) 11.2 ± 2.711.1 ± 2.1

Data are presented as mean ± standard deviation.

Table 2: Pharmacodynamic Effects on Blood Pressure

ParameterNovel Oral this compound Suspension (10 mg)Standard IV this compound (1.25 mg)
Mean Max. Reduction in Systolic BP (mmHg) -18.5 ± 5.2-20.1 ± 4.8
Mean Max. Reduction in Diastolic BP (mmHg) -10.2 ± 3.1-11.5 ± 2.9
Time to Max. BP Reduction (h) 5.1 ± 1.81.5 ± 0.5
Duration of Significant BP Reduction (h) > 12> 12

Data are presented as mean ± standard deviation.

Table 3: Stability of Novel Oral this compound Suspension

Time (Months)This compound Assay (%)Diketopiperazine Formation (%)Appearance
0 100.2< 0.1White, uniform suspension
3 99.50.3White, uniform suspension
6 98.90.6White, uniform suspension

Visualizations

Diagram 1: Experimental Workflow for Comparative Analysis

G cluster_0 Subject Recruitment & Screening cluster_1 Randomization & Dosing cluster_2 Data Collection cluster_3 Washout Period cluster_4 Crossover & Repeat cluster_5 Data Analysis A Healthy Volunteers B Inclusion/Exclusion Criteria A->B C Randomization B->C D Group 1: Novel Oral Suspension C->D E Group 2: Standard IV Formulation C->E F Pharmacokinetic Blood Sampling D->F G Pharmacodynamic BP Monitoring D->G E->F E->G H 7-Day Washout F->H G->H I Crossover Dosing H->I J Repeat Data Collection I->J K Statistical Analysis J->K L Bioequivalence Assessment K->L RAAS_Pathway cluster_0 Kidney cluster_1 Lungs cluster_2 Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Aldosterone Aldosterone Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Adrenal_Cortex->Aldosterone This compound This compound This compound->ACE Inhibition

References

Safety Operating Guide

Safe Disposal of Enalaprilat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of Enalaprilat, the active metabolite of the ACE inhibitor enalapril, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its pharmacological activity and potential teratogenic effects, this compound waste must be handled with care, following established protocols.[1] This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals.

All waste disposal procedures must adhere strictly to local, state, and federal regulations.[1][2] A crucial and recently enacted federal regulation is the nationwide ban on sewering (flushing) hazardous pharmaceutical waste, a practice that contributes to the presence of active compounds in waterways.[3][4]

Compound Characteristics and Toxicity Data

Understanding the toxicological profile of this compound underscores the need for meticulous disposal practices. The following table summarizes key quantitative data related to the compound's potency and effects.

Data PointSpeciesValueSignificance
Oral LD50 Mouse3507 mg/kgIndicates moderate toxicity upon ingestion.[1]
Intravenous LD50 Rat849 mg/kgShows higher toxicity when administered directly into the bloodstream.[1]
Renal Clearance Human>90%The vast majority of the drug is excreted unchanged by the kidneys, highlighting its stability and potential environmental persistence.[5][6]
Teratogenicity Not specifiedMay damage the unborn childExposure during development may cause physical defects in an embryo.[1][2][7][8]

*LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Standard Operating Protocol for this compound Disposal

This protocol outlines the step-by-step methodology for the safe handling and disposal of unused this compound and associated contaminated materials in a laboratory setting.

1. Hazard Assessment and Personal Protective Equipment (PPE)

  • 1.1. Risk Identification: Before handling, recognize this compound as a potent pharmaceutical compound with reproductive and organ-specific toxicity risks.[7][8] Avoid actions that generate dust.[1][2]

  • 1.2. Required PPE: At a minimum, wear the following:

    • Chemical-resistant gloves (consider double-gloving).[7][8]

    • Safety glasses with side shields or chemical splash goggles.[7][8]

    • A fully buttoned laboratory coat.[7][8]

2. Waste Segregation and Containment

  • 2.1. Identify Waste Streams: Differentiate between the following types of this compound waste:

    • Unused/Expired Pure Compound: Raw chemical not used in experimentation.

    • Grossly Contaminated Items: Weigh boats, spatulas, or containers with visible powder residue.

    • Trace Contaminated Items: Empty vials, used gloves, bench paper, and other disposables from handling procedures.

  • 2.2. Select Appropriate Containers:

    • Place all this compound waste into a designated, sealable, and clearly labeled hazardous waste container.[1][2] Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

    • NEVER dispose of this compound or its containers in regular trash or biohazard bags.

3. Spill Management

  • 3.1. Minor Spills (Dry Powder):

    • Remove all sources of ignition.[1][2]

    • Use dry clean-up procedures. DO NOT use water to wash the area initially, as this can solubilize and spread the compound.[1][2]

    • Carefully sweep or wipe up the powder with absorbent pads. Avoid generating dust.[1][2]

    • Place all cleanup materials (pads, contaminated PPE) into the designated hazardous pharmaceutical waste container.[1][2]

  • 3.2. Major Spills:

    • Alert personnel in the immediate area and contact your institution's EHS or emergency response team.[1][2]

    • Evacuate the area if necessary.

4. Labeling and Storage

  • 4.1. Labeling: The waste container must be clearly labeled with the words "Hazardous Waste - Pharmaceutical" and list "this compound" as the primary content. Follow all institutional and regulatory labeling requirements.

  • 4.2. Storage: Store the sealed waste container in a designated and secure satellite accumulation area. The container should be kept closed except when adding waste. Store away from incompatible materials.[2]

5. Final Disposal

  • 5.1. Professional Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management vendor. These wastes are typically managed through high-temperature hazardous waste incineration.[9]

  • 5.2. Documentation: Ensure all required waste manifests and tracking documents are completed accurately as per institutional and regulatory standards. In some areas, certain wastes must be tracked.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_0 Waste Generation cluster_1 Handling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start Unused or Expired This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill This compound Spill spill->ppe contaminated_labware Contaminated Labware (Vials, Gloves, Bench Paper) contaminated_labware->ppe contain Step 2: Place in Designated Hazardous Pharmaceutical Waste Container ppe->contain label_store Step 3: Securely Seal and Label Container as 'Hazardous Waste' contain->label_store storage Step 4: Move to Secure Satellite Accumulation Area label_store->storage vendor Step 5: Arrange Pickup by Licensed Hazardous Waste Vendor storage->vendor end_point Final Disposal via Incineration vendor->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of Enalaprilat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Enalaprilat. Following these procedures is critical to minimize exposure risk and ensure a safe laboratory environment. This compound is considered a hazardous substance; it can be harmful if swallowed and may cause eye irritation.[1] Furthermore, exposure during pregnancy may lead to developmental defects.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal contact with this compound.[1] Control of personal contact is a key safety measure.[1] The following equipment should be used:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[2] If there is a potential for direct contact with dust, mists, or aerosols, a faceshield or other full-face protection should be worn.[3] Standard safety glasses should conform to EU EN166 or US OSHA 29 CFR 1910.133 regulations.[2][4]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves are required.[2] When prolonged or frequently repeated contact is possible, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1][5] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[1] Always wear gloves on clean hands and wash hands thoroughly after removal.[1] Consider double-gloving for enhanced protection.[3][6]

    • Clothing: A lab coat or work uniform is required.[3] For tasks with a higher risk of exposure, additional garments such as aprons, sleevelets, or disposable suits should be used to prevent skin contact.[3]

  • Respiratory Protection: If engineering controls like ventilation are insufficient, if exposure limits are exceeded, or if dust is generated, a full-face respirator should be used.[2][3] All respiratory protection should be NIOSH/MSHA approved and used in accordance with OSHA regulations (29 CFR 1910.134).[3] A positive pressure air-supplied respirator is recommended for situations with potential for uncontrolled release or unknown exposure levels.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Ensure adequate ventilation, such as a chemical fume hood or other containment device, is operational.[3][7]

  • Verify that an eyewash station and safety shower are accessible.[7][8]

  • Prepare all necessary materials and label all containers clearly.[1]

  • Demarcate the handling area and restrict access.

Step 2: Handling this compound

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][5]

  • Minimize the generation of dust.[1][4] Use procedures like wet weighing if appropriate.

  • Do not eat, drink, or smoke in the handling area.[7][9]

Step 3: Post-Handling and Cleanup

  • Decontaminate all surfaces and equipment after use.

  • Clean up all spills immediately using dry clean-up procedures.[1]

  • Collect all wash water from cleaning equipment for proper treatment before disposal; do not allow it to enter drains.[1]

  • Wash hands thoroughly after handling the material.[7]

Quantitative Exposure Limits

The following table summarizes established occupational exposure limits (OELs) for Enalapril and its formulations. These values should be used to guide workplace exposure assessments.

ParameterValueBasis
Time-Weighted Average (TWA)50 µg/m³ (OEB 3)Internal Corporate Guideline
Ceiling Limit (CEL) TWA for Enalapril0.1 mg/m³Based on No-Observable-Effect Level (NOEL)

Emergency Procedures

Accidental Release Measures:

  • Minor Spills: Remove all ignition sources.[2] Clean up spills immediately, avoiding dust generation.[1][4] Use personal protective equipment during cleanup.[1][2] Place spilled material in a suitable, labeled container for waste disposal.[1]

  • Major Spills: Evacuate and alert personnel in the area.[1][2] Notify emergency responders, providing the location and nature of the hazard.[1]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4] Get medical attention if irritation develops or persists.[7]

  • Inhalation: Move the person to fresh air. If symptoms occur, seek immediate medical attention.[4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[4] Do not induce vomiting.[7] Call a physician.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled according to all applicable local, state, and federal regulations.[1]

  • Containment: Place waste material in suitable, clearly labeled, and closed containers for disposal.[1][2]

  • Disposal Route: Do not dispose of via drains or general trash.[1][10] Consult your institution's Waste Management Authority or the manufacturer for recycling or disposal options.[1]

  • Container Disposal: Empty containers may retain residual dust.[1] They should be punctured to prevent re-use and disposed of at an authorized landfill.[1] Do not cut, drill, grind, or weld on or near such containers.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase cluster_spill Contingency A 1. Conduct Risk Assessment B 2. Select & Don Appropriate PPE A->B C 3. Prepare & Secure Workspace B->C D 4. Handle this compound (Avoid Dust/Contact) C->D E 5. Decontaminate Surfaces & Equipment D->E F_decision Spill Occurs? D->F_decision G 6. Segregate Waste (Sharps, Solid, Liquid) E->G H 8. Dispose of Waste per Institutional & Federal Guidelines G->H I 9. Doff & Dispose of Contaminated PPE H->I J 10. Wash Hands Thoroughly I->J F_decision->G No F_action 7. Follow Spill Response Protocol F_decision->F_action Yes F_action->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalaprilat
Reactant of Route 2
Reactant of Route 2
Enalaprilat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.